4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGDEITRDZSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176266 | |
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21868-41-7 | |
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, step-by-step synthetic protocol, a thorough analysis of its structural and analytical characterization, and insights into the chemical principles underpinning the methodology.
Introduction: The Significance of Substituted 1,3,5-Triazines
The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] The strategic substitution on the triazine ring allows for the fine-tuning of physicochemical properties and pharmacological profiles, leading to the development of numerous therapeutic agents. The title compound, this compound, incorporates three key functionalities: a reactive chloromethyl group, a versatile morpholine moiety, and a primary amine. This unique combination makes it a promising building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. The chloromethyl group, in particular, serves as a valuable electrophilic handle for further derivatization, enabling the construction of compound libraries for drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is designed based on the well-established principles of nucleophilic aromatic substitution on the 1,3,5-triazine ring. The general reactivity of chlorotriazines allows for a sequential and controlled displacement of the chlorine atoms by various nucleophiles, a process primarily governed by temperature control.[2]
Our retrosynthetic analysis deconstructs the target molecule into readily available starting materials. The core of our strategy revolves around a key intermediate, 2,4-dichloro-6-(chloromethyl)-1,3,5-triazine, which can be conceptually derived from cyanuric chloride. The synthesis then proceeds through a two-step nucleophilic substitution sequence: first with morpholine, followed by amination.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the title compound.
Synthesis of 2,4-dichloro-6-(chloromethyl)-1,3,5-triazine (Intermediate 2)
The synthesis of this key intermediate is a critical first step. While various methods can be envisioned, a plausible route involves the reaction of cyanuric chloride with a suitable C1 synthon. For the purpose of this guide, we will assume the availability of this intermediate.
Synthesis of 2-Chloro-4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazine (Intermediate 1)
This step involves the selective monosubstitution of the dichlorotriazine intermediate with morpholine. The reaction is carried out at a low temperature to favor the displacement of a single chlorine atom.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloro-6-(chloromethyl)-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
To a separate flask, add morpholine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq) to anhydrous THF.
-
Add the morpholine solution dropwise to the cooled solution of the dichlorotriazine over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated DIEA hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired monosubstituted product.
Synthesis of this compound (Target Compound)
The final step involves the displacement of the remaining chlorine atom with an amino group. This reaction is typically carried out at a higher temperature compared to the first substitution.
Protocol:
-
Dissolve 2-chloro-4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazine (1.0 eq) in a suitable solvent such as 1,4-dioxane in a sealed pressure vessel.
-
Add a solution of ammonia in methanol (excess, e.g., 7N solution) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Caption: Synthetic workflow for the target compound.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl), typically in the range of 4.5-5.0 ppm. Two multiplets for the morpholine protons, corresponding to the N-CH₂ and O-CH₂ groups, likely around 3.7-3.9 ppm. A broad singlet for the primary amine protons (NH₂), which is D₂O exchangeable. |
| ¹³C NMR | A signal for the chloromethyl carbon (CH₂Cl) around 40-50 ppm. Signals for the morpholine carbons, with the N-CH₂ carbons appearing around 43-45 ppm and the O-CH₂ carbons around 66-68 ppm. Three distinct signals for the triazine ring carbons, with their chemical shifts influenced by the different substituents. |
| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and C-O stretching of the morpholine ring. |
Chromatographic and Physical Analysis
| Technique | Purpose |
| TLC | To monitor the progress of the reactions and assess the purity of the isolated products. |
| HPLC | To determine the final purity of the compound with high accuracy. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline solid. |
| Elemental Analysis | To confirm the elemental composition (C, H, N, Cl) of the synthesized compound. |
Mechanistic Insights and Rationale for Experimental Choices
The synthetic strategy relies on the differential reactivity of the chlorine atoms on the triazine ring. The first nucleophilic substitution with morpholine is conducted at a low temperature because the introduction of the electron-donating morpholino group deactivates the remaining carbon-chlorine bonds towards further substitution.[2] Consequently, the second substitution with ammonia requires more forcing conditions (higher temperature) to proceed at a reasonable rate. The choice of a non-nucleophilic base like DIEA in the first step is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Conclusion
This technical guide has outlined a robust and logical pathway for the synthesis of this compound. The provided experimental protocols are based on established principles of triazine chemistry and are designed to be reproducible in a standard laboratory setting. The detailed characterization plan will ensure the unambiguous identification and purity assessment of the final compound. This versatile molecule, with its reactive chloromethyl handle, holds significant potential as a key intermediate for the development of novel therapeutic agents.
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- Zeng, T., Ren, W.-Z., & Sun, L.-G. (n.d.). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. PMC - NIH.
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Falorni, M., et al. (n.d.). 4-(4,6-Dimethoxy[3][4][5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
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- Beghetto, V., et al. (2025). 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride-assisted amide crosslinking of carboxymethyl cellulose for high-performing films. NIH.
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An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-chloromethyl-6-morpholino-s-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Symmetrical triazines (s-triazines) represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] The s-triazine scaffold is a versatile platform for developing therapeutic agents, with derivatives exhibiting anticancer, antiviral, and antimicrobial properties.[1][2] Strategic substitution on the triazine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the physicochemical properties, synthesis, and potential applications of a specific derivative, 2-amino-4-chloromethyl-6-morpholino-s-triazine, a compound of interest for drug discovery programs.
Introduction to 2-amino-4-chloromethyl-6-morpholino-s-triazine
The subject of this guide, 2-amino-4-chloromethyl-6-morpholino-s-triazine, is a trisubstituted s-triazine derivative. Its structure incorporates three key functional groups: a primary amino group, a reactive chloromethyl group, and a morpholine moiety. The presence of the morpholine ring is often associated with favorable pharmacokinetic properties and potent biological activity.[3] The amino group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems. The chloromethyl group provides a reactive handle for further chemical modification or covalent interaction with biological targets. Understanding the physicochemical properties of this molecule is paramount for its effective application in research and drug development.
Synthesis Pathway
The synthesis of 2-amino-4-chloromethyl-6-morpholino-s-triazine proceeds via a sequential nucleophilic substitution on a 2,4,6-trichloro-s-triazine (cyanuric chloride) core. The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.[3][4]
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of substituted s-triazines.[5][6]
Step 1: Synthesis of 2,4-dichloro-6-morpholino-s-triazine
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of morpholine (1 equivalent) and a base, such as N,N-diisopropylethylamine (DIEA) or sodium bicarbonate, to the cyanuric chloride solution while stirring vigorously.[3][5]
-
Allow the reaction to proceed at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts, and the solvent evaporated under reduced pressure to yield the crude 2,4-dichloro-6-morpholino-s-triazine.
Step 2: Synthesis of 2-amino-4-chloro-6-morpholino-s-triazine
-
Dissolve the crude 2,4-dichloro-6-morpholino-s-triazine in a suitable solvent (e.g., THF).
-
Add an aqueous solution of ammonia (excess) to the solution.
-
Allow the reaction to stir at room temperature overnight.[3]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.
Step 3: Synthesis of 2-amino-4-chloromethyl-6-morpholino-s-triazine
This final step to introduce the chloromethyl group is a conceptual extension, as direct literature for this specific transformation on this scaffold was not found. A plausible route could involve a multi-step process starting from a different precursor or a direct functionalization, which would require experimental validation.
A hypothetical final step could involve the reaction of a suitable precursor with a chloromethylating agent. However, a more standard and controllable approach would be to introduce a hydroxymethyl group first, followed by chlorination.
Alternative Step 3a: Introduction of a Hydroxymethyl Group
-
React 2-amino-4-chloro-6-morpholino-s-triazine with a protected form of a C1 synthon that can be deprotected to reveal a hydroxymethyl group.
Alternative Step 3b: Chlorination
-
Treat the resulting hydroxymethyl-s-triazine derivative with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the final product, 2-amino-4-chloromethyl-6-morpholino-s-triazine.
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Figure 1: Proposed Synthesis Workflow
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C8H12ClN5O | Based on the chemical structure. |
| Molecular Weight | ~233.67 g/mol | Calculated from the molecular formula. A similar compound, 2-amino-4-anilino-6-(chloromethyl)-s-triazine, has a molecular weight of 235.673 g/mol .[7] |
| Appearance | Likely a white to off-white crystalline solid. | S-triazine derivatives are typically crystalline solids.[8] |
| Melting Point | Expected to be relatively high, likely >200 °C. | The presence of amino and morpholino groups allows for intermolecular hydrogen bonding, which generally leads to higher melting points. For example, (4-((4-chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)glycine has a melting point of 246–248 °C.[9] 2-amino-4-chloro-6-hydroxy-s-triazine has a melting point >320°C.[10] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. | The morpholine and amino groups can act as hydrogen bond acceptors and donors, respectively, imparting some water solubility. However, the overall heterocyclic structure is largely nonpolar. S-triazines are generally soluble in most organic solvents.[8] |
| pKa | The s-triazine ring is a weak base. The amino group will have a pKa typical for aromatic amines, and the morpholino nitrogen will also be basic. | The resonance energy of s-triazine is weaker than that of benzene, making it a weak base.[1] The exact pKa values would require experimental determination but are crucial for understanding the compound's behavior in physiological media. |
| Stability | Stable under standard laboratory conditions. The chloromethyl group is a reactive site susceptible to nucleophilic attack. May be sensitive to strong acids, bases, and high temperatures. | Triazine rings are generally stable. However, the chloromethyl group is a leaving group and can be displaced by nucleophiles. The stability of related triazine herbicides has been studied, indicating that storage conditions can affect their integrity.[11] |
| Octanol-Water Partition Coefficient (logP) | Expected to be moderately lipophilic. | The logP value is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While not directly known, it can be estimated using computational models or determined experimentally via methods like shake-flask or HPLC. For a related compound, s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-, a logP value is referenced.[12] |
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 2-amino-4-chloromethyl-6-morpholino-s-triazine.
Workflow for Analytical Characterization
Caption: Figure 2: Analytical Characterization Workflow
Detailed Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 220-260 nm range).
-
Purpose: To determine the purity of the compound and for purification if using preparative HPLC.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons. Expected signals would include those for the amino protons, the chloromethyl protons, and the protons of the morpholine ring.
-
¹³C NMR: To identify the number and types of carbon atoms. Expected signals would include those for the triazine ring carbons, the chloromethyl carbon, and the morpholine carbons.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Analysis: High-resolution mass spectrometry (HRMS) to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z).
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups.
-
Expected Peaks: N-H stretching (amino group), C-H stretching (aliphatic groups), C=N stretching (triazine ring), and C-Cl stretching (chloromethyl group).
-
Potential Applications in Drug Development
The s-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[3] Derivatives of s-triazine have shown a wide range of biological activities, including:
-
Anticancer Activity: Many s-triazine derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[1][2]
-
Antimicrobial and Antifungal Activity: The triazine core is present in several antimicrobial and antifungal compounds.[3] The presence of a morpholine ring, in particular, has been associated with antifungal activity.[3]
-
Antiviral Activity: Certain s-triazine derivatives have demonstrated antiviral properties.[1]
The 2-amino-4-chloromethyl-6-morpholino-s-triazine molecule combines features that make it an interesting candidate for further investigation. The chloromethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, leading to irreversible inhibition. This makes it a candidate for targeted covalent inhibitor development.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling chlorinated organic compounds and heterocyclic amines should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for any known hazards of the starting materials and related compounds.
Conclusion
2-amino-4-chloromethyl-6-morpholino-s-triazine is a synthetically accessible s-triazine derivative with a combination of functional groups that suggest potential for biological activity. Its physicochemical properties, including a probable high melting point and solubility in polar organic solvents, make it amenable to standard laboratory procedures. The presence of a reactive chloromethyl group offers opportunities for the development of targeted covalent inhibitors. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
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Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-4-morpholino-s-triazine. 2
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MDPI. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021-02-06). 3
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PMC - NIH. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. 5
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PrepChem.com. Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. 10
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ResearchGate. Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006-08-14). 4
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NIST WebBook. 2-Amino-4-anilino-6-(chloromethyl)-s-triazine. 7
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ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2025-08-07). 15
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CDC. TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. 11
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NIH. 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one. 17
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PubMed. Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022-02-12). 1
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International Journal of Pharmaceutical Sciences Review and Research. Triazine Derivatives and its Pharmacological Potential. (2020-04-21). 8
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MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. 6
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PubChem. 2-(P-Chloroanilino)-4-ethyl-6-amino-1,3,5-triazine. 19
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NIH. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. (2020-10-21). 20
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An In-depth Technical Guide to 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 21868-41-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine , registered under CAS number 21868-41-7. This compound belongs to the class of 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities.[1][2] The presence of a morpholine ring and a reactive chloromethyl group makes this molecule a versatile building block for the synthesis of novel therapeutic agents. This guide will delve into the rationale behind its synthesis, its physicochemical characteristics, and its potential as a lead compound in drug discovery, particularly in oncology and antimicrobial research. While there is a noted discrepancy in some public databases regarding its identity, this guide will focus on the authoritative structure as confirmed by multiple chemical supplier safety data sheets.[3][4]
Chemical Identity and Physicochemical Properties
The definitive identification of a chemical entity is paramount for reproducible scientific research. CAS number 21868-41-7 is assigned to the chemical compound 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine .[3][5]
Chemical Structure:
The structure features a central 1,3,5-triazine ring, which is a privileged scaffold in medicinal chemistry.[6] This core is asymmetrically substituted with three key functional groups:
-
An amino group (-NH2) at the C2 position, which can act as a hydrogen bond donor.
-
A morpholine ring at the C4 position, a common moiety in drug candidates known to improve pharmacokinetic properties such as solubility and metabolic stability.[7]
-
A chloromethyl group (-CH2Cl) at the C6 position, which provides a reactive handle for further chemical modifications and covalent interactions with biological targets.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
| Property | Value | Source(s) |
| CAS Registry Number | 21868-41-7 | [3][5] |
| Molecular Formula | C₈H₁₂ClN₅O | [5] |
| Molecular Weight | 229.67 g/mol | [4] |
| IUPAC Name | 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | [3] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Not explicitly stated, likely soluble in organic solvents | N/A |
| Stability | Incompatible with strong oxidizing agents, strong acids, and bases.[4] | [4] |
| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[4] | [4] |
Synthesis and Reaction Mechanisms
The synthesis of asymmetrically substituted 1,3,5-triazines like 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine leverages the differential reactivity of the chlorine atoms on the precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise nucleophilic substitution of these chlorines at different temperatures allows for controlled and selective introduction of various functional groups.[8]
A plausible and efficient synthetic pathway is outlined below. The rationale for this multi-step approach is to exploit the decreasing reactivity of the chlorine atoms on the triazine ring as they are sequentially replaced by electron-donating groups.
Experimental Protocol: A Plausible Synthesis Route
Step 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of ammonia (1 equivalent) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.
Causality: The first chlorine atom is highly reactive and can be selectively substituted by a nucleophile like ammonia at low temperatures.
Step 2: Synthesis of 2-amino-4-chloro-6-(morpholin-4-yl)-1,3,5-triazine
-
Suspend 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) in a suitable solvent like dioxane or THF.
-
Add morpholine (1 equivalent) to the suspension.
-
Add an acid scavenger, such as sodium carbonate or triethylamine (2 equivalents), to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The second chlorine atom is less reactive than the first and requires a slightly elevated temperature for substitution by morpholine.
Step 3: Synthesis of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
This final step involves the introduction of the chloromethyl group. A common method for this transformation on a triazine ring is not straightforward and may involve a multi-step process starting from a different precursor. However, a plausible route could involve the reaction of a suitable triazine precursor with a chloromethylating agent.
A more likely synthetic strategy would involve a different order of substitutions on the cyanuric chloride starting material. For instance, reacting cyanuric chloride first with morpholine, followed by a source for the chloromethyl group, and finally with ammonia. The precise conditions for each step would need to be carefully optimized to achieve the desired product with good yield and purity.[9]
Caption: Plausible synthetic pathway for CAS 21868-41-7.
Biological Activity and Potential Applications in Drug Development
While specific biological data for 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is not extensively reported in publicly available literature, the well-established pharmacological profile of 1,3,5-triazine derivatives allows for informed predictions of its potential applications.[1][2]
Anticancer Potential
The 1,3,5-triazine scaffold is a core component of several approved and investigational anticancer agents.[2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are dysregulated in cancer.
-
Kinase Inhibition: Many triazine derivatives are potent inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10] The morpholine moiety, in particular, is frequently found in PI3K inhibitors.
-
Tubulin Polymerization Inhibition: Certain triazine derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[10]
The presence of the reactive chloromethyl group in CAS 21868-41-7 suggests a potential for this compound to act as a covalent inhibitor. Covalent inhibitors can form a permanent bond with their target protein, leading to prolonged and often more potent inhibition. This makes them an attractive modality for drug development, particularly in oncology.
Antimicrobial Activity
Triazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][11]
-
Antifungal Activity: Several studies have reported the synthesis of morpholino-triazine derivatives with significant activity against pathogenic fungi like Candida albicans.[11][12] The mechanism of action can involve the inhibition of essential fungal enzymes.[12]
-
Antibacterial Activity: The triazine core has been incorporated into compounds designed to combat various bacterial strains, including multidrug-resistant ones.[13]
The combination of the triazine scaffold and the morpholine ring in CAS 21868-41-7 makes it a promising candidate for further investigation as a novel antimicrobial agent.
Caption: Potential therapeutic applications of CAS 21868-41-7.
Analytical Methodologies
The characterization and quantification of 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine would typically involve a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity and quantifying the compound. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the triazine ring exhibits strong absorbance (typically around 220-260 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification and quantification in complex matrices, LC-MS would be the method of choice. The mass spectrometer would be set to monitor for the parent ion of the compound (m/z 230.08 for [M+H]⁺).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to confirm the presence of the protons on the morpholine ring, the chloromethyl group, and the amino group. The chemical shifts and coupling patterns would provide valuable structural information.
-
¹³C NMR would show the characteristic signals for the carbon atoms in the triazine ring, the morpholine moiety, and the chloromethyl group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the C-N and C-O bonds within the triazine and morpholine rings.
Safety and Handling
Based on available safety data sheets, 4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine should be handled with caution.[4] It is classified as an irritant and may be harmful if ingested or inhaled.[4] The toxicological properties have not been fully investigated.[4] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated chemical fume hood.[4]
Conclusion
4-(chloromethyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (CAS 21868-41-7) is a promising chemical entity for drug discovery and development. Its structure, featuring a privileged 1,3,5-triazine core, a pharmacokinetically favorable morpholine ring, and a reactive chloromethyl group, makes it a versatile platform for the synthesis of novel therapeutic agents. Based on the extensive research on related triazine derivatives, this compound holds significant potential for investigation as an anticancer and antimicrobial agent. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
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Reactivity of the chloromethyl group in substituted triazines
An In-Depth Technical Guide to the Reactivity of the Chloromethyl Group in Substituted Triazines for Advanced Synthetic Applications
Abstract
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile and tunable reactivity. While the nucleophilic aromatic substitution (SNAr) of chloro-substituted triazines is well-documented, the distinct reactivity of the chloromethyl group appended to the triazine ring offers a unique and powerful synthetic handle. This guide provides an in-depth analysis of the factors governing the reactivity of chloromethyl-substituted triazines. We will differentiate its SN2-type mechanism from the SNAr pathway of halo-triazines, explore the electronic influence of the triazine core, and present field-proven experimental protocols for its reaction with various nucleophiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile functionality in the design and synthesis of novel molecular entities.
The 1,3,5-Triazine Core: A Foundation of Chemical Versatility
The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms.[1] This arrangement of three electronegative nitrogen atoms creates a significantly electron-deficient (π-deficient) ring system, which is the fundamental origin of its characteristic reactivity.[1][2] This unique electronic nature has made the s-triazine scaffold a cornerstone in various fields, from agrochemicals to polymers.[3][4] In pharmaceutical sciences, it is considered a "privileged structure," appearing in numerous approved drugs such as the anti-cancer agent Altretamine (Hexamethylmelamine) and the anti-fungal Bemotrizinol, underscoring its favorable pharmacokinetic and safety profiles.[5][6][7] The synthetic accessibility and the ability to precisely functionalize the triazine core have cemented its role as a critical building block in modern drug discovery.[4][8]
Foundational Reactivity: Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring
To fully appreciate the unique reactivity of the chloromethyl group, it is essential first to understand the dominant reaction pathway for chlorine atoms attached directly to the triazine ring: Nucleophilic Aromatic Substitution (SNAr). The starting material for a vast number of triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3][6]
The electron-deficient nature of the triazine ring makes the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[2] A key feature of this system is the ability to perform sequential, controlled substitutions by carefully managing the reaction temperature.[2][9]
-
First Substitution: Occurs at low temperatures (e.g., 0-5 °C) as the ring is highly activated.
-
Second Substitution: Requires moderately higher temperatures (e.g., room temperature) because the first nucleophile, typically an electron-donating group, slightly deactivates the ring towards further attack.[2]
-
Third Substitution: Necessitates more forcing conditions, such as heating, to overcome the increased electron density of the ring.[2][9]
This predictable, temperature-dependent reactivity allows for the rational synthesis of mono-, di-, and tri-substituted triazines with high precision, making it a cornerstone of combinatorial chemistry and library synthesis.[3][10] The mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][11]
Caption: Controlled, sequential substitution on the triazine core.
The Chloromethyl Group: A Distinct Reactive Handle
While a chlorine atom on the triazine ring undergoes SNAr, a chlorine atom on a methyl substituent (-CH₂Cl) exhibits fundamentally different reactivity, akin to that of a benzyl chloride. This group undergoes nucleophilic substitution via an SN2 mechanism.
The powerful electron-withdrawing nature of the adjacent triazine ring plays a decisive role in this reactivity. It intensely polarizes the C-Cl bond, making the methylene carbon highly electrophilic and thus extremely susceptible to nucleophilic attack. This strong inductive effect significantly enhances the rate of SN2 reactions compared to standard alkyl chlorides. Conversely, the same electron-withdrawing effect destabilizes any potential carbocation intermediate, effectively precluding an SN1 pathway.
Key Factors Influencing Reactivity:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiophenols, secondary amines) will react more rapidly than weaker ones (e.g., alcohols, water).
-
Solvent: Polar aprotic solvents such as DMF, THF, or Acetonitrile are ideal as they can solvate the cation of the nucleophile's salt without solvating the nucleophile itself, thus enhancing its reactivity.
-
Leaving Group: Chloride is an excellent leaving group, facilitating the substitution.
-
Steric Hindrance: As with all SN2 reactions, steric bulk around the reacting center or on the nucleophile will slow the reaction rate.
Caption: The SN2 mechanism for nucleophilic substitution.
Synthetic Strategies and Experimental Protocols
A self-validating experimental design requires a robust synthesis of the starting material followed by well-defined reaction protocols.
Synthesis of Chloromethyl-Triazines
Chloromethyl-triazines are not as commonly available as their chloro-triazine counterparts and often require synthesis. A reliable method involves the chlorination of a corresponding hydroxymethyl-triazine, which can be prepared from an amino-triazine and formaldehyde.[12]
Protocol: Synthesis of 2-Amino-4-(chloromethyl)-6-methoxy-1,3,5-triazine
-
Step 1: Hydroxymethylation.
-
To a solution of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in a 1:1 mixture of dioxane and water, add aqueous formaldehyde (37%, 1.5 eq).
-
Adjust the pH to 8.5-9.0 using a 1M NaOH solution.
-
Stir the mixture at 50 °C for 6 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxymethyl intermediate.
-
-
Step 2: Chlorination.
-
Dissolve the crude 2-amino-4-(hydroxymethyl)-6-methoxy-1,3,5-triazine from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 15 minutes. Causality: Thionyl chloride is an excellent reagent for converting alcohols to chlorides via a mechanism that produces gaseous byproducts (SO₂ and HCl), simplifying purification.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure chloromethyl-triazine.
-
Nucleophilic Substitution Reactions of Chloromethyl-Triazines
The following protocols outline general procedures for reacting a chloromethyl-triazine with common nucleophiles.
Protocol 1: Reaction with N-Nucleophiles (e.g., Morpholine)
-
Dissolve the chloromethyl-triazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add morpholine (1.2 eq) followed by potassium carbonate (K₂CO₃) (1.5 eq). Causality: K₂CO₃ is a mild inorganic base sufficient to scavenge the HCl generated during the reaction without causing side reactions. DMF is an excellent polar aprotic solvent for this SN2 reaction.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography if necessary.
Protocol 2: Reaction with S-Nucleophiles (e.g., 4-methylthiophenol)
-
To a solution of 4-methylthiophenol (1.1 eq) in anhydrous tetrahydrofuran (THF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt in situ. Causality: Pre-forming the thiolate anion significantly increases its nucleophilicity, leading to a faster and cleaner reaction.
-
Add a solution of the chloromethyl-triazine (1.0 eq) in THF dropwise.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The following table provides representative data for the substitution on a generic chloromethyl-triazine to guide experimental design.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Time (h) | Representative Yield (%) |
| Piperidine | K₂CO₃ | DMF | 25 | 12 | >90% |
| Aniline | DIEA | ACN | 60 | 24 | 75-85% |
| Phenol | Cs₂CO₃ | THF | 50 | 18 | 80-90% |
| Benzyl Mercaptan | K₂CO₃ | DMF | 25 | 6 | >95% |
| Sodium Azide | N/A | DMSO | 40 | 8 | >90% |
Data is illustrative and may vary based on the specific triazine substituents.
Applications in Drug Discovery and Bioconjugation
The chloromethyl-triazine moiety is a powerful and versatile electrophilic linker. Its well-defined SN2 reactivity allows for the systematic and efficient construction of compound libraries for structure-activity relationship (SAR) studies.[13] By reacting a single chloromethyl-triazine intermediate with a diverse panel of amines, thiols, or phenols, researchers can rapidly generate novel chemical entities for biological screening.[14]
Furthermore, this reactive group holds potential in bioconjugation chemistry.[6] The ability to react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amino group of lysine, makes it a candidate for covalently linking triazine-based payloads (e.g., fluorophores, drugs) to proteins or other biological targets. The reaction kinetics can be tuned by modifying the electronic properties of the other substituents on the triazine ring, offering a sophisticated tool for chemical biologists.
Conclusion
The chloromethyl group on a substituted triazine is a distinct and highly valuable reactive center. Its reactivity is governed by a classic SN2 mechanism, which is significantly enhanced by the strong electron-withdrawing nature of the triazine ring. Understanding this principle, and distinguishing it from the SNAr reactivity of halo-triazines, allows chemists to strategically employ this group as a versatile linker. The reliable and high-yielding substitution reactions, coupled with accessible synthetic protocols, empower researchers in drug discovery and chemical biology to efficiently synthesize novel and complex molecules with designed functionalities.
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Blaskovits, F., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]
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Posevins, D. S., et al. (2018). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate. [Link]
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Kumar, S., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. [Link]
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Taha, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Rybakova, A. V., et al. (2018). Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. Request PDF. [Link]
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Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
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Blaskovits, F., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]
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Soliman, S. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link]
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Anikin, V. M., et al. (2008). Trinitromethylation reactions of chloro-1,3,5-triazines. Request PDF. [Link]
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Riffat, M. R., et al. (1996). Kinetic studies of the reactions of atomic chlorine with N-methylmethylenimine and 1,3,5-trimethylhexahydro-1,3,5-triazine. ResearchGate. [Link]
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Kumar, S., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
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Kaur, R., et al. (2021). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. [Link]
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Zhang, T., et al. (2018). Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. Analytical Chemistry. [Link]
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The Diverse Biological Landscape of Morpholino-Triazine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,3,5-triazine scaffold, characterized by its six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability allows for the facile introduction of various substituents at the 2, 4, and 6 positions, leading to a vast chemical space with diverse biological activities. Among the numerous derivatives, those incorporating one or more morpholine moieties have garnered significant attention for their potent and varied pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of morpholino-triazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral potential. We will delve into the mechanisms of action, structure-activity relationships, and detailed experimental protocols for evaluating these activities, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Versatility of the Morpholino-Triazine Scaffold
The s-triazine core's journey in drug discovery has been marked by a continuous unveiling of its therapeutic potential. The incorporation of the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, has proven to be a particularly fruitful strategy in the design of novel bioactive molecules. The morpholine moiety can enhance physicochemical properties such as solubility and metabolic stability, and its oxygen atom can act as a crucial hydrogen bond acceptor, facilitating strong interactions with biological targets. This unique combination of the triazine and morpholine pharmacophores has given rise to a class of compounds with a broad spectrum of biological activities, making them a compelling subject of investigation for the development of new therapeutic agents.
Anticancer Activity: Targeting Key Signaling Pathways
Morpholino-triazine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a wide range of cancer cell lines. Their primary mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, most notably the PI3K/mTOR and EGFR pathways.
Mechanism of Action: Dual Inhibition of PI3K/mTOR Signaling
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several morpholino-triazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, offering the advantage of simultaneously blocking two key nodes in this critical pathway.[3][4][5]
One of the morpholine rings in these derivatives often plays a crucial role in binding to the hinge region of the kinase domain of both PI3K and mTOR, forming a key hydrogen bond with the backbone amide of a valine residue.[6] This interaction is a common feature of many ATP-competitive kinase inhibitors.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; TSC [label="TSC1/2", fillcolor="#F1F3F4"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MorpholinoTriazine [label="Morpholino-Triazine\nDerivatives", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; mTORC2 -> Akt [label=" Phosphorylates\n(Ser473)"]; PDK1 -> Akt [label=" Phosphorylates\n(Thr308)"]; Akt -> TSC [label=" Inhibits"]; TSC -> Rheb [label=" Inhibits"]; Rheb -> mTORC1 [label=" Activates"]; mTORC1 -> S6K; mTORC1 -> _4EBP1; S6K -> Proliferation; _4EBP1 -> Proliferation; Akt -> Survival;
// Inhibition MorpholinoTriazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; MorpholinoTriazine -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; MorpholinoTriazine -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed]; } caption: PI3K/mTOR Signaling Pathway Inhibition.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is another key player in cancer development, and its overexpression or mutation can lead to uncontrolled cell proliferation.[7][8] Morpholino-triazine derivatives have also been developed as potent inhibitors of EGFR tyrosine kinase.[9] The substitution of the 1,3,5-triazine ring with morpholine and aniline moieties has been shown to enhance the potency of these compounds as EGFR inhibitors.[7]
// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#F1F3F4"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Grb2 [label="Grb2/Shc", fillcolor="#F1F3F4"]; SOS [label="SOS", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; PI3K_EGFR [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt_EGFR [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_EGFR [label="Proliferation/\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MorpholinoTriazine_EGFR [label="Morpholino-Triazine\nDerivatives", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label=" Binds"]; EGFR -> Grb2; Grb2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation_EGFR; EGFR -> PI3K_EGFR; PI3K_EGFR -> Akt_EGFR; Akt_EGFR -> Proliferation_EGFR;
// Inhibition MorpholinoTriazine_EGFR -> EGFR [arrowhead=tee, color="#EA4335", style=dashed]; } caption: EGFR Signaling Pathway Inhibition.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, morpholino-triazine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][11] Some derivatives have been observed to arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing.[12] The induction of apoptosis is a crucial mechanism for the elimination of cancer cells and is often a downstream consequence of the inhibition of survival pathways like PI3K/Akt.
Quantitative Data on Anticancer Activity
The anticancer potency of morpholino-triazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Bis(morpholino-1,3,5-triazine) | PI3K/mTOR | Various | Sub-nanomolar to low micromolar | [3][4] |
| Morpholino-triazine dipeptide | Not specified | MCF-7 (Breast) | < 1 | |
| Tri-substituted s-triazine | Not specified | PA-1 (Ovarian), HT-29 (Colon) | Potent activity | [13] |
| Dimorpholinyl-1,3,5-triazine | PI3K/mTOR | SW620 (Colon) | 8.71 - 21.77 | [14] |
| Pyrazolyl-s-triazine | EGFR/PI3K/mTOR | HCT-116 (Colon) | 0.50 |
Experimental Protocols for Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholino-triazine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed Cells\n(96-well plate)"]; Treat [label="Treat with\nMorpholino-Triazine\nDerivatives"]; Incubate [label="Incubate\n(e.g., 48h)"]; Add_MTT [label="Add MTT\nReagent"]; Incubate_MTT [label="Incubate\n(2-4h)"]; Solubilize [label="Add Solubilization\nSolution"]; Read [label="Read Absorbance\n(570 nm)"]; Analyze [label="Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } caption: MTT Assay Workflow.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period, then harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the incorporated dye, which is proportional to the DNA content.
-
Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate the cell populations based on their fluorescence profiles.
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant microbial pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Morpholino-triazine derivatives have shown promising activity against a range of bacteria and fungi.
Antibacterial Activity
Certain morpholino-triazine derivatives, particularly bis-morpholino triazine quaternary ammonium salts, have been synthesized and evaluated for their antibacterial properties. These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Antifungal Activity
Several studies have reported the antifungal activity of s-triazine derivatives containing a morpholine moiety against various fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. The presence of the morpholine ring, often in combination with other substituents, appears to be important for antifungal activity.
Quantitative Data on Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Bis-morpholino triazine quaternary ammonium salts | S. aureus | 50 | |
| Bis-morpholino triazine quaternary ammonium salts | E. coli | 400 | |
| s-Triazine-dihydropyrimidine hybrids | Candida spp. | Mild to moderate activity | [11] |
Experimental Protocols for Antimicrobial Susceptibility Testing
This is a standard method for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution of Compound: Prepare serial dilutions of the morpholino-triazine derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under suitable conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Inoculum [label="Prepare Microbial\nInoculum"]; Serial_Dilution [label="Serial Dilution of\nTest Compound"]; Inoculate [label="Inoculate Microtiter\nPlate"]; Incubate [label="Incubate"]; Read_MIC [label="Determine MIC\n(Visual Inspection)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Inoculum; Prepare_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_MIC; Read_MIC -> End; } caption: Broth Microdilution Workflow for MIC.
Antiviral Activity
The exploration of morpholino-triazine derivatives for antiviral applications is an emerging area of research. While the data is currently more limited compared to their anticancer and antimicrobial activities, some studies have indicated their potential against certain viruses. For instance, some triazine derivatives have been investigated for their activity against HIV and Potato Virus Y (PVY).[6][15] The development of potent and broad-spectrum antiviral agents is a critical need, and the versatile s-triazine scaffold presents a promising starting point for the design of new antiviral drugs. Further research is warranted to fully elucidate the antiviral potential of morpholino-triazine derivatives and their mechanisms of action.
Structure-Activity Relationships (SAR) and Future Directions
The extensive research on morpholino-triazine derivatives has provided valuable insights into their structure-activity relationships. For anticancer activity, the presence and positioning of the morpholine ring, along with the nature of other substituents on the triazine core, are critical for potent kinase inhibition. In the context of antimicrobial activity, the quaternization of the morpholine nitrogen and the length of the alkyl chains have been shown to influence antibacterial efficacy.
Future research in this field should focus on:
-
Expanding the scope of biological evaluation: Systematically screening morpholino-triazine libraries against a wider range of cancer cell lines, microbial strains, and viruses.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds for their various biological activities.
-
Lead optimization: Utilizing the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
In vivo studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models.
The morpholino-triazine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The insights and methodologies presented in this guide aim to facilitate the ongoing efforts in the discovery and development of novel drugs based on this versatile chemical entity.
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]
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Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry, 53(6), 2636–2645. [Link]
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Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 53(6), 2636-45. [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]
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Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry, 53(6), 2636–2645. [Link]
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The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos. Molecules, 24(15), 2786. [Link]
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(11), 4649–4667. [Link]
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Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie, 352(1-2), 1800207. [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24185–24198. [Link]
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In Silico ADMET Profiling of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine: A Framework for Early-Stage Drug Discovery
An In-Depth Technical Guide
Executive Summary
The attrition of drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles represents a significant bottleneck in pharmaceutical R&D. The strategic integration of in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling in the early stages of drug discovery provides a cost-effective and rapid methodology to identify and mitigate potential liabilities before significant resources are invested.[1][2] This technical guide presents a comprehensive framework for the in silico ADMET characterization of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine , a novel triazine derivative. By leveraging a suite of computational models, from quantitative structure-activity relationships (QSAR) to mechanistic simulations, we delineate a workflow to predict its physicochemical properties, pharmacokinetic behavior, metabolic fate, and potential toxicities. This document is intended for researchers, computational chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for generating a robust, predictive ADMET profile to guide lead optimization and candidate selection.
The Imperative for Predictive, Early-Stage ADMET Assessment
The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[1] Historically, a high percentage of clinical trial failures were attributed to poor ADMET properties.[3] Shifting ADMET assessment from a late-stage, reactive process to an early-stage, predictive one allows for the proactive design of molecules with a higher probability of clinical success. In silico methods are indispensable in this shift, offering the ability to screen vast numbers of virtual compounds and prioritize synthetic efforts on those with the most promising profiles.[4][5]
The Subject Molecule: this compound
The molecule of interest is a substituted 1,3,5-triazine. The triazine core is a common scaffold in medicinal chemistry. The molecule features a primary amine, a morpholine ring, and a reactive chloromethyl group. Understanding the contribution of each of these functional groups to the overall ADMET profile is critical.
-
Chemical Name: this compound
-
CAS Number: 21868-41-7[6]
-
Molecular Formula: C₈H₁₂ClN₅O
-
Canonical SMILES: C1COCCN1C2=NC(=NC(=N2)CCCl)N
Foundational Analysis: Predicted Physicochemical Properties
The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties. These descriptors govern solubility, permeability, and interactions with biological macromolecules. They are the primary inputs for the majority of predictive ADMET models.[7]
Protocol: Physicochemical Descriptor Calculation
-
Obtain the canonical SMILES representation of the molecule.
-
Input the SMILES string into a validated molecular descriptor calculation software or web server (e.g., SwissADME, RDKit, MOE).
-
Calculate a comprehensive set of 0D, 1D, and 2D descriptors.
-
Pay special attention to the parameters relevant to established drug-likeness rules.
Table 1: Predicted Physicochemical Properties of the Subject Molecule
| Property | Predicted Value | Significance in ADMET |
| Molecular Weight (MW) | 245.69 g/mol | Influences diffusion and size-limited transport. |
| LogP (Octanol/Water) | 0.85 | Measures lipophilicity; key for membrane permeability and metabolism. |
| LogS (Aqueous Solubility) | -2.75 | Impacts dissolution rate and bioavailability. |
| Topological Polar Surface Area (TPSA) | 87.8 Ų | Correlates with membrane permeability and BBB penetration.[8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 5 (N atoms, O atom) | Influences solubility and receptor binding. |
| Rotatable Bonds | 3 | Affects conformational flexibility and binding entropy. |
Expert Insight: The molecule adheres to Lipinski's Rule of Five (MW < 500, LogP < 5, H-Donors < 5, H-Acceptors < 10), suggesting a favorable starting point for oral bioavailability. The TPSA is under the 140 Ų threshold often associated with good oral absorption, but its value of 87.8 Ų suggests it may have limited penetration of the blood-brain barrier (BBB), for which a stricter cutoff of < 90 Ų is often applied.
Absorption: Predicting Oral Bioavailability
For an orally administered drug, absorption involves dissolution in the gastrointestinal fluid followed by permeation through the intestinal epithelium.[9][10] In silico models can effectively predict these key underlying processes.
Key Predictive Models for Absorption
-
Aqueous Solubility (LogS): As calculated above, solubility is a prerequisite for absorption. Low solubility is a major hurdle in drug development.[11]
-
Gastrointestinal (GI) Absorption: This is often predicted as a binary classification (High/Low). Models are typically built on human intestinal absorption data and use descriptors like TPSA and LogP.
-
Caco-2 Permeability: Caco-2 cells are a human colon adenocarcinoma cell line used as a gold-standard in vitro model of the intestinal barrier.[10] In silico QSAR models trained on Caco-2 data can predict the apparent permeability coefficient (Papp), a measure of active and passive transport.[12]
Workflow for Absorption Prediction
The following workflow outlines the logical steps for building a predictive absorption profile.
Caption: Workflow for in silico prediction of gastrointestinal absorption.
Table 2: Predicted Absorption Profile
| Parameter | Prediction | Interpretation & Rationale |
| GI Absorption | High | The molecule's favorable physicochemical properties (low MW, moderate TPSA, adherence to Lipinski's rules) suggest it is likely to be well-absorbed. |
| Caco-2 Permeability | Moderate to Low | While TPSA is acceptable, the presence of multiple polar groups may limit passive diffusion. The predicted Papp would need to be quantified. |
| P-gp Substrate | No | P-glycoprotein is a key efflux transporter that pumps drugs out of cells. Models based on structural motifs suggest this molecule is unlikely to be a substrate, which is favorable for absorption. |
Distribution: Where Does the Molecule Go?
Distribution describes the reversible transfer of a drug from the systemic circulation into various tissues.[13] Key parameters to predict are the extent of plasma protein binding (PPB) and the ability to cross critical biological barriers like the blood-brain barrier (BBB).
Blood-Brain Barrier (BBB) Penetration
For CNS-acting drugs, BBB penetration is essential; for peripherally acting drugs, it is undesirable.[14][15] BBB penetration is typically expressed as logBB (log of brain/blood concentration ratio) and is heavily influenced by TPSA, LogP, and active transport mechanisms.[8][16]
Plasma Protein Binding (PPB)
Drugs often bind to plasma proteins like albumin. Only the unbound fraction is free to exert a therapeutic effect. High PPB can limit efficacy and affect clearance. Prediction models often use LogP and charge descriptors.
Workflow for Distribution Prediction
Caption: Workflow for in silico prediction of drug distribution properties.
Table 3: Predicted Distribution Profile
| Parameter | Prediction | Interpretation & Rationale |
| Blood-Brain Barrier (BBB) | Low Penetration (logBB < 0) | The TPSA of 87.8 Ų is near the common cutoff of 90 Ų for CNS entry. The polarity of the morpholine and amine groups likely prevents significant passive diffusion into the brain. |
| Plasma Protein Binding | Moderate (~70-85%) | Based on its moderate lipophilicity and structural features, the molecule is expected to exhibit moderate binding to plasma proteins, leaving a reasonable fraction of unbound drug. |
| P-gp Substrate (CNS) | No | As with GI absorption, not being a substrate for the P-gp efflux pump at the BBB is crucial. However, given the low passive permeability, this is less of a deciding factor. |
Metabolism: Biotransformation and Clearance
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion.[17] The cytochrome P450 (CYP) enzyme superfamily is responsible for the majority of Phase I metabolic reactions.[18]
Key Predictive Models for Metabolism
-
CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is critical for assessing the risk of drug-drug interactions (DDIs).[19]
-
Site of Metabolism (SoM): SoM models identify the specific atoms in a molecule most likely to undergo metabolic attack.[20] This is invaluable for designing more metabolically stable analogues. These models combine knowledge of atomic accessibility and chemical reactivity.[20]
Expert Insight: The morpholine ring is a common site of metabolism (N-dealkylation, oxidation). The chloromethyl group is an electrophilic center and could potentially react with nucleophiles, but enzymatic transformation is also possible. Predicting the primary SoM helps rationalize potential metabolic pathways.
Table 4: Predicted Metabolic Profile
| Parameter | Prediction | Interpretation & Rationale |
| CYP2D6 Inhibitor | Likely Inhibitor | Many molecules containing a basic nitrogen atom, like the one in the morpholine ring, are known to be inhibitors of CYP2D6. This warrants caution for potential DDIs. |
| CYP3A4 Inhibitor | Unlikely | The molecule does not possess common structural alerts for potent CYP3A4 inhibition. |
| Main CYP Substrate | CYP2D6, CYP3A4 | These are the most common drug-metabolizing enzymes; metabolism by multiple isoforms is generally favorable, providing redundant clearance pathways. |
| Site of Metabolism (SoM) | 1. Alpha-carbon of the morpholine ring. 2. Aromatic hydroxylation on the triazine (less likely). 3. N-dealkylation. | The carbon adjacent to the morpholine nitrogen is a chemically reasonable and common site for oxidative metabolism. |
Toxicity: Predicting Adverse Effects
Toxicity is a primary cause of drug failure. In silico toxicology models, trained on large datasets from regulatory and experimental sources, can provide early warnings for a range of critical endpoints.[21][22][23]
Critical Toxicity Endpoints
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (QT prolongation). This is a mandatory check in drug development.
-
Mutagenicity (AMES): Predicts the likelihood of a compound causing DNA mutations, a proxy for carcinogenic potential.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. Models look for structural alerts associated with liver toxicity.
-
Skin Sensitization: The potential to cause an allergic skin reaction.
Workflow for Toxicity Prediction
Caption: Workflow for in silico prediction of key toxicity endpoints.
Table 5: Predicted Toxicological Profile
| Endpoint | Prediction | Rationale & Causality |
| hERG Inhibition | Low Risk | The molecule lacks the typical pharmacophore for high-affinity hERG blockers (e.g., a basic nitrogen separated by a lipophilic spacer from an aromatic system). |
| Mutagenicity (AMES) | Potential Risk | The chloromethyl group is a structural alert for mutagenicity. It is an electrophilic alkylating agent that can potentially react with nucleophilic sites in DNA. This is a significant finding that requires experimental validation. |
| Hepatotoxicity (DILI) | Low to Moderate Risk | While no high-potency alerts are present, reactive metabolites formed from the chloromethyl group could potentially lead to liver toxicity through covalent binding to proteins. |
| Skin Sensitization | Moderate Risk | Alkylating agents are often associated with skin sensitization. |
Integrated Assessment and Recommendations
Synthesizing the individual ADMET predictions provides a holistic view of the molecule's drug-like potential.
Overall Profile:
-
Strengths: The molecule exhibits good drug-like properties according to Lipinski's rules, with a high probability of good oral absorption and a low risk of significant hERG-related cardiotoxicity. Its predicted CNS penetration is low, which is favorable for a peripherally acting agent.
-
Liabilities: The most significant predicted liability is the potential for mutagenicity due to the presence of the alkylating chloromethyl group. This is a serious flag that could halt development. A secondary concern is the predicted inhibition of CYP2D6 , which could lead to drug-drug interactions.
Recommendations for Medicinal Chemistry:
-
Prioritize Removal of the Mutagenicity Alert: The primary focus should be on replacing the chloromethyl group with a non-reactive isostere that maintains or improves target potency. Options could include hydroxymethyl (-CH₂OH) or fluoromethyl (-CH₂F) groups.
-
Modulate CYP2D6 Inhibition: If the molecule's target activity is retained after modifying the chloromethyl group, subsequent optimization could focus on reducing CYP2D6 inhibition. This might be achieved by modifying the morpholine ring or its point of attachment to reduce the basicity or alter the binding conformation within the CYP2D6 active site.
-
Experimental Validation: An in vitro AMES test should be conducted on the parent compound to confirm or refute the in silico mutagenicity prediction. CYP inhibition assays should also be prioritized.
Trustworthiness and Model Validation: The predictions presented in this guide are derived from computational models. The accuracy of any in silico prediction is contingent on the quality of the model and whether the query molecule falls within its applicability domain.[24][25] It is crucial that these in silico findings are not treated as absolute but are used to form testable hypotheses that guide subsequent experimental work.[26]
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An In-depth Technical Guide to 2,4,6-Trisubstituted s-Triazines in Drug Discovery
Abstract
The symmetrical triazine (s-triazine) core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, represents a uniquely "privileged" scaffold in medicinal chemistry. Its three reactive sites at the 2, 4, and 6 positions allow for facile, sequential, and highly tunable substitutions, creating vast chemical diversity from a common, inexpensive starting material. This versatility has led to the development of s-triazine derivatives with a remarkable spectrum of biological activities. This guide provides a comprehensive review of 2,4,6-trisubstituted s-triazines in drug discovery, synthesizing technical details with field-proven insights. We will explore the foundational synthesis strategies, delve into their most significant applications as anticancer, antimicrobial, and antiviral agents, and discuss the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical scaffold for next-generation therapeutics.
Introduction: The s-Triazine Core as a Privileged Scaffold
The 1,3,5-triazine, or s-triazine, is an aromatic heterocyclic compound that has garnered significant attention in drug discovery.[1] Its symmetrical structure features three nitrogen atoms that create electron-deficient carbon centers, making the ring susceptible to nucleophilic substitution, in contrast to the electrophilic substitution common for benzene.[1][2] The most common starting material for s-triazine synthesis is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[3][4]
The true power of the s-triazine scaffold lies in the differential reactivity of its three chlorine atoms. The substitution of one chlorine atom deactivates the ring, making the subsequent substitution require more forcing conditions (e.g., higher temperature).[3] This unique property allows for the controlled, sequential introduction of different nucleophiles (containing N, O, or S) at the 2, 4, and 6 positions, enabling the creation of vast libraries of both symmetrical and unsymmetrical trisubstituted derivatives.[3][5] This inherent "tunability" is a key reason why s-triazine is considered a privileged structure, capable of presenting diverse pharmacophoric groups in a defined three-dimensional space to interact with a wide array of biological targets.[3][6]
Consequently, s-triazine derivatives have demonstrated a wide spectrum of biological properties, including anticancer, antimicrobial, antiviral, antimalarial, and even neuroprotective activities.[1][2][7] Several s-triazine-based drugs have successfully reached the market, validating the therapeutic potential of this core structure.[4][8]
The Chemistry of 2,4,6-Trisubstituted s-Triazines: A Versatile Synthesis Platform
The cornerstone of s-triazine chemistry is the stepwise nucleophilic substitution of cyanuric chloride. The reactivity of the C-Cl bonds allows for a regioselective and sequential reaction pathway.
Causality of Experimental Choices: The progressive deactivation of the triazine ring with each substitution is the key to controlled synthesis. This phenomenon occurs because each nucleophile added to the ring donates electron density into the π-system, reducing the electrophilicity of the remaining carbon atoms.[3] Chemists exploit this by carefully controlling the reaction temperature:
-
First Substitution: Typically carried out at low temperatures (0–5 °C) to ensure mono-substitution.
-
Second Substitution: Requires elevated temperatures (room temperature to ~40 °C) to replace the second chlorine.
-
Third Substitution: Often necessitates heating or reflux to force the final substitution onto the most deactivated ring.[3]
This temperature-dependent reactivity gradient is the fundamental principle that allows for the rational design and synthesis of complex, non-symmetrical trisubstituted molecules from a simple, symmetrical starting material.
Caption: General workflow for sequential nucleophilic substitution of cyanuric chloride.
Therapeutic Applications in Drug Discovery
The structural versatility of the 2,4,6-trisubstituted s-triazine scaffold has been exploited to develop potent agents across multiple disease areas.
3.1 Anticancer Activity: A Cornerstone Application
The s-triazine core is a component of several approved and clinical-stage anticancer drugs, demonstrating its profound impact in oncology.[8] These derivatives function by inhibiting a variety of key targets in cancer signaling pathways.[9]
Approved Drugs:
-
Altretamine (Hexalen): An antineoplastic agent approved in 1990 for treating refractory ovarian cancer.[8]
-
Enasidenib: An inhibitor of isocitrate dehydrogenase 2 (IDH2), approved for relapsed or refractory acute myeloid leukemia.[8][9]
-
Gedatolisib: A potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), approved for metastatic breast cancer.[8][9]
Key Molecular Targets:
-
PI3K/mTOR Pathway: The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Trisubstituted s-triazines have proven to be excellent scaffolds for designing potent dual inhibitors. For example, Gedatolisib and other derivatives like ZSTK-474 (in Phase II trials) effectively target this pathway.[8] One study reported a 2-arylurea-1,3,5-triazine derivative that potently inhibited PI3K and mTOR with IC₅₀ values of 23.8 nM and 10.9 nM, respectively.[8]
Caption: Inhibition of the PI3K/mTOR pathway by s-triazine derivatives.
-
Tyrosine Kinases: These enzymes are crucial for cell signaling and are often hyperactivated in tumors.[8] Epidermal Growth Factor Receptor (EGFR) is a prominent target. Researchers have developed quinazoline-1,3,5-triazine hybrids that show potent EGFR inhibition, with the most active compound exhibiting an IC₅₀ value of 36.8 nM.[8] Other work has focused on developing inhibitors for mutant forms like EGFRT790M to overcome drug resistance.[8][10]
Table 1: Representative Anticancer 2,4,6-Trisubstituted s-Triazines
| Compound ID/Reference | Target(s) | IC₅₀ Values | Cancer Cell Line(s) |
|---|---|---|---|
| Compound 47[8] | PI3K, mTOR | 7.0 nM, 48 nM | A549, MCF-7, HeLa |
| Compound 48[8] | PI3K, mTOR | 23.8 nM, 10.9 nM | Not specified |
| Compound 12[8] | EGFR | 36.8 nM | Not specified |
| Compound 18[8] | EGFR | 61 nM | HCT116 |
3.2 Antimicrobial Activity
With the rise of multidrug-resistant (MDR) pathogens, novel antimicrobial agents are urgently needed. The s-triazine scaffold has proven to be a fertile ground for this search.[7]
-
Antibacterial Activity: Trisubstituted s-triazines have demonstrated significant activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria.[11][12][13] SAR studies have revealed that the nature of the substituents at the 2, 4, and 6 positions is critical. The inclusion of six-membered nitrogen-containing heterocycles like morpholine, piperidine, and piperazine on the triazine core is often beneficial for activity.[8] In some series, the presence of a piperidine ring was found to be key for antifungal activity.[14]
-
Antifungal Activity: Several s-triazine derivatives have shown potent efficacy against pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus.[15] One study identified a derivative, 18b, with significant activity against C. albicans (MIC = 3.125 µg/mL), while another, 18c, was equipotent to fluconazole against C. tropicalis (MIC = 6.25 µg/mL).[16]
Table 2: Representative Antimicrobial 2,4,6-Trisubstituted s-Triazines
| Compound ID/Reference | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 18b[16] | Candida albicans | 3.125 |
| Compound 18c[16] | Candida tropicalis | 6.25 |
| Series 8a-e[15] | Candida albicans | 8 |
| General Series[12] | Gram +ve & Gram -ve | 6.25 - 12.5 |
3.3 Antiviral and Other Activities
-
Antiviral: The s-triazine core has been incorporated into molecules with activity against a broad spectrum of DNA viruses, including herpes simplex virus (HSV), adenoviruses, and poxviruses.[17][18] A C₃-symmetrical trialkoxy-s-triazine derivative showed a high selectivity index of 256.6 against HSV-1.[18]
-
Antimalarial: A series of 2,4,6-trisubstituted triazines were synthesized and evaluated for their in vitro antimalarial activity against P. falciparum, with several compounds showing MIC values in the range of 1-2 µg/mL, making them more potent than the standard drug cycloguanil.[19]
-
Neurodegenerative Diseases: Recent research has explored s-triazine derivatives for activity against agents involved in neurodegenerative diseases like Alzheimer's.[2] Some compounds have shown potential as acetylcholinesterase inhibitors and may have a protective effect on hippocampal structure.[20][21]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of trisubstituted s-triazines.
4.1 Protocol: Synthesis of a Non-Symmetrical 2,4,6-Trisubstituted s-Triazine
This protocol describes a typical three-step sequential substitution of cyanuric chloride.
Objective: To synthesize 2-(Morpholino)-4-(phenylamino)-6-(phenoxy)-1,3,5-triazine.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Phenol
-
Aniline
-
Morpholine
-
Acetone (anhydrous)
-
1,4-Dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Stir plate, round bottom flasks, condenser, ice bath
Methodology:
-
Step 1: First Substitution (Phenoxy group) a. Dissolve cyanuric chloride (1 eq.) in 50 mL of anhydrous acetone in a round bottom flask. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve phenol (1 eq.) and NaOH (1 eq.) in water and add this solution dropwise to the cyanuric chloride solution over 30 minutes. d. Maintain the temperature at 0-5 °C and stir for 4 hours. e. Monitor the reaction by TLC. Upon completion, pour the mixture into crushed ice to precipitate the product, 2,4-dichloro-6-(phenoxy)-1,3,5-triazine. Filter, wash with cold water, and dry.
-
Step 2: Second Substitution (Anilino group) a. Dissolve the mono-substituted product from Step 1 (1 eq.) in 50 mL of 1,4-dioxane. b. Add aniline (1 eq.) to the solution. c. Add an aqueous solution of NaHCO₃ (1.1 eq.) to neutralize the HCl formed during the reaction. d. Warm the reaction mixture to room temperature (~25 °C) and stir for 8-10 hours.[11] e. Monitor by TLC. Once complete, pour into crushed ice. Filter the resulting precipitate, wash, and dry to obtain 2-chloro-4-(phenylamino)-6-(phenoxy)-1,3,5-triazine.
-
Step 3: Third Substitution (Morpholino group) a. Dissolve the di-substituted product from Step 2 (1 eq.) in 1,4-dioxane. b. Add morpholine (1.2 eq.) to the mixture. c. Reflux the reaction mixture for 6-8 hours. The higher temperature is necessary to substitute the final, least reactive chlorine atom. d. Monitor by TLC. After completion, cool the mixture and pour it into ice water. e. Filter the final trisubstituted product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to purify.
-
Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]
4.2 Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxicity (IC₅₀ value) of a synthesized s-triazine derivative against a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized s-triazine compound, dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
96-well plates, CO₂ incubator, microplate reader
Methodology:
-
Cell Seeding: a. Culture MCF-7 cells in DMEM media in a T-75 flask at 37 °C in a 5% CO₂ humidified incubator. b. Once cells reach 80-90% confluency, trypsinize and count them. c. Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the s-triazine stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. b. After 24 hours, remove the old media from the wells and add 100 µL of media containing the different concentrations of the compound. c. Include a "vehicle control" (media with DMSO, equivalent to the highest concentration used) and a "no-treatment control" (media only). d. Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Assay: a. After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals. c. Carefully remove the media from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into 2,4,6-trisubstituted s-triazines has elucidated several key SAR principles:[22]
-
Anticancer Activity: For PI3K/mTOR inhibitors, incorporating aryl urea and thiophene moieties can enhance potency.[8][10] For EGFR inhibitors, hybridization with pharmacophores like quinazoline and pyrazole has proven effective.[8] The presence of basic heterocycles like morpholine and piperazine is often crucial for antitumor activity.[8]
-
Antimicrobial Activity: The nature of the amine substituent is critical. For instance, incorporating piperidine or specific benzylamine groups can enhance antibacterial and antifungal effects.[14] The presence of electron-withdrawing groups on aromatic substituents can also boost activity.[14]
Future Perspectives: The future of s-triazine drug discovery is bright. The "hybrid" approach, which combines the s-triazine core with other known bioactive heterocyclic moieties, is a promising strategy to develop multi-target agents and combat drug resistance.[4][22] Furthermore, as our understanding of disease biology deepens, the s-triazine scaffold will continue to be a go-to platform for designing specific and potent inhibitors for newly identified therapeutic targets. Extensive research is still required to optimize analogs for clinical applications, focusing on improving selectivity and reducing toxicity.[22]
Conclusion
The 2,4,6-trisubstituted s-triazine is a remarkably versatile and privileged scaffold that has firmly established its importance in modern drug discovery. Its straightforward, tunable synthesis and ability to interact with a multitude of biological targets have led to approved drugs and a rich pipeline of candidates for cancer, infectious diseases, and beyond. The foundational principles of its chemistry, combined with a deep understanding of structure-activity relationships, ensure that the s-triazine core will remain a central element in the development of novel therapeutics for years to come.
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The Morpholine Pharmacophore: A Senior Application Scientist's In-depth Guide to a Privileged Scaffold in Drug Discovery
Abstract
The morpholine heterocycle, a six-membered saturated ring containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in the landscape of modern medicinal chemistry. Its frequent appearance in a multitude of clinically successful drugs and late-stage clinical candidates is a testament to its remarkable utility in drug design. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the morpholine pharmacophore. We will delve into its fundamental physicochemical properties, dissect its role in enhancing pharmacokinetic profiles, and explore its diverse applications across various therapeutic areas. This guide will further provide detailed synthetic methodologies, analyze structure-activity relationships, and critically evaluate both the advantages and potential liabilities associated with this versatile building block.
The Rationale Behind a Privileged Scaffold: Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety
The prevalence of the morpholine ring in drug molecules is not coincidental; it is a direct consequence of its unique and advantageous physicochemical properties that translate into favorable pharmacokinetic profiles.[1][2]
Physicochemical Properties: A Delicate Balance
The morpholine ring's structure, with an oxygen atom positioned opposite to a nitrogen atom, imparts a unique set of characteristics that are highly desirable in drug candidates.[3][4]
-
Basicity (pKa): The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen atom, resulting in a pKa value typically around 8.4-8.7.[1][5] This is a crucial feature, as it allows the morpholine nitrogen to be protonated at physiological pH, enhancing aqueous solubility, while still permitting sufficient lipophilicity for membrane permeability.[3][4] This balance is often a key factor in achieving good oral bioavailability.[5]
-
Lipophilicity and Solubility: The morpholine moiety strikes an excellent balance between lipophilicity and hydrophilicity.[3] The ether oxygen can act as a hydrogen bond acceptor, contributing to aqueous solubility, while the overall saturated heterocyclic structure maintains a degree of lipophilicity necessary for traversing biological membranes.[4][6] This dual nature allows medicinal chemists to fine-tune the overall solubility and permeability of a drug candidate.
-
Conformational Flexibility: The morpholine ring typically adopts a chair-like conformation, providing a flexible yet defined scaffold that can orient substituents in specific vectors to interact optimally with biological targets.[3][4]
Pharmacokinetic Profile Enhancement: The ADME Advantage
The incorporation of a morpholine ring can significantly improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[2][7]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5][8] This can lead to an increased half-life and improved metabolic stability of the parent drug. However, it is important to note that the morpholine ring is not metabolically inert and can undergo oxidation to form ring-opened metabolites, as observed with the antibiotic linezolid.[9][10]
-
Improved Brain Permeability: The well-balanced lipophilic-hydrophilic nature of the morpholine ring often contributes to enhanced permeability across the blood-brain barrier (BBB).[3][4] This has made it a particularly valuable scaffold in the development of drugs targeting the central nervous system (CNS).[8][11]
-
Reduced Off-Target Effects: By modifying the physicochemical properties of a molecule, the morpholine ring can help to reduce interactions with unintended targets, potentially leading to a better safety profile.
Below is a table summarizing the key physicochemical properties of the morpholine ring that contribute to its success as a pharmacophore.
| Property | Typical Value/Characteristic | Consequence in Drug Design |
| pKa | 8.4 - 8.7[1][5] | Optimal for balancing aqueous solubility and membrane permeability. |
| Solubility | Good aqueous solubility[5] | Enhances bioavailability and formulation options. |
| Lipophilicity | Moderate | Contributes to membrane permeability and target engagement. |
| Hydrogen Bonding | Oxygen acts as a hydrogen bond acceptor[4] | Improves solubility and target interactions. |
| Metabolic Stability | Generally stable to CYP450 oxidation[5][8] | Can increase drug half-life. |
| Conformation | Flexible chair-like conformation[3][4] | Allows for optimal orientation of substituents for target binding. |
Synthetic Strategies for Incorporating the Morpholine Scaffold
The synthetic accessibility of the morpholine ring and its derivatives is a key reason for its widespread use in medicinal chemistry.[2][7] A variety of robust and versatile synthetic methods are available to introduce this privileged scaffold.
N-Alkylation of Morpholine: A Workhorse Reaction
One of the most straightforward methods for incorporating the morpholine moiety is through the N-alkylation of morpholine itself with a suitable alkyl halide or other electrophile.[2][4]
Experimental Protocol: General Procedure for N-Alkylation of Morpholine [2][12]
Materials:
-
Morpholine
-
Alkyl halide (e.g., benzyl bromide, 3-chloropropoxy-containing intermediate)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
Alkali metal halide (optional, e.g., potassium iodide)
Procedure:
-
To a stirred solution of the alkyl halide (1.0 eq) in an appropriate solvent, add morpholine (1.0-1.2 eq) and a base (1.5-2.0 eq).
-
If the alkyl halide is unreactive, a catalytic amount of an alkali metal halide (e.g., KI, 0.1 eq) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired N-substituted morpholine.
Synthesis of Substituted Morpholines
The synthesis of C-substituted morpholines allows for greater control over the three-dimensional shape and vectoral presentation of substituents, which is crucial for optimizing target interactions.
Experimental Protocol: Synthesis of 2-Substituted Morpholines from Aziridines [10][13]
Materials:
-
N-protected aziridine
-
Halogenated alcohol (e.g., 2-bromoethanol)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-protected aziridine (1.0 eq) in the halogenated alcohol (used as both reactant and solvent), add ammonium persulfate (2.0 eq).
-
The reaction mixture is stirred at room temperature until the starting aziridine is consumed (monitored by TLC).
-
THF is then added, followed by an excess of potassium hydroxide (e.g., 12 eq).
-
The mixture is stirred at room temperature to effect cyclization.
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-substituted morpholine.
The following diagram illustrates a general workflow for the synthesis and functionalization of morpholine derivatives.
The Morpholine Pharmacophore in Action: Case Studies of Clinically Approved Drugs
The true value of the morpholine pharmacophore is best illustrated by its presence in a diverse range of clinically successful drugs. Here, we examine three prominent examples, highlighting the specific roles the morpholine moiety plays in their mechanism of action and overall therapeutic profile.
Gefitinib (Iressa®): An EGFR Inhibitor in Oncology
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[14][15] The morpholine-containing side chain of gefitinib is crucial for its activity and pharmacokinetic properties.
-
Mechanism of Action: Gefitinib binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote tumor growth and survival.[14] The morpholine group is not directly involved in the key hydrogen bonding interactions with the kinase hinge region; however, it occupies a solvent-exposed region and contributes to the overall binding affinity and favorable physicochemical properties of the molecule.[3][7]
-
Metabolism: Gefitinib is primarily metabolized by CYP3A4 in the liver.[1][14] The metabolic pathways include O-demethylation of the methoxy group and oxidation of the morpholine ring.[16][17]
The following diagram, based on the crystal structure of gefitinib bound to the EGFR kinase domain (PDB: 4WKQ), illustrates the binding mode of the drug.[3][11][16]
Linezolid (Zyvox®): An Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used to treat infections caused by multi-drug resistant Gram-positive bacteria.[9][18]
-
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[9][18] The morpholine ring of linezolid is essential for its antibacterial activity. The crystal structure of linezolid bound to the ribosome (PDB: 3CPW) reveals that the morpholine oxygen is involved in a key hydrogen bond with a ribosomal RNA base, contributing to its binding affinity and mechanism of action.[1][5]
-
Metabolism: Linezolid undergoes oxidation of the morpholine ring, leading to the formation of two major inactive metabolites.[3][9] This metabolic pathway is a key route of elimination for the drug.[19][20]
The diagram below depicts the interaction of linezolid with the bacterial ribosome.
Reboxetine (Edronax®): A Selective Norepinephrine Reuptake Inhibitor for CNS Disorders
Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of clinical depression.[5][21]
-
Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[5][22] The morpholine ring in reboxetine is a key structural feature that contributes to its high affinity and selectivity for the NET.[21][23]
-
Pharmacokinetics: The presence of the morpholine ring in reboxetine contributes to its favorable pharmacokinetic profile, including good oral bioavailability and a half-life that allows for twice-daily dosing.[11]
The Morpholine Moiety as a Key Pharmacophore in PI3K/Akt/mTOR Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[8][24] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[15][25] The morpholine ring is a recurring and critical pharmacophore in a large number of PI3K/mTOR inhibitors.[8][25]
The oxygen atom of the morpholine ring frequently forms a key hydrogen bond with the hinge region of the PI3K kinase domain, anchoring the inhibitor in the ATP-binding pocket.[25][26] This interaction is exemplified in the binding of ZSTK474, a pan-Class I PI3K inhibitor, where one of the two morpholine rings makes a crucial hydrogen bond with the backbone amide of Val828 in the hinge region of the p110δ isoform.[25]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and the points of intervention by morpholine-containing inhibitors.
Challenges and Liabilities of the Morpholine Pharmacophore
While the morpholine scaffold offers numerous advantages, it is essential for medicinal chemists to be aware of its potential liabilities to make informed decisions during the drug design process.
-
Metabolic Instability of the Morpholine Ring: As mentioned earlier, the morpholine ring can be a site of metabolism, primarily through oxidation, leading to ring-opened products.[4][27] This can result in the formation of inactive metabolites and contribute to drug clearance.[10]
-
Potential for hERG Inhibition: The basic nitrogen atom in the morpholine ring can contribute to binding to the hERG potassium channel, which can lead to cardiotoxicity.[28][29] Careful assessment of hERG liability is crucial for any drug candidate containing a basic amine, including those with a morpholine moiety.
-
Toxicity of Morpholine: While the morpholine pharmacophore within a larger drug molecule generally has a good safety profile, morpholine itself is a corrosive and toxic substance.[29][30] During process development and manufacturing, appropriate safety precautions must be taken when handling morpholine as a reagent.
Conclusion and Future Perspectives
The morpholine pharmacophore has undoubtedly earned its status as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has made it an invaluable tool for the development of a wide array of successful therapeutics. From oncology to infectious diseases and CNS disorders, the morpholine ring continues to be a cornerstone of modern drug design.
As our understanding of disease biology deepens and new therapeutic targets emerge, the versatility of the morpholine scaffold will undoubtedly continue to be exploited. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives, as well as the design of next-generation morpholine-containing drugs with improved efficacy, selectivity, and safety profiles. A thorough understanding of both the strengths and weaknesses of this remarkable pharmacophore will be paramount to its continued success in the ongoing quest for new and better medicines.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of the 2,4,6-Substituted 1,3,5-Triazine Scaffold
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and drug discovery, featured in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The synthetic accessibility and the ability to introduce diverse functionalities at the 2, 4, and 6 positions make it a cornerstone for the development of novel therapeutics.[3][4] This document provides a detailed protocol for the nucleophilic substitution on 4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine, a key intermediate for creating libraries of compounds with potential therapeutic value. The morpholine and primary amine moieties provide desirable physicochemical properties, while the chloromethyl group serves as a reactive handle for further functionalization.
Mechanistic Insights: SN2 versus SNAr Reactivity
A critical aspect of the chemistry of substituted triazines is understanding the site of reactivity. While nucleophilic aromatic substitution (SNAr) is common for replacing leaving groups directly attached to the triazine ring, the functionalization of the 4-(chloromethyl) group on our target molecule proceeds via a different mechanism.[5][6]
The chlorine atom in this compound is attached to a methylene (-CH2-) group, not directly to the aromatic triazine ring. This makes it analogous to a benzylic halide. The substitution of this chlorine atom occurs through a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]
In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride) from the backside, in a single, concerted step.[7][9] This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]
This is in contrast to the SNAr mechanism that would occur if a chlorine atom were directly attached to the triazine ring. In an SNAr reaction, the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.[6]
Experimental Protocol: Nucleophilic Substitution with a Generic Amine Nucleophile
This protocol details a general procedure for the nucleophilic substitution on this compound with a primary or secondary amine as the nucleophile.
Materials and Equipment
-
This compound
-
Nucleophile (e.g., piperidine, pyrrolidine, or other primary/secondary amine)
-
Anhydrous N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K2CO3)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature-controlled oil bath or heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, 10-20 mL per mmol of starting material).
-
-
Addition of Reagents:
-
Add the amine nucleophile (1.1-1.5 eq) to the stirred solution.
-
Add a non-nucleophilic base such as DIEA (1.5-2.0 eq) or anhydrous K2CO3 (2.0-3.0 eq) to the reaction mixture. The base is crucial to scavenge the HCl generated during the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the nucleophile and should be determined empirically.
-
Monitor the progress of the reaction by TLC until the starting material is consumed. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If K2CO3 was used, filter the solid inorganic salts.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove any remaining base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: A generalized experimental workflow for the SN2 reaction.
Data Presentation: Representative Nucleophiles and Conditions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature | Expected Product |
| Primary Amine | Benzylamine | DIEA | Acetonitrile | 50 °C | 4-((Benzylamino)methyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
| Secondary Amine | Piperidine | K2CO3 | DMF | Room Temp. | 4-(Morpholin-4-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine |
| Thiol | Thiophenol | K2CO3 | THF | Room Temp. | 4-(Morpholin-4-yl)-6-((phenylthio)methyl)-1,3,5-triazin-2-amine |
| Alcohol/Phenol | Phenol | NaH | THF | 0 °C to RT | 4-(Morpholin-4-yl)-6-(phenoxymethyl)-1,3,5-triazin-2-amine |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Solvent: Polar aprotic solvents like acetonitrile, THF, and DMF are preferred for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus preserving its nucleophilicity. Protic solvents, on the other hand, can hydrogen bond with the nucleophile, reducing its reactivity.
-
Choice of Base: A non-nucleophilic base like DIEA or an inorganic base like K2CO3 is essential. A nucleophilic base could compete with the intended nucleophile in attacking the chloromethyl group. The choice between an organic or inorganic base often depends on the solubility of the reagents and the desired reaction temperature.
-
Temperature Control: While many SN2 reactions proceed at room temperature, gentle heating can be employed to accelerate the reaction, especially with less reactive nucleophiles. However, excessive heat should be avoided as it can lead to side reactions.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere of nitrogen or argon is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially when using sensitive reagents or anhydrous conditions.
Trustworthiness: A Self-Validating System
The success of this protocol can be validated at multiple stages:
-
TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot on the TLC plate is the primary indicator of reaction progress.
-
Workup: Successful removal of the base and its salts during the aqueous workup is crucial for clean chromatography.
-
Purification: A well-resolved separation on the silica gel column, yielding a single major product, indicates a successful reaction and purification.
-
Spectroscopic Analysis:
-
1H NMR: The most telling evidence will be the disappearance of the singlet corresponding to the -CH2Cl protons and the appearance of a new signal for the -CH2-Nucleophile protons, often with a different chemical shift and coupling pattern.
-
Mass Spectrometry: The mass spectrum of the purified product should show a molecular ion peak corresponding to the expected mass of the substituted product.
-
Visualization of the Reaction Mechanism
Sources
- 1. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Analysis of Triazine Compounds by HPLC and GC-MS
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analysis of triazine compounds, a class of widely used herbicides, in various environmental and food matrices. As a senior application scientist, this document is structured to impart not only procedural steps but also the underlying scientific principles and field-proven insights necessary for robust and reliable analytical outcomes. We will delve into two of the most powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing the causality behind experimental choices to ensure trustworthiness and scientific integrity. This guide is grounded in authoritative references and includes detailed protocols, data tables for easy comparison, and visual workflows to facilitate understanding and implementation.
Introduction: The Analytical Imperative for Triazine Monitoring
Triazine herbicides, such as atrazine and simazine, have been instrumental in modern agriculture for controlling broadleaf weeds.[1][2] However, their persistence in the environment and potential for water and food contamination have raised significant health and ecological concerns.[2][3] Triazines can disrupt endocrine systems and are classified as potential human carcinogens, leading to strict regulatory limits on their presence in drinking water and food products.[1][2] For instance, the U.S. Environmental Protection Agency (EPA) has set the maximum contaminant level for atrazine in drinking water at 3 µg/L.[1] This necessitates highly sensitive and selective analytical methods for their accurate quantification at trace levels.
Both HPLC and GC-MS are cornerstone techniques in pesticide residue analysis.[4][5] The choice between them often depends on the specific triazine compounds of interest, the complexity of the sample matrix, and the desired level of sensitivity and confirmation. This guide will explore the strengths and applications of each technique, providing a framework for selecting the most appropriate method.
Causality of Method Selection:
-
HPLC is generally preferred for less volatile and thermally labile compounds. Many triazine metabolites fall into this category, making HPLC an ideal choice for comprehensive analysis of both parent compounds and their degradation products.[6][7]
-
GC-MS offers excellent separation efficiency for volatile and semi-volatile compounds and provides highly specific identification through mass spectral data, making it a powerful tool for confirmation and analysis of parent triazine herbicides.[8][9]
High-Performance Liquid Chromatography (HPLC) for Triazine Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10][11] For triazine analysis, reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Principle of HPLC Separation for Triazines
In reversed-phase HPLC, the separation of triazine compounds is primarily driven by their hydrophobicity. The nonpolar C18 stationary phase retains the relatively nonpolar triazine molecules through hydrophobic interactions. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the compounds from the column. By creating a gradient where the proportion of the organic solvent increases over time, compounds are eluted in order of increasing hydrophobicity. This allows for the separation of a wide range of triazine herbicides and their more polar metabolites within a single analytical run.[12]
Sample Preparation for HPLC Analysis
Effective sample preparation is critical to remove matrix interferences and concentrate the target analytes. The choice of extraction technique depends on the sample matrix.
2.2.1. Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective and widely used technique for the preconcentration and cleanup of triazines from water samples.[13][14] It offers high enrichment factors and good recoveries.[13]
Protocol: SPE for Triazine Herbicides in Water
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the trapped triazines with 5 mL of methanol or acetonitrile into a collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for HPLC analysis.
2.2.2. Dispersive Liquid-Liquid Microextraction (DLLME) for Liquid Samples
DLLME is a rapid and efficient microextraction technique that uses a small amount of extraction solvent and a disperser solvent.[15][16]
Protocol: DLLME for Triazines in Juice Samples [17][18]
-
Sample Preparation: Centrifuge the juice sample to remove any pulp or suspended solids.
-
Extraction Mixture: Prepare a mixture of 1.0 mL of a disperser solvent (e.g., acetonitrile) and 100 µL of an extraction solvent (e.g., chloroform).
-
Injection and Extraction: Rapidly inject the extraction mixture into 10 mL of the juice sample. A cloudy solution will form, indicating the dispersion of the extraction solvent.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to sediment the extraction solvent.
-
Collection and Analysis: Collect the sedimented phase using a microsyringe and inject it into the HPLC system.
HPLC Instrumentation and Operating Conditions
The following table summarizes a typical set of HPLC conditions for triazine analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention and separation of triazine compounds.[12] |
| Mobile Phase | A: Water; B: Acetonitrile | A common and effective mobile phase for reversed-phase separation of pesticides.[19] |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B | A gradient elution is necessary to separate both polar metabolites and nonpolar parent compounds in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with potential peak broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) or UV-Vis | Triazines have a strong UV absorbance around 220 nm, allowing for sensitive detection. A DAD provides spectral information for peak purity assessment.[19] |
Data Analysis and Method Validation
Method validation is essential to ensure the reliability of the analytical data.[20][21] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[20]
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 70-120% |
| Precision (% RSD) | < 15% |
| LOD & LOQ | Determined experimentally based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Triazine Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9][22] It is particularly well-suited for the analysis of volatile and semi-volatile triazine herbicides.[6]
Principle of GC-MS for Triazines
In GC, a gaseous mobile phase (carrier gas) transports the sample through a capillary column containing a stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that allows for highly confident identification.[9]
Sample Preparation for GC-MS Analysis
Similar to HPLC, appropriate sample preparation is crucial for successful GC-MS analysis.
3.2.1. Liquid-Liquid Extraction (LLE) for Wastewater Samples (EPA Method 619)
LLE is a classic extraction technique used in methods like EPA Method 619 for the analysis of triazines in industrial and municipal wastewater.[23][24]
Protocol: LLE for Triazines in Wastewater [23]
-
Sample Preparation: Adjust the pH of a 1 L water sample to neutral with NaOH or H₂SO₄.
-
Extraction: Transfer the sample to a 2 L separatory funnel and add 60 mL of methylene chloride. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the organic layer to separate from the aqueous phase. Drain the methylene chloride extract into a flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.
-
Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.
-
Solvent Exchange: Exchange the solvent to hexane and adjust the final volume to 10 mL for GC-MS analysis.[23]
3.2.2. Solid-Phase Extraction for Drinking Water (EPA Method 523)
This method is designed for the determination of triazine pesticides and their degradates in finished drinking water.[25][26]
Protocol: SPE for Triazines in Drinking Water [25][26]
-
Sample Preservation: Dechlorinate the sample with ammonium acetate and adjust the pH.
-
Cartridge Extraction: Extract a 250 mL sample using a carbon-based SPE cartridge.
-
Elution: Elute the analytes with a mixture of dichloromethane and methanol.
-
Drying and Concentration: Dry the eluate with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
-
Analysis: Add internal standards and analyze by GC-MS.
GC-MS Instrumentation and Operating Conditions
The following table provides typical GC-MS parameters for triazine analysis.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column that provides good separation for a wide range of pesticides.[24] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Oven Program | 60 °C (1 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program that effectively separates the target triazines. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Quadrupole Temp | 150 °C | Prevents condensation of analytes in the mass spectrometer. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes. |
Table of Characteristic Ions for SIM Analysis:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Simazine | 201 | 186 | 203 |
| Atrazine | 200 | 215 | 186 |
| Propazine | 214 | 229 | 186 |
| Cyanazine | 225 | 210 | 104 |
Self-Validating Systems in GC-MS
The use of GC-MS in SIM mode provides a self-validating system. For a positive identification, a compound must:
-
Elute at the expected retention time.
-
Exhibit signals for all the characteristic ions being monitored.
-
The relative abundance of the qualifier ions to the quantifier ion must match that of a known standard within a specified tolerance (e.g., ±20%).
Visual Workflows
HPLC Analysis Workflow
Caption: HPLC analysis workflow for triazine compounds.
GC-MS Analysis Workflow
Caption: GC-MS analysis workflow for triazine compounds.
Conclusion
The choice between HPLC and GC-MS for triazine analysis is dictated by the specific analytical goals and the nature of the samples. HPLC is a versatile technique for a broad range of triazines and their metabolites, while GC-MS provides unparalleled selectivity and confirmatory power for volatile and semi-volatile parent compounds. The protocols and guidelines presented in this document are designed to be a robust starting point for developing and validating methods for the analysis of triazine herbicides. By understanding the principles behind each step, researchers can troubleshoot issues effectively and ensure the generation of high-quality, defensible data, which is paramount for both regulatory compliance and environmental monitoring.
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Application of 2-amino-4-chloromethyl-6-morpholino-s-triazine in covalent inhibitor design
An Application Guide to the Design and Implementation of Covalent Inhibitors Utilizing the 2-Amino-4-chloromethyl-6-morpholino-s-triazine Scaffold
Abstract
Targeted covalent inhibitors have emerged as a powerful modality in drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1] This guide provides a comprehensive overview of the design, synthesis, and evaluation of covalent inhibitors built upon the 2-amino-4-chloromethyl-6-morpholino-s-triazine scaffold. This scaffold features a mildly electrophilic chloromethyl-triazine "warhead" poised for reaction with nucleophilic amino acid residues. We present detailed protocols for inhibitor synthesis, kinetic characterization, and target engagement validation using mass spectrometry, providing researchers with the foundational knowledge to leverage this versatile chemical entity in their drug discovery programs.
Introduction: The Rationale for Covalent Inhibition
Unlike non-covalent inhibitors that bind reversibly to their targets, covalent inhibitors form a stable, lasting bond, typically with a nucleophilic amino acid residue within the protein's binding site.[1] This mechanism offers several distinct advantages:
-
Enhanced Potency: The formation of a covalent bond can overcome weak non-covalent binding affinities, leading to highly potent inhibition.
-
Prolonged Pharmacodynamics: The irreversible nature of the interaction leads to a sustained duration of action that is dependent on protein turnover rather than inhibitor clearance.
-
High Selectivity: By targeting a nucleophilic residue that is unique or rare within a protein family, high selectivity against closely related proteins can be achieved.[2]
-
Targeting Challenging Proteins: Covalent inhibition has enabled the successful targeting of proteins with shallow binding pockets, such as the KRAS oncogene.[1]
The design of a targeted covalent inhibitor involves two key components: a "guidance system" that directs the molecule to the desired protein binding site through non-covalent interactions, and a reactive "warhead" that forms the covalent bond.[1] The success of this strategy hinges on a delicate balance: the warhead must be reactive enough to bond with its intended target but not so reactive that it indiscriminately modifies off-target proteins, which could lead to toxicity.[1]
This guide focuses on the 2-amino-4-chloromethyl-6-morpholino-s-triazine core as a tunable and effective warhead for covalent inhibitor design.
The 2-Amino-4-chloromethyl-6-morpholino-s-triazine Warhead
The s-triazine ring is a versatile heterocyclic scaffold in medicinal chemistry.[3] The chloromethyl group attached to the triazine ring serves as a mild electrophile, susceptible to nucleophilic attack from amino acid side chains such as cysteine (thiol), lysine (amine), or histidine (imidazole). The morpholine and amino substituents provide key advantages:
-
Modulation of Reactivity: The electron-donating nature of the amino and morpholino groups can temper the reactivity of the chloromethyl group, reducing the risk of off-target effects.
-
Synthetic Tractability: The triazine core allows for sequential and controlled nucleophilic substitution, enabling the straightforward installation of the morpholino group, the amino group, and the eventual guidance system.[4][5][6]
-
Physicochemical Properties: The morpholine moiety is a common feature in approved drugs, often improving solubility and other pharmacokinetic properties.
The general mechanism involves an initial, reversible binding event (governed by Ki), which positions the chloromethyl group in proximity to a target nucleophile. This is followed by an irreversible nucleophilic substitution reaction (governed by kinact) that forms the covalent adduct and inactivates the protein.
Figure 1: Two-step mechanism of targeted covalent inhibition.
Protocol: Synthesis of a Triazine-Based Covalent Inhibitor
The synthesis of 2-amino-4-chloromethyl-6-morpholino-s-triazine derivatives starts from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the three chlorine atoms at varying temperatures allows for a controlled, sequential substitution.[6]
This protocol describes the synthesis of a hypothetical inhibitor, "TargetKinase-X Inhibitor 1" (TKX-1), where a generic aniline-based "guidance system" is installed.
Caption: General synthetic workflow for a triazine-based inhibitor.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride)
-
Morpholine
-
Ammonia (aqueous solution)
-
1,3-Dibromopropane
-
Aniline (representing the guidance system)
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile
-
Sodium Bicarbonate (NaHCO₃)
-
Thionyl Chloride (SOCl₂)
Step-by-Step Procedure:
-
Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine:
-
Dissolve cyanuric chloride (1 eq.) in THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of morpholine (1 eq.) and DIPEA (1.1 eq.) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC.
-
Upon completion, filter the resulting salt and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
-
-
Synthesis of 2-amino-4-chloro-6-morpholino-1,3,5-triazine:
-
Dissolve the product from Step 1 (1 eq.) in THF.
-
Add an aqueous solution of ammonia (2-3 eq.) dropwise at room temperature.
-
Stir the reaction for 12-18 hours at room temperature.[4]
-
Remove the solvent under reduced pressure. The resulting solid can be washed with water and diethyl ether to yield the desired product.
-
-
Installation of the Linker and Guidance System (Example):
-
This step is highly variable and depends on the desired final structure. Here, we describe a generic alkylation to attach a linker, followed by coupling to an aniline-based guidance system.
-
To a solution of the product from Step 2 (1 eq.) in acetonitrile, add NaH (1.2 eq.) at 0 °C and stir for 30 minutes.
-
Add 1,3-dibromopropane (1.5 eq.) and allow the reaction to warm to room temperature and stir overnight.
-
Purify the mono-alkylated product by column chromatography.
-
React the purified product with your aniline-based guidance system (1.2 eq.) and a non-nucleophilic base like DIPEA (2 eq.) in a solvent like DMSO at elevated temperature (e.g., 100 °C) to displace the final bromine via nucleophilic substitution. Purify the final intermediate.
-
-
Formation of the Chloromethyl Warhead:
-
This step assumes a hydroxymethyl precursor was used instead of an amino group in Step 2 for simplicity of chlorination. The synthesis of 2-(chloromethyl)-4,6-disubstituted-s-triazines can be complex. A more common synthetic route involves starting with 2-amino-4,6-dichloro-s-triazine, followed by substitution and subsequent diazotization and chlorination (Sandmeyer-type reaction) or starting with a precursor like 2-amino-4-(hydroxymethyl)-6-morpholino-s-triazine.
-
For this conceptual protocol, we assume a precursor with a hydroxymethyl group is available. Dissolve the hydroxymethyl-triazine intermediate (1 eq.) in DCM.
-
Add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).
-
Carefully quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. Dry the organic layer, concentrate, and purify by column chromatography to yield the final inhibitor.
-
Biochemical and Biophysical Characterization
Once synthesized, the inhibitor must be rigorously tested to confirm its mechanism of action and potency.
Caption: Experimental workflow for covalent inhibitor validation.
Protocol: Kinetic Analysis of Covalent Inhibition
The potency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki, which reflects both the binding affinity (Ki) and the rate of inactivation (kinact).[7] This can be determined by measuring the rate of enzyme inhibition over time at various inhibitor concentrations.
Materials:
-
Purified target enzyme
-
Fluorogenic or colorimetric substrate for the enzyme
-
Assay buffer (optimized for enzyme activity and stability)
-
Synthesized covalent inhibitor (TKX-1)
-
Multi-well plate reader capable of kinetic measurements
Procedure:
-
Assay Setup: In a 96-well plate, prepare reactions containing the target enzyme at a fixed concentration in assay buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (TKX-1) to the wells. Include a DMSO-only control (no inhibitor).
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for different periods (e.g., 0, 5, 15, 30, 60 minutes). Rationale: This step is crucial for observing time-dependent inhibition, a hallmark of covalent modifiers.[8]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. Collect data points every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, determine the initial reaction velocity by fitting the linear portion of the progress curve.
-
Plot the natural log of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact[I] / (Ki + [I]) .
-
This fit will yield the values for kinact (the maximal rate of inactivation) and Ki (the concentration of inhibitor that gives half-maximal inactivation rate).[7][9]
-
| Parameter | Description | Typical Value Range |
| Ki | Inhibitor concentration at half-maximal inactivation rate. Reflects binding affinity. | 10 nM - 10 µM |
| kinact | Maximal rate of inactivation at saturating inhibitor concentrations. | 0.01 - 1 min⁻¹ |
| kinact/Ki | Second-order rate constant. The primary measure of inhibitor efficiency. | 10³ - 10⁶ M⁻¹s⁻¹ |
Protocol: Mass Spectrometry for Covalent Adduct Verification
Mass spectrometry (MS) provides definitive proof of covalent bond formation by detecting the mass increase of the target protein corresponding to the addition of the inhibitor.[10][11]
Materials:
-
Purified target enzyme
-
Synthesized covalent inhibitor (TKX-1)
-
Control compound (e.g., a non-covalent inhibitor or a version of TKX-1 with a non-reactive methyl group instead of chloromethyl)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Denaturing buffer, DTT, Iodoacetamide (for bottom-up proteomics)
-
Trypsin (for bottom-up proteomics)
Procedure (Intact Protein Analysis):
-
Incubation: Incubate the target protein (e.g., 5 µM) with an excess of the inhibitor (e.g., 25 µM) for 1-2 hours at room temperature. Also prepare a control sample with protein and DMSO only.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
LC-MS Analysis: Analyze the samples via LC-MS. The protein is typically denatured and injected onto a reverse-phase column.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the precise mass of the protein. A mass shift equal to the molecular weight of the bound inhibitor fragment (inhibitor minus the leaving group, Cl) confirms covalent modification.[10]
Procedure (Bottom-Up Proteomics for Site Identification):
-
Incubation & Denaturation: Follow Step 1 above. After incubation, denature the protein, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using trypsin overnight.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will perform MS scans to detect peptide masses and MS/MS scans to fragment peptides for sequencing.[12]
-
Data Analysis: Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the MS/MS data against the protein sequence.[12] Crucially, specify a variable modification on potential nucleophilic residues (Cys, Lys, His) with a mass corresponding to the inhibitor adduct. Identification of a peptide with this modification confirms the covalent bond and pinpoints the exact amino acid residue that was modified.[10]
Conclusion
The 2-amino-4-chloromethyl-6-morpholino-s-triazine scaffold represents a promising platform for the development of targeted covalent inhibitors. Its tunable reactivity and synthetic accessibility allow for its incorporation into diverse molecular architectures. The protocols detailed in this guide provide a robust framework for the synthesis, kinetic evaluation, and biophysical validation of inhibitors based on this warhead. By carefully balancing non-covalent binding affinity with controlled electrophilic reactivity, researchers can leverage this scaffold to create potent and selective probes and therapeutics for a wide range of challenging biological targets.
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols. [Link]
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Development of covalent inhibitors: Principle, design, and application in cancer. (2023). Medicinal Research Reviews. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]
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The rise of covalent inhibitors in strategic therapeutic design. (2023). CAS.org. [Link]
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2021). RSC Chemical Biology. [Link]
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The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). Acta Pharmaceutica Sinica B. [Link]
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Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). Archives of Toxicology. [Link]
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Technologies for Direct Detection of Covalent Protein-Drug Adducts. (2023). PubMed. [Link]
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A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. (2016). SLAS Discovery. [Link]
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Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (2023). Journal of Visualized Experiments. [Link]
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A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). Scientific Reports. [Link]
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Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. (2022). Journal of Chemical Information and Modeling. [Link]
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Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. (2024). Journal of Medicinal Chemistry. [Link]
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Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. [Link]
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Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2023). Journal of the American Chemical Society. [Link]
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From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]
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Cheat Sheet for Covalent Enzyme Inhibitors. (2024). Drug Hunter. [Link]
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Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Journal of the American Chemical Society. [Link]
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Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2019). MethodsX. [Link]
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s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI. [Link]
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Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. (n.d.). PrepChem.com. [Link]
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Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. (n.d.). PrepChem.com. [Link]
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2-amino-4-chloro-6-[(4-morpholinophenyl)amino]-1,3,5-triazine. (n.d.). ChemBK. [Link]
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Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006). ResearchGate. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]
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Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Semantic Scholar. [Link]
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Coupling of Amino Acids and Amino Sugars with Cyanuric Chloride (2,4,6-Trichloro-s-triazine). (1974). ResearchGate. [Link]
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2,4-Dichloro-6-morpholino-1,3,5-triazine. (n.d.). PubChem. [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2013). Molecules. [Link]
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2-Amino-4-anilino-6-(chloromethyl)-s-triazine. (n.d.). NIST WebBook. [Link]
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2-Amino-4-chloro-6-phenyl-1,3,5-triazine (95%). (n.d.). Amerigo Scientific. [Link]
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Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. (2017). Environmental Science & Technology. [Link]
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Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. (2019). CSUSB ScholarWorks. [Link]
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s-Triazine, 2-amino-4-(chloromethyl)-6-(4-phenyl-1-piperazinyl). (n.d.). PubChemLite. [Link]
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s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-. (n.d.). Cheméo. [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2013). MDPI. [Link]
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Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2006). ResearchGate. [Link]
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Covalent Fragment Screening Identifies Rgl2 RalGEF Cysteine for Targeted Covalent Inhibition of Ral GTPase Activation. (2020). ACS Chemical Biology. [Link]
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Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2020). MDPI. [Link]
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Application Notes and Protocols: Synthesis of Novel Triazine Derivatives from 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel triazine derivatives starting from the versatile building block, 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] This guide details synthetic protocols, explains the mechanistic rationale behind experimental choices, and presents data in a clear, accessible format. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the exploration of new chemical space and the development of potential therapeutic agents.
Introduction: The Significance of 1,3,5-Triazine Derivatives in Drug Discovery
The 1,3,5-triazine, or s-triazine, core is a six-membered heterocyclic ring with alternating carbon and nitrogen atoms.[5] Its unique electronic properties and the ability to readily undergo sequential nucleophilic substitutions at the 2, 4, and 6 positions make it an exceptionally versatile scaffold for the construction of diverse molecular libraries.[4][6][7][8] Several commercially available drugs, such as the anticancer agent altretamine, feature the s-triazine core, highlighting its clinical relevance.[1][4]
The starting material, this compound, is a strategic precursor for generating novel derivatives. The presence of a reactive chloromethyl group allows for facile introduction of various nucleophiles, leading to a diverse array of compounds with potential therapeutic applications. The morpholine moiety is also a common feature in many CNS-active drugs and can contribute to favorable pharmacokinetic properties.[9] This guide will focus on leveraging the reactivity of the chloromethyl group to synthesize new triazine analogues.
Mechanism of Action Insights
Triazine derivatives exert their biological effects through various mechanisms. In oncology, they have been shown to target key signaling pathways, including the PI3K/mTOR and EGFR pathways.[1][10] Some derivatives act as alkylating agents, similar to dacarbazine and temozolomide, by methylating DNA, which ultimately leads to cell death.[11] Others function as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase. Understanding these mechanisms is crucial for the rational design of new and more effective triazine-based therapeutics.
Synthetic Strategy and Workflow
The core synthetic strategy revolves around the nucleophilic substitution of the chlorine atom in the chloromethyl group of the starting material. This reaction is typically straightforward and can be achieved with a wide range of nucleophiles, including amines, thiols, and alcohols. The choice of nucleophile, solvent, and base is critical for achieving high yields and purity.
General Synthetic Workflow
The overall workflow for the synthesis of novel triazine derivatives is depicted in the diagram below. The process begins with the selection of the appropriate nucleophile, followed by the nucleophilic substitution reaction, and concludes with purification and characterization of the final product.
Caption: General workflow for the synthesis of novel triazine derivatives.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of representative triazine derivatives. These protocols can be adapted for a wide range of nucleophiles.
Protocol 1: Synthesis of 4-((Alkyl/Aryl)aminomethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine Derivatives
This protocol describes the synthesis of novel triazine derivatives through the reaction of the starting material with primary or secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dry DMF or acetone, add the desired amine (1.1 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70°C for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[12][13]
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-((Alkyl/Aryl)thiomethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine Derivatives
This protocol details the synthesis of thioether-linked triazine derivatives.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dry Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in dry THF at 0°C, add the desired thiol (1.1 eq) dropwise. Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in dry THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
-
Confirm the structure of the product by spectroscopic methods.
Data Presentation and Characterization
The successful synthesis of novel triazine derivatives should be confirmed by a combination of spectroscopic techniques. The following table provides representative data for a synthesized compound.
| Compound ID | Nucleophile | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| TD-01 | Piperidine | 85 | 1.45-1.60 (m, 6H), 2.40-2.50 (t, 4H), 3.65-3.75 (t, 4H), 3.80 (s, 2H), 4.85 (br s, 2H), 6.90 (br s, 1H) | [M+H]⁺ calculated for C₁₃H₂₂N₆O: 279.19, found: 279.20 |
| TD-02 | Thiophenol | 78 | 3.70-3.80 (t, 4H), 4.20 (s, 2H), 4.90 (br s, 2H), 7.20-7.40 (m, 5H), 7.05 (br s, 1H) | [M+H]⁺ calculated for C₁₅H₁₈N₅OS: 316.12, found: 316.15 |
Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized triazine derivatives is highly dependent on the nature of the substituent introduced at the chloromethyl position.
Logical Relationship Diagram
The following diagram illustrates the key relationships influencing the biological activity of the synthesized triazine derivatives.
Caption: Key factors influencing the biological activity of novel triazine derivatives.
Generally, the introduction of lipophilic groups can enhance cell permeability, while the incorporation of hydrogen bond donors and acceptors can improve target binding affinity. The steric bulk of the introduced substituent can also play a crucial role in dictating the selectivity of the compound for its biological target.
Conclusion
This guide provides a detailed framework for the synthesis and preliminary evaluation of novel triazine derivatives from this compound. The protocols are designed to be versatile and can be applied to a wide range of nucleophiles, enabling the rapid generation of diverse compound libraries. The insights into the structure-activity relationships of these derivatives will aid researchers in the rational design of new therapeutic agents with improved potency and selectivity.
References
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Centoze, M., et al. (2010). Triazene compounds: mechanism of action and related DNA repair systems. PubMed. Available at: [Link]
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Geronikaki, A., et al. (2021). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available at: [Link]
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Falco, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
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Falco, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available at: [Link]
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Falco, A., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Available at: [Link]
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Abdel-fattah, M., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. Available at: [Link]
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Lim, H. Y., & Dolzhenko, A. V. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate. Available at: [Link]
-
Verma, A., et al. (2018). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC - NIH. Available at: [Link]
-
Kułaga, D., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH. Available at: [Link]
-
Almarhoon, Z. (n.d.). Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. Conference Abstract. Available at: [Link]
-
He, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC - PubMed Central. Available at: [Link]
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S. Di Micco, et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Kaur, R., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. Available at: [Link]
-
Canale, V., et al. (2021). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. PMC - NIH. Available at: [Link]
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Kumar, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. Available at: [Link]
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El-Sayed, N., et al. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
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Patel, D., et al. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Available at: [Link]
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Kumar, G., et al. (2017). Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. PubMed. Available at: [Link]
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Kumar, A. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing Co. Available at: [Link]
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Kaur, R., et al. (2022). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. NIH. Available at: [Link]
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Blaskiewicz, P., et al. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Available at: [Link]
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Gryn'ova, G., et al. (2020). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. ResearchGate. Available at: [Link]
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Application Notes and Protocols: In Vitro Screening of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine Against Cancer Cell Lines
Introduction: The Rationale for Screening 1,3,5-Triazine Derivatives in Oncology
The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] Its symmetrical nature and the three reactive sites allow for precise chemical modifications, making it an ideal core for developing targeted therapeutic agents. In oncology, triazine derivatives have been successfully developed to target a multitude of critical cellular pathways that are frequently dysregulated in cancer.[1][3] These include, but are not limited to, the inhibition of key enzymes such as dihydrofolate reductase (DHFR), protein kinases like PI3K, mTOR, and EGFR, as well as the induction of apoptosis.[1][3][4][5][6]
The compound of interest, 4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine, incorporates several features of interest. The morpholine group is a common substituent in many kinase inhibitors, including PI3K/mTOR inhibitors, potentially enhancing solubility and target engagement.[2][6] The chloromethyl group provides a reactive electrophilic site, suggesting a potential for covalent interaction with target proteins, a mechanism employed by some potent enzyme inhibitors. This document provides a comprehensive guide for the initial in vitro characterization of this compound's anticancer potential, outlining a logical, multi-stage screening process designed to assess its cytotoxicity and elucidate its preliminary mechanism of action.
Part 1: Initial Cytotoxicity Screening - The Gateway Assay
The primary objective is to determine if the test compound exhibits cytotoxic or cytostatic effects on cancer cells. A robust and high-throughput method is required to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50), a key metric of potency. We recommend the Cell Counting Kit-8 (CCK-8) assay due to its high sensitivity, simplicity, and lower toxicity compared to traditional MTT assays.[7][8][9]
Principle of the CCK-8 Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8. In the presence of metabolically active, viable cells, intracellular dehydrogenases reduce WST-8 to a soluble, orange-colored formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells. This colorimetric change can be quantified by measuring the absorbance at 450 nm.[8]
Selection of Cancer Cell Lines
A panel of well-characterized cancer cell lines from diverse tissue origins should be used to assess the breadth of the compound's activity. A recommended starting panel includes:
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | A widely used, adherent epithelial cell line.[10][11] |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer.[10][11][12] |
| HepG2 | Hepatocellular Carcinoma | A common model for liver cancer.[10][11][12] |
| HeLa | Cervical Adenocarcinoma | A robust and historically significant cancer cell line.[12][13] |
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the logical flow of the initial screening phase.
Caption: Workflow for determining compound cytotoxicity using the CCK-8 assay.
Protocol 1: CCK-8 Cytotoxicity Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[8]
-
Include wells for "vehicle control" (e.g., 0.1% DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete culture medium to prepare working concentrations (e.g., 2X the final desired concentrations). A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
-
Incubation:
-
Return the plate to the incubator for 48 or 72 hours. The choice of incubation time can reveal if the compound is fast-acting or has a slower, cytostatic effect.
-
-
Assay and Measurement:
-
Add 10 µL of CCK-8 reagent directly to each well.[8]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
If the compound demonstrates significant cytotoxicity (e.g., IC50 < 20 µM) in one or more cell lines, the next logical step is to investigate the mechanism of cell death. The two most common fates induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is the gold standard for these analyses.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[16]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells, where it stains the DNA red.[15]
Interpreting the Results:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (or cells damaged during processing).
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the test compound at concentrations equivalent to its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Aspirate the culture medium into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant collected earlier.
-
Centrifuge the cell suspension at ~300 x g for 5 minutes.[17]
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[18]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL).[14][18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14][18]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples immediately by flow cytometry. Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and gates.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis. By fixing cells, treating them with RNase to prevent PI from binding to RNA, and staining with PI, a histogram of DNA content can be generated to quantify the percentage of cells in each phase.[17]
Protocol 3: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described in the apoptosis protocol (Protocol 2, steps 1-2).
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes and discard the ethanol.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[17]
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Integrated Mechanistic Workflow
Caption: Parallel workflows for investigating apoptosis and cell cycle arrest.
Conclusion and Next Steps
This structured, multi-phase approach provides a robust framework for the initial in vitro evaluation of this compound. The initial cytotoxicity screen will identify sensitive cell lines and determine the compound's potency. Subsequent analysis of apoptosis and cell cycle distribution will offer critical first insights into its mechanism of action. Positive results from this screening cascade—such as potent, selective cytotoxicity and a clear induction of either apoptosis or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex downstream studies. These could include target identification, analysis of specific signaling pathways (e.g., PI3K/Akt pathway phosphorylation), and eventually, in vivo efficacy studies in preclinical models.[1][13]
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Gnanaprakasam, J. N., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. [Link]
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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D'Atri, S., et al. (2004). Triazene compounds: mechanism of action and related DNA repair systems. La Clinica terapeutica, 155(3), 125–131. [Link]
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Lee, H., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 26(21), 6436. [Link]
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Fares, M., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of the Iranian Chemical Society, 19(11), 4819-4836. [Link]
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Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 028-045. [Link]
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Szymański, J., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3737. [Link]
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Kuan, W. S., et al. (2022). Triazine derivatives with different anticancer activity mechanisms. Journal of the Iranian Chemical Society, 19(11), 4819-4836. [Link]
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Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate. [Link]
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Cai, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12036–12042. [Link]
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Jayanthi, P., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078. [Link]
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Li, J., et al. (2022). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. OUCI. [Link]
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Wróbel, D., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1269. [Link]
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ResearchGate. (2025). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. [Link]
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Gorniak, I., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12248. [Link]
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Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][13][15]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
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Uşak Üniversitesi. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. AVESİS. [Link]
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Li, J., et al. (2025). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. [Link]
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Roy, S., et al. (2017). Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid. Dalton Transactions, 46(34), 11259-11267. [Link]
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of Substituted Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted Triazines in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Substituted triazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising area of research due to their diverse pharmacological activities, including potent antimicrobial and antifungal properties.[1][2] The versatility of the triazine ring allows for extensive chemical modification, enabling the systematic optimization of their biological activity. Structure-activity relationship (SAR) studies have begun to elucidate the key molecular features required for potent antimicrobial effects, paving the way for the rational design of new triazine-based therapeutics.[1][3] This guide provides detailed protocols for the robust in vitro evaluation of substituted triazine compounds, ensuring scientific integrity and generating reliable data for drug development pipelines.
I. Preliminary Considerations for Synthetic Compounds
Testing synthetic compounds such as substituted triazines requires careful preliminary evaluation to ensure the accuracy and reproducibility of antimicrobial and antifungal assays.
Protocol 1: Solubility Assessment of Triazine Compounds
Objective: To determine the optimal solvent and concentration for preparing stock solutions of triazine compounds for use in aqueous-based biological assays.
Rationale: Poor solubility can lead to the precipitation of the test compound in the assay medium, resulting in an inaccurate determination of the minimum inhibitory concentration (MIC). Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds; however, its concentration in the final assay medium must be controlled to avoid solvent-induced toxicity to the test organisms.[4][5]
Materials:
-
Substituted triazine compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional)
Procedure:
-
Prepare a high-concentration stock solution of the triazine compound in 100% DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the DMSO stock solution in the intended assay medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a period of incubation (e.g., 2 hours) at the assay temperature (e.g., 37°C).
-
(Optional) For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at 600 nm or a nephelometer.[6]
-
Determine the highest concentration of the triazine compound that remains fully solubilized at a DMSO concentration that is non-toxic to the test microorganisms (typically ≤1% v/v).[4] This will be the working stock concentration for subsequent assays.
II. Antimicrobial Susceptibility Testing
The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are fundamental for determining the antimicrobial efficacy of substituted triazine compounds.[7][8]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a substituted triazine compound that inhibits the visible growth of a bacterial strain.[9]
Rationale: The broth microdilution method is a quantitative assay that provides a precise MIC value, which is essential for evaluating the potency of a novel antimicrobial agent and for comparing it with existing drugs.[10]
Materials:
-
Substituted triazine compound stock solution (prepared as in Protocol 1)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Solvent control (DMSO at the same concentration as in the test wells)
-
Microplate reader (optional)
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the triazine stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with DMSO).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the triazine compound that completely inhibits visible bacterial growth.
Protocol 3: Disk Diffusion Assay
Objective: To qualitatively assess the susceptibility of a bacterial strain to a substituted triazine compound.
Rationale: The disk diffusion assay is a simple, cost-effective method for screening the antimicrobial activity of novel compounds. The diameter of the zone of inhibition provides a qualitative measure of the compound's efficacy.[11]
Materials:
-
Substituted triazine compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator
Procedure:
-
Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an MHA plate using a sterile cotton swab.
-
Impregnate sterile filter paper disks with a known concentration of the triazine compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
III. Antifungal Susceptibility Testing
The evaluation of antifungal activity requires specific media and incubation conditions to support the growth of fungi.
Protocol 4: Antifungal Broth Microdilution (CLSI M27/EUCAST E.Def 7.3.2)
Objective: To determine the MIC of a substituted triazine compound against yeast species.
Rationale: Standardized broth microdilution methods are essential for obtaining reproducible and comparable antifungal susceptibility data.[12] RPMI-1640 medium is the recommended broth for testing most yeasts.
Materials:
-
Substituted triazine compound stock solution
-
96-well sterile microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Yeast inoculum standardized to 0.5 McFarland turbidity
-
Positive control antifungal (e.g., fluconazole)
-
Spectrophotometer
Procedure:
-
Perform 2-fold serial dilutions of the triazine compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a yeast inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculate the wells with the standardized yeast suspension.
-
Include appropriate controls (growth, sterility, solvent, and reference antifungal).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control, which can be assessed visually or with a spectrophotometer.
IV. In Vitro Safety and Toxicity Assays
A critical aspect of antimicrobial drug development is the evaluation of the compound's potential toxicity to mammalian cells.
Protocol 5: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a substituted triazine compound on a mammalian cell line.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] A reduction in metabolic activity suggests a cytotoxic effect.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile tissue culture plates
-
Substituted triazine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Procedure:
-
Seed mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazine compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Addressing Color Interference: If the triazine compound is colored, it may interfere with the absorbance reading. To mitigate this, a parallel set of wells containing the compound in cell-free medium should be included to measure the background absorbance, which is then subtracted from the test wells.[15][16]
Protocol 6: Hemolysis Assay
Objective: To evaluate the lytic effect of a substituted triazine compound on red blood cells.
Rationale: The hemolysis assay is a simple and rapid method to assess the membrane-disrupting potential of a compound, which is an important indicator of its potential in vivo toxicity.[16]
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Substituted triazine compound
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well V-bottom plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Wash RBCs with PBS by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add serial dilutions of the triazine compound.
-
Add the RBC suspension to each well.
-
Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
V. Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example of MIC and Cytotoxicity Data for Substituted Triazine Compounds
| Compound ID | Bacterial MIC (µg/mL) vs. S. aureus | Fungal MIC (µg/mL) vs. C. albicans | IC50 (µg/mL) vs. HEK293 cells | HC10 (µg/mL) |
| Triazine-001 | 8 | 16 | >128 | >128 |
| Triazine-002 | 2 | 4 | 64 | 32 |
| Triazine-003 | 32 | 64 | >128 | >128 |
| Control Abx | 0.5 | N/A | >128 | >128 |
| Control Afx | N/A | 1 | >128 | >128 |
IC50: 50% inhibitory concentration in the cytotoxicity assay. HC10: concentration causing 10% hemolysis.
Interpretation: The therapeutic potential of a substituted triazine compound is indicated by a low MIC value against the target pathogens and a high IC50 and HC10 value, suggesting a favorable therapeutic index.
References
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Liu, H., Long, S., Rakesh, K. P., & Zha, G. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]
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Palermo, E. F., & Kuroda, K. (2010). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules, 11(12), 3476–3489. [Link]
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MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 853. [Link]
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Kwiecińska, K., & Kwieciński, J. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2841. [Link]
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Application Notes and Protocols: A Guide to Bioconjugation with 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the use of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine as a versatile reagent for bioconjugation. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering a rationale for experimental design and empowering researchers to optimize their conjugation strategies.
Introduction: A Novel Triazine-Based Alkylating Agent for Bioconjugation
The field of bioconjugation continuously seeks novel reagents that offer a blend of stability, selectivity, and efficiency. This compound emerges as a promising candidate, leveraging the well-established reactivity of the 1,3,5-triazine core as a scaffold for presenting a reactive chloromethyl group. This structure is designed to facilitate the covalent attachment of the triazine moiety to biomolecules through nucleophilic substitution.
The presence of the morpholino and amine substituents on the triazine ring modulates its electronic properties, influencing the reactivity of the chloromethyl group. This guide will explore the mechanistic basis of this reactivity and provide detailed protocols for its application in modifying proteins and peptides.
The Chemistry of Conjugation: Mechanism and Selectivity
The primary mechanism of bioconjugation with this compound is nucleophilic substitution, specifically an SN2 reaction. The chloromethyl group serves as an electrophilic center, which is susceptible to attack by nucleophilic residues on a biomolecule.
Caption: Proposed synthetic workflow for the target reagent.
A plausible synthetic route involves the sequential substitution of the chlorine atoms of cyanuric chloride. The first substitution with one equivalent of morpholine at low temperature, followed by reaction with a second equivalent of morpholine at a slightly elevated temperature, and finally amination with ammonia. The chloromethyl group can then be introduced via a suitable chloromethylation agent. A more direct, albeit less controlled, approach could involve the reaction of 2-amino-4-chloro-6-morpholino-1,3,5-triazine with a chloromethylating agent, though this may require more rigorous purification.
Detailed Protocols for Bioconjugation
The following protocols are designed as a starting point and should be optimized for each specific biomolecule and application.
Protocol 1: Cysteine-Selective Protein Modification
This protocol aims to selectively label cysteine residues in a protein.
Materials:
-
Protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 100 mM N-acetyl-cysteine or β-mercaptoethanol in Reaction Buffer
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or size-exclusion chromatography.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the triazine reagent stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C for 12-24 hours to minimize potential side reactions.
-
Quenching: Add the Quenching Solution to a final concentration of 10 mM to react with any unreacted triazine reagent. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein conjugate from excess reagent and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography to separate based on size, or ion-exchange chromatography if the conjugation alters the protein's charge). [1]
Protocol 2: Lysine-Targeted Protein Modification
This protocol is for labeling lysine residues and requires a higher pH. Note that this may also lead to modification of other nucleophilic residues.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 50 mM Borate buffer, 150 mM NaCl, pH 9.0
-
Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 20- to 100-fold molar excess of the triazine reagent stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate as described in Protocol 1.
| Parameter | Cysteine Modification | Lysine Modification |
| Target Residue | Cysteine | Lysine |
| pH | 7.5 - 8.0 | > 9.0 |
| Molar Excess of Reagent | 10-50 fold | 20-100 fold |
| Reaction Time | 2-4 hours at RT | 4-6 hours at RT |
| Quenching Agent | N-acetyl-cysteine | Tris buffer |
| Resulting Linkage | Thioether | Secondary Amine |
Characterization of the Bioconjugate
Confirmation of successful conjugation and characterization of the product are critical steps.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to determine the molecular weight of the conjugate. [2][3][4]An increase in mass corresponding to the addition of the triazine moiety confirms conjugation. The heterogeneity of the product (i.e., the distribution of the number of conjugated linkers per protein) can also be assessed. [5]* UV-Vis Spectroscopy: If the triazine reagent or a payload attached to it has a characteristic UV-Vis absorbance, this can be used to estimate the degree of labeling.
-
Chromatography: HPLC-based methods, such as reverse-phase or ion-exchange chromatography, can be used to assess the purity of the conjugate and separate different species. [1]* Peptide Mapping: To identify the specific site(s) of modification, the conjugate can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS. [6]
Stability of the Conjugate
The stability of the resulting linkage is crucial for the intended application.
-
Thioether Linkage (from Cysteine): The thioether bond formed is generally stable under physiological conditions. [1]However, it is important to assess its stability in relevant biological media, as some thioether linkages can be susceptible to exchange reactions with other thiols, such as glutathione. [7]* Secondary Amine Linkage (from Lysine): The secondary amine linkage formed by alkylation of lysine is highly stable. [8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Insufficient molar excess of the reagent. Inaccessible target residues. Incorrect pH. | Increase the molar excess of the triazine reagent. Denature the protein under controlled conditions to expose more residues. Optimize the reaction pH. |
| Protein precipitation | High concentration of organic solvent (DMSO). Protein instability at the reaction pH. | Keep the final DMSO concentration below 10%. Perform the reaction at a lower temperature (4°C). Screen for a more suitable buffer system. |
| Non-specific modification | Reaction pH is too high, leading to deprotonation of multiple nucleophiles. Reaction time is too long. | For cysteine-selective modification, maintain the pH at or below 8.0. Optimize the reaction time by performing a time-course experiment. |
Conclusion
This compound offers a valuable addition to the bioconjugation toolkit. Its chloromethyl group provides a reactive handle for the alkylation of nucleophilic amino acid residues. By carefully controlling the reaction conditions, particularly the pH, a significant degree of selectivity for cysteine modification can be achieved. The resulting thioether and secondary amine linkages are generally stable, making this reagent suitable for a variety of applications in drug development, diagnostics, and fundamental research. As with any bioconjugation strategy, empirical optimization for each specific system is key to achieving the desired outcome.
References
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- BenchChem. A Researcher's Guide to Validating Protein Conjugation with Mass Spectrometry. BenchChem. Accessed January 15, 2026.
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- El-Faham, A., Funosas, A., Prohens, R., & Albericio, F. (2021). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 11(57), 36173–36205.
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- NucleophilicSubstitutionReaction... Accessed January 15, 2026.
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- ResearchGate. Crosslinking two alkyl amines for biomolecule modification.
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Application Notes and Protocols for Solid-Phase Synthesis of Triazine-Based Libraries
Introduction: The s-Triazine Scaffold as a Privileged Structure in Drug Discovery
The 1,3,5-triazine, or s-triazine, ring is a nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its unique properties, including a rigid, planar structure and the ability to act as a scaffold for three points of diversity, make it an ideal starting point for the construction of combinatorial libraries.[2] The s-triazine core is found in a number of FDA-approved drugs, highlighting its importance as a pharmacophore.[1]
The synthesis of large, diverse libraries of triazine derivatives has been greatly facilitated by the adoption of solid-phase synthesis (SPS) techniques. SPS offers several advantages over traditional solution-phase synthesis, including the simplification of purification procedures, the ability to drive reactions to completion using excess reagents, and the potential for automation.[3] This guide provides a detailed overview of the principles and protocols for the solid-phase synthesis of 2,4,6-trisubstituted triazine libraries, intended for researchers and professionals in the field of drug development.
Core Principles: Temperature-Controlled Sequential Substitution
The cornerstone of triazine library synthesis is the differential reactivity of the three chlorine atoms on the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reactivity is highly dependent on temperature, allowing for the sequential and controlled introduction of different nucleophiles.[4]
-
First Substitution (0-5 °C): The first chlorine atom is highly reactive and can be displaced by a wide range of nucleophiles at low temperatures.
-
Second Substitution (Room Temperature): The second chlorine atom is less reactive and typically requires room temperature for displacement.
-
Third Substitution (Elevated Temperatures): The final chlorine atom is the least reactive and requires heating, often to reflux, to achieve substitution.[4]
This temperature-dependent reactivity allows for a divergent synthetic approach, where a common intermediate can be used to generate a multitude of final products by varying the nucleophiles used in each step.
Experimental Workflow: A Visual Guide
The general workflow for the solid-phase synthesis of a triazine library is depicted below. This process involves the sequential addition of nucleophiles to a resin-bound triazine core, followed by cleavage from the solid support to yield the final products.
Figure 1: General workflow for solid-phase synthesis of a 2,4,6-trisubstituted triazine library.
Key Components and Considerations
Solid Supports and Linkers
The choice of solid support and linker is critical for a successful synthesis. The resin must be chemically inert to the reaction conditions and swell appropriately in the chosen solvents.[5] The linker connects the growing molecule to the solid support and dictates the conditions required for final cleavage.[6]
| Resin Type | Common Linker(s) | Cleavage Condition | Typical Final Product |
| Merrifield Resin | Chloromethyl | Strong acids (e.g., HF) | Varies |
| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acids (e.g., TFA) | C-terminal acid |
| Rink Amide Resin | Rink Amide | Moderate acids (e.g., TFA) | C-terminal amide |
Table 1: Common Resins and Linkers for Triazine Library Synthesis.
For many applications, Rink Amide resin is a preferred choice as it is stable to the basic conditions often used during the nucleophilic substitutions and can be cleaved with standard trifluoroacetic acid (TFA) cocktails to yield a primary amide, a common functional group in bioactive molecules.[7]
Orthogonal Protecting Group Strategy
When using nucleophiles with multiple reactive functional groups (e.g., amino acids), an orthogonal protecting group strategy is essential to prevent unwanted side reactions.[8] This involves using protecting groups that can be removed under conditions that do not affect other protecting groups or the linker to the solid support.[9][10] For example, the Fmoc group (removed by base) can be used to protect amines, while Boc or t-butyl groups (removed by acid) can protect other functionalities.[10]
Detailed Protocols
The following protocols provide a general framework for the synthesis of a 2,4,6-trisubstituted triazine library on Rink Amide resin. These should be optimized for specific nucleophiles and desired library size.
Protocol 1: Attachment of the First Nucleophile to Rink Amide Resin
-
Resin Swelling: Swell Rink Amide resin (1 g, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 20 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).
-
First Nucleophile Coupling: Dissolve the first Fmoc-protected amino acid (R1-NH-Fmoc, 4 eq) and a coupling agent such as HBTU (3.9 eq) in DMF (5 mL). Add N,N-diisopropylethylamine (DIEA, 8 eq) and add the solution to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF (10 mL) for 30 minutes.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection: Repeat step 2 to deprotect the amine of the first nucleophile.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the attachment of the triazine core.
Protocol 2: Sequential Substitution on the Triazine Core
-
First Substitution (Attachment of Triazine Core):
-
Dissolve cyanuric chloride (4 eq) in anhydrous tetrahydrofuran (THF, 10 mL) and cool to 0 °C.
-
Add a solution of DIEA (4 eq) in THF (5 mL) dropwise to the resin-bound amine from Protocol 1, ensuring the temperature remains between 0-5 °C.
-
Agitate the reaction mixture at 0-5 °C for 2 hours.
-
Wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Second Substitution:
-
Dissolve the second nucleophile (R2-XH, 5 eq) and DIEA (5 eq) in DMF (10 mL).
-
Add the solution to the resin and agitate at room temperature for 4-6 hours.
-
Monitor the reaction progress using a qualitative test such as the Kaiser test for primary amines or a specific test for the nucleophile used.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Third Substitution:
-
Dissolve the third nucleophile (R3-YH, 10 eq) and DIEA (10 eq) in a suitable solvent such as DMF or 1,4-dioxane (10 mL).
-
Add the solution to the resin and agitate at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Microwave-assisted synthesis can significantly reduce the reaction time.[11]
-
Monitor the reaction for completion.
-
Wash the resin thoroughly with the reaction solvent (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Purification
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail (10 mL) to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Product Precipitation:
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Repeat the ether wash twice.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
Troubleshooting Common Issues
Solid-phase synthesis of triazine libraries is generally robust, but some common issues may arise.
Figure 2: Troubleshooting guide for common issues in solid-phase triazine synthesis.
Conclusion
Solid-phase synthesis is a powerful and efficient methodology for the generation of diverse triazine-based libraries for drug discovery and other applications. By leveraging the temperature-dependent reactivity of cyanuric chloride and employing robust solid-phase techniques, researchers can rapidly access a vast chemical space. Careful consideration of the solid support, linker, and protecting group strategy, coupled with rigorous reaction monitoring and purification, are key to the successful implementation of these protocols.
References
- Vertex AI Search. (n.d.). Solid-phase synthesis of 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine derivatives.
- ACS Combinatorial Science. (n.d.). Solid-Phase Synthesis of 6-Amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine Derivatives.
- ACS Publications. (n.d.). Solid-Phase Synthesis of 6-Amino-2,4-dioxo-3,4-dihydro-1,3,5-triazine Derivatives.
- PMC - PubMed Central. (2025, September 22). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.
- ACS Publications. (2022, August 15). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters.
- ResearchGate. (2025, August 7). Solid‐phase Synthesis of Combinatorial 2,4‐Disubstituted‐1,3,5‐Triazine via Amine Nucleophilic Reaction.
- (2023, October 17). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold.
- ResearchGate. (2025, October 8). Solid-Phase Synthesis of Libraries of Triazine Dendrimers and Orthogonal Staining Methods for Tracking Reactions on Resin.
- ACS Omega. (2024, July 31). Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines.
- PubMed Central. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- RSC Publishing. (n.d.). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- (n.d.). Novel orthogonal strategy toward solid-phase synthesis of 1,3,5-substituted triazines.
- PMC - NIH. (2021, February 6). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.
- ACS Combinatorial Science. (n.d.). Efficient Solid-Phase Synthesis of 1,3,5-Trisubstituted 1,3,5-Triazine-2,4,6-triones.
- postech. (n.d.). Solid-phase Synthesis of Combinatorial 2,4-Disubstituted-1,3,5-Triazine via Amine Nucleophilic Reaction.
- NIH. (n.d.). Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- PMC. (2023, April 21). Solid-Phase Synthesis of s-Tetrazines.
- Benchchem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase....
- Google Patents. (n.d.). WO2003050237A2 - Triazine library with linkers.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- ResearchGate. (2025, August 6). A Stepwise Synthesis of Triazine-Based Macrocyclic Scaffolds.
- PubMed - NIH. (n.d.). Solid phase versus solution phase synthesis of heterocyclic macrocycles.
- PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- PMC - NIH. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- alice Embrapa. (n.d.). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
- PubMed. (n.d.). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- (2021, May 7). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
- ResearchGate. (2020, February 3). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.
- (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ACS Publications. (2023, April 21). Solid-Phase Synthesis of s-Tetrazines. Organic Letters.
- PubMed. (n.d.). Linkers, resins, and general procedures for solid-phase peptide synthesis.
- MDPI. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity.
- NIH. (2025, August 19). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA.
- AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins.
- PMC - NIH. (n.d.). Advances in the Synthesis of Covalent Triazine Frameworks.
- PubMed. (2022, December 15). Triazine-based porous organic polymer as pipette tip solid-phase extraction adsorbent coupled with HPLC for the determination of sulfonamide residues in food samples.
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of Triazine Derivatives by Semi-Preparative Liquid Chromatography
Abstract
This comprehensive guide provides a detailed framework for the purification of triazine derivatives utilizing semi-preparative high-performance liquid chromatography (HPLC). Triazine-based compounds are of significant interest in pharmaceutical and agrochemical research, necessitating robust methods for obtaining high-purity materials for downstream applications. This document outlines the strategic development of a semi-preparative HPLC purification workflow, from initial crude sample workup to final fraction analysis, emphasizing the scientific rationale behind each step to ensure reproducible and efficient isolation of the target compounds.
Introduction: The Significance of Triazine Derivatives and the Need for High-Purity Samples
Semi-preparative HPLC has emerged as a highly effective technique for the final "polishing" of synthesized triazine derivatives to achieve purities often exceeding 98%.[2] This method offers superior resolution compared to standard flash chromatography, making it particularly adept at separating closely related isomers and other challenging impurities.[1] This application note will detail the systematic approach to developing a robust semi-preparative HPLC purification protocol for triazine derivatives.
Pre-Purification Strategy: Preparing the Crude Sample
Prior to semi-preparative HPLC, it is often beneficial to perform an initial cleanup of the crude reaction mixture. This multi-step purification strategy can significantly improve the efficiency and longevity of the semi-preparative column by removing highly polar or non-polar impurities.[1]
Initial Workup: Liquid-Liquid Extraction
A primary and effective step is liquid-liquid extraction. After quenching the reaction, the mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure.[2] This process effectively removes many inorganic salts and highly polar by-products.
Primary Bulk Purification: Flash Column Chromatography
Flash column chromatography is the most common initial purification technique for triazine derivatives.[2] The choice of stationary phase (typically silica gel for normal-phase or C18 for reversed-phase) and eluent is critical and should be guided by preliminary thin-layer chromatography (TLC) analysis to achieve optimal separation.[2] For highly polar triazine derivatives that exhibit poor retention on silica gel, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable alternatives.[2]
Semi-Preparative HPLC: Principles and Method Development
Semi-preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns (typically 8-20 mm in diameter) and higher mobile phase flow rates (5-50 mL/min) to handle larger sample loads (in the milligram to gram range).[3] The primary goal is to isolate the target compound with high purity and yield.
The Method Development Workflow
A systematic approach to method development is crucial for a successful semi-preparative purification. The process typically begins at the analytical scale to conserve sample and solvent, followed by a scale-up to the semi-preparative format.[4]
Caption: Workflow for scaling up from analytical to semi-preparative HPLC.
Column and Mobile Phase Selection
The choice of stationary and mobile phases is dictated by the physicochemical properties of the triazine derivative.
| Parameter | Selection Rationale and Common Choices |
| Stationary Phase | For moderately polar to non-polar triazine derivatives, reversed-phase columns, particularly C18, are the most common choice.[5] Modern, high-purity, end-capped C18 columns are recommended to minimize peak tailing caused by interactions between basic triazine moieties and residual silanol groups on the silica surface.[5] For highly polar triazines, polar-embedded or polymeric columns can provide better retention and selectivity.[5] |
| Mobile Phase | In reversed-phase chromatography, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol.[6] Acetonitrile is often preferred due to its lower viscosity and UV transparency.[7] The pH of the mobile phase is a critical parameter for ionizable compounds like triazines.[5] Adjusting the pH to a low value (e.g., 3-4 with formic or acetic acid) can suppress the ionization of residual silanols, leading to improved peak shape.[5] |
Optimizing Loading Capacity and Resolution
The objective of semi-preparative chromatography is to maximize the amount of purified compound per injection without compromising the necessary resolution.[8]
-
Loading Studies: Initial loading studies should be performed on the analytical column to determine the maximum amount of sample that can be injected before significant loss of resolution between the target peak and adjacent impurities.[4] This is typically identified as the point where peak shape begins to deteriorate.[4]
-
Concentration vs. Volume Overloading: When the sample has good solubility in the mobile phase, concentration overloading (injecting a higher concentration at a constant volume) is often preferred.[4] A combination of concentration and volume overloading is commonly used to maximize throughput.[4]
Protocol: Semi-Preparative Purification of a Model Triazine Derivative
This protocol outlines a general procedure for the purification of a hypothetical triazine derivative. Note: This is a template and must be optimized for the specific compound of interest.
Step 1: Analytical Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the triazine derivative has maximum absorbance (e.g., 220 or 254 nm).
-
Injection Volume: 10 µL of a 1 mg/mL solution of the crude sample.
-
Optimization: Adjust the gradient to achieve a resolution (Rs) of >1.5 between the target peak and its closest eluting impurity.
Step 2: Scale-Up Calculations
Once the analytical method is optimized, the parameters are scaled geometrically for the semi-preparative column.
Flow Rate Scaling:
New Flow Rate = Analytical Flow Rate × (IDprep² / IDanal²)
Where:
-
IDprep = Internal diameter of the preparative column
-
IDanal = Internal diameter of the analytical column
Injection Volume Scaling:
The injection volume can be scaled based on the column volumes.[9]
Step 3: Semi-Preparative Run and Fraction Collection
-
Column: C18, 20 x 150 mm, 5 µm particle size.
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate: Calculated from the scale-up equation.
-
Sample Preparation: Dissolve the crude triazine derivative in a minimal amount of a suitable solvent, ideally the initial mobile phase composition.
-
Injection: Inject the scaled-up volume of the concentrated sample.
-
Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the eluent corresponding to the target peak.[10] For analytes lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be used, though it requires a flow splitter for fraction collection as it is a destructive technique.[11]
Caption: A typical workflow for semi-preparative HPLC purification.
Step 4: Post-Purification Analysis
-
Purity Check: Analyze a small aliquot of each collected fraction using the initial analytical HPLC method to confirm purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the solvent under reduced pressure (e.g., rotary evaporation) or by lyophilization to obtain the purified triazine derivative as a solid.
-
Structure Confirmation: Confirm the identity and structural integrity of the purified compound using techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Common Issues in Triazine Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Regioisomers | Insufficient selectivity of the chromatographic system. | - Optimize the mobile phase composition, including the organic modifier and additives. - Screen different stationary phases (e.g., phenyl-hexyl, cyano). - Supercritical Fluid Chromatography (SFC) can also be an effective technique for isomer separation.[2] |
| Product Instability or Decomposition | Harsh pH conditions or prolonged exposure to the stationary phase. | - Use milder purification conditions, such as near-neutral pH if the compound is stable. - Minimize the run time of the chromatography. - Store the purified product under an inert atmosphere at low temperatures.[1] |
| Peak Tailing | Strong interaction between the basic triazine compound and acidic silanol groups on the stationary phase. | - Use a modern, high-purity, end-capped C18 column.[5] - Lower the mobile phase pH to 2.5-3.5 with an acidic modifier like formic acid.[5] |
| Low Yield | Suboptimal fraction collection parameters or compound precipitation on the column. | - Ensure the fraction collector settings are optimized to capture the entire peak. - Check the solubility of the compound in the mobile phase at the concentration being loaded. |
Conclusion
Semi-preparative liquid chromatography is an indispensable tool for obtaining high-purity triazine derivatives, which is a prerequisite for their reliable evaluation in drug discovery and other applications. A systematic approach to method development, beginning with analytical scale optimization and followed by a calculated scale-up, is key to achieving efficient and reproducible purifications. By carefully considering the chemical nature of the target triazine compound and systematically optimizing the chromatographic parameters, researchers can successfully isolate compounds of high purity, thereby advancing their research and development endeavors.
References
- BenchChem. (2025).
- Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
- BenchChem. (2025). Challenges and solutions in scaling up 1,2,4-triazine production.
- Waters Corporation. (n.d.).
- Separation Science. (n.d.).
- LCGC International. (2012).
- Sammut Bartolo, N., Zoidis, G., Vougogiannopoulou, N., Ferrito, V., Vella, J., & Serracino-Inglott, A. (n.d.).
- Waters Corporation. (n.d.).
- MetwareBio. (n.d.). Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency.
- Daicel Chiral Technologies. (n.d.). Scale Up Analytical to Semi-Prep Column: Loading Capacity Guide.
- Agilent Center of Excellence in Biomolecular Characterization - USC Dornsife. (n.d.). 1260 ll Analytical -Semiprep HPLC with DAD & Fraction Collector.
- MDPI. (n.d.).
- ZirChrom. (2004). HPLC Method Development Guide.
- Chemistry Stack Exchange. (2019).
- Jardim, I. C. S. F., et al. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
- BenchChem. (2025). Improving peak shape and resolution for triazine compounds in HPLC.
- ResearchGate. (2014).
- Agilent. (n.d.).
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- 3. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. hplc.eu [hplc.eu]
- 8. lcms.cz [lcms.cz]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 1260 ll Analytical -Semiprep HPLC with DAD & Fraction Collector - Agilent Center of Excellence in Biomolecular Characterization [dornsife.usc.edu]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution on the Triazine Ring
Welcome to the technical support center for nucleophilic substitution reactions on the 1,3,5-triazine ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, moving beyond simple protocols to explain the causality behind experimental choices.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses core concepts essential for rationally designing and troubleshooting your experiments.
Q1: What makes the 1,3,5-triazine ring so reactive towards nucleophiles?
A1: The reactivity of the 1,3,5-triazine (or s-triazine) ring stems from its electronic structure. The presence of three highly electronegative nitrogen atoms creates a significant electron deficiency across the ring, making the carbon atoms highly electrophilic.[1][2] This inherent electron deficiency lowers the resonance energy of the triazine ring compared to benzene, making it much more susceptible to attack by nucleophiles.[1][3] Consequently, it readily undergoes nucleophilic aromatic substitution (SNAr) reactions, whereas similar reactions on electron-rich rings like benzene are difficult.[1][4]
Q2: How can I selectively achieve mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)?
A2: Selective substitution is almost entirely controlled by reaction temperature.[1][5] The three chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (TCT, also known as cyanuric chloride) can be replaced sequentially. After the first chlorine is substituted by a nucleophile, the incoming group (typically electron-donating) increases the electron density of the triazine ring.[1][6] This deactivates the ring towards subsequent attacks, meaning a higher activation energy—and thus a higher temperature—is required for the next substitution.[1]
This principle allows for a stepwise, controlled synthesis:
-
First Substitution: Typically occurs at low temperatures, around 0-5°C.[1][5][6]
-
Second Substitution: Requires raising the temperature, often to room temperature.[5][6]
-
Third Substitution: Needs significantly more energy, often requiring heating to 80-100°C or reflux conditions.[1][5]
dot graph Selectivity_Control { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
TCT [label="2,4,6-Trichloro-\n1,3,5-triazine (TCT)", fillcolor="#4285F4"]; Mono [label="Mono-substituted\nDichlorotriazine", fillcolor="#34A853"]; Di [label="Di-substituted\nMonochlorotriazine", fillcolor="#FBBC05"]; Tri [label="Tri-substituted\nTriazine", fillcolor="#EA4335"];
TCT -> Mono [label=" Nucleophile 1\n 0-5 °C"]; Mono -> Di [label=" Nucleophile 2\n Room Temp."]; Di -> Tri [label=" Nucleophile 3\n 80-100 °C"]; } dot Caption: Temperature-controlled sequential substitution on TCT.
Q3: What is the general order of reactivity for different nucleophiles with TCT?
A3: The inherent reactivity of the nucleophile is a critical parameter, especially when designing unsymmetrical triazines. While conditions can influence the outcome, competitive studies have established a general preferential order of incorporation onto the TCT core. The order is typically alcohols > thiols > amines when reacted under competitive conditions at 0°C with a base like N,N-diisopropylethylamine (DIEA).[1] This is crucial for synthetic strategy; for instance, when synthesizing a molecule with both an oxygen and a nitrogen nucleophile (O,N-type), it is highly recommended to incorporate the oxygen-containing group first.[1][7][8] Once an amine is added, its strong electron-donating nature makes it very difficult to substitute the remaining chlorines with other types of nucleophiles.[7][9]
Q4: What is the role of the base and solvent in these reactions?
A4:
-
Base: A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction.[10] Common choices include organic bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), which are soluble in typical organic solvents.[1][11] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are also frequently used, particularly in solvent systems like acetone or when one phase is aqueous.[1][6][7] The choice can be critical; for example, an inorganic base with poor solubility in your chosen organic solvent can lead to low conversion rates.[1]
-
Solvent: The solvent's primary role is to dissolve the reactants. Aprotic solvents are most common, with dichloromethane (DCM), tetrahydrofuran (THF), and acetone being effective choices for many triazine substitutions.[1][12][13] The polarity of the solvent can influence reaction rates, and more polar solvents may be beneficial for dissolving ionic nucleophiles.[12] However, polar protic solvents (like water or alcohols) can sometimes stabilize the nucleophile too much through hydrogen bonding, potentially slowing down the reaction.[14]
Part 2: Troubleshooting Guide - Solving Common Experimental Issues
This section provides solutions to specific problems you may encounter in the lab.
Problem 1: I'm getting a mixture of di- and tri-substituted products when I only want mono-substitution.
-
Probable Cause: Poor temperature control. The first substitution is rapid, and even localized heating from adding the nucleophile too quickly can provide enough energy for the second substitution to occur.[1]
-
Solution Checklist:
-
Maintain Low Temperature: Ensure your reaction flask is adequately submerged in an ice-water bath to maintain a temperature of 0-5°C throughout the addition and subsequent stirring.[1][7] For highly reactive nucleophiles, you may need to go to lower temperatures (-20°C).[1]
-
Slow, Dropwise Addition: Add the solution containing your nucleophile and base dropwise to the stirring TCT solution.[1] This prevents localized temperature spikes.
-
Monitor Closely: Track the reaction's progress using Thin Layer Chromatography (TLC).[1] Stop the reaction by proceeding with workup as soon as the TCT starting material has been consumed.
-
Problem 2: My reaction yield is very low, or the reaction is not proceeding at all.
-
Probable Causes & Solutions: This common issue can stem from several factors. Systematically investigate the following possibilities.
dot graph Troubleshooting_Workflow { layout=dot; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Is the Temperature Correct?", shape=diamond, style=rounded, fillcolor="#FBBC05"]; Base [label="Is the Base/Solvent System Optimal?", shape=diamond, style=rounded, fillcolor="#FBBC05"]; Nucleophile [label="Is the Nucleophile Strong Enough?", shape=diamond, style=rounded, fillcolor="#FBBC05"]; Sterics [label="Is Steric Hindrance an Issue?", shape=diamond, style=rounded, fillcolor="#FBBC05"];
Sol_Temp [label="Increase temperature for 2nd/3rd substitution.\nEnsure proper cooling for 1st substitution.", shape=box, style=solid, fillcolor="#F1F3F4"]; Sol_Base [label="Switch to a soluble organic base (DIEA, TEA).\nEnsure solvent dissolves all reactants.", shape=box, style=solid, fillcolor="#F1F3F4"]; Sol_Nuc [label="Use more forcing conditions:\nhigher temp, stronger base,\nlonger reaction time.", shape=box, style=solid, fillcolor="#F1F3F4"]; Sol_Sterics [label="Increase temperature and reaction time.\nConsider a less bulky nucleophile if possible.", shape=box, style=solid, fillcolor="#F1F3F4"];
Start -> Temp; Temp -> Base [label="Yes"]; Temp -> Sol_Temp [label="No"]; Base -> Nucleophile [label="Yes"]; Base -> Sol_Base [label="No"]; Nucleophile -> Sterics [label="Yes"]; Nucleophile -> Sol_Nuc [label="No"]; Sterics -> Sol_Sterics [label="Yes"]; } dot Caption: Troubleshooting workflow for low reaction yield.
-
Insufficient Reactivity/Energy: Are you attempting a second or third substitution? Remember, each subsequent substitution requires more energy. The second substitution often needs room temperature, and the third may require heating to 80-100°C.[1][5]
-
Weak Nucleophile: The inherent reactivity of your nucleophile is a major factor.[1] If you are using a weak nucleophile, you will likely need more forcing conditions (higher temperature, stronger base, longer reaction time).
-
Incorrect Base/Solvent Combination: An inorganic base like K₂CO₃ might not be soluble in your organic solvent, preventing it from neutralizing the HCl and stalling the reaction.[1] Consider switching to a soluble organic base like DIEA.[1][11]
-
Steric Hindrance: Bulky groups on either the nucleophile or the triazine ring can physically block the nucleophilic attack, significantly lowering the reaction rate and yield.[3][15] Overcoming this may require higher temperatures and longer reaction times.
Problem 3: I'm observing unexpected side products other than over-substitution.
-
Probable Cause: Hydrolysis of the starting material or product. 2,4,6-trichloro-1,3,5-triazine is sensitive to moisture and can react with water to form cyanuric acid, especially upon heating.[1]
-
Solution Checklist:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Inert Atmosphere: For particularly sensitive substrates, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Problem 4: How does the choice of leaving group affect the reaction?
-
Discussion: While chlorine is the most common leaving group due to the widespread availability of TCT, other halogens can be used. The reactivity of halogens as leaving groups on a triazine ring generally follows the order: F > Cl > Br.[12] This is somewhat counterintuitive, as fluoride is not typically the best leaving group in other contexts. However, its extreme electronegativity makes the carbon atom of the triazine ring even more electrophilic and thus more susceptible to nucleophilic attack.[12] That said, chloro- and fluoro-triazines can sometimes give lower yields in specific reactions compared to their bromo- counterparts, and fluoro-triazines can suffer from poor stability.[13] For most applications, 2,4,6-trichloro-1,3,5-triazine provides the best balance of reactivity, stability, and cost.
Part 3: Protocols and Data
Experimental Protocol: Mono-substitution of TCT with an Alcohol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane - DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Preparation: In a separate flask, dissolve the desired alcohol nucleophile (1.0 eq) and a soluble organic base like DIEA (1.0 eq) in the same solvent.[1]
-
Reaction: Add the nucleophile/base solution dropwise to the stirring TCT solution at 0°C over 15-20 minutes.
-
Monitoring: Allow the reaction to stir at 0°C. Monitor the consumption of TCT by TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Once the TCT is consumed, dilute the reaction mixture with DCM and wash with water to remove DIEA salts.[11] Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-substituted product.
Data Summary: Typical Conditions for Sequential Substitution
| Substitution Step | Leaving Group | Typical Nucleophile | Base (eq) | Temperature | Typical Solvents |
| First | Chlorine | R-OH, R-SH, R-NH₂ | 1.0 | 0–5 °C | DCM, THF, Acetone |
| Second | Chlorine | R'-OH, R'-SH, R'-NH₂ | 1.1–2.0 | Room Temp. | THF, Dioxane, Ethyl Acetate |
| Third | Chlorine | R''-OH, R''-SH, R''-NH₂ | >1.1 | 80–100 °C | Dioxane, Toluene (reflux) |
This table provides general guidelines. Optimal conditions may vary based on the specific nucleophiles used.
References
- BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution on the triazine ring. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of triazines. BenchChem Technical Support.
-
Al-Mokhanam, A. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
-
Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
-
Afonso, C. A. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Karmakar, S., et al. (2023). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. PubMed Central. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. BenchChem Technical Support.
-
Kumar, D., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicine and Drug Research. [Link]
-
Sharma, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. [Link]
-
Gholap, S. S., & Gunjal, S. G. (2017). Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]
-
El-Faham, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
-
Sharma, A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules. [Link]
-
Reusch, W. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Gackowska, A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH. [Link]
-
Sharma, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Semantic Scholar. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
Sources
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- 4. globalscitechocean.com [globalscitechocean.com]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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Common side reactions in the synthesis of 1,3,5-triazine derivatives and their avoidance
Welcome to the technical support center for the synthesis of 1,3,5-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common side reactions encountered during synthesis, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues users might encounter during their experiments, explaining the causality behind the problems and providing actionable solutions.
FAQ 1: My reaction with cyanuric chloride is incomplete. How can I drive it to full tri-substitution?
Question: I'm trying to synthesize a symmetrically trisubstituted 1,3,5-triazine from cyanuric chloride and an amine nucleophile, but my analysis (TLC/LC-MS) shows significant amounts of mono- and di-substituted intermediates. Why is this happening and how can I achieve the desired product?
Answer: This is a classic and well-understood challenge in 1,3,5-triazine chemistry. The issue stems from the electronic properties of the triazine ring.
Causality: The 1,3,5-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms, making the chlorine atoms on cyanuric chloride very susceptible to nucleophilic substitution.[1] However, with each successive substitution by an electron-donating nucleophile (like an amine or an alkoxide), the electron density of the triazine ring increases. This deactivates the ring towards further nucleophilic attack, making each subsequent substitution progressively more difficult.[1][2]
Therefore, a stepwise increase in energy (i.e., temperature) is required to replace the second and third chlorine atoms.[1][2]
Troubleshooting & Optimization Protocol:
-
Strict Temperature Control: The degree of substitution is primarily controlled by temperature. A sequential, stepwise increase is crucial.
-
Stoichiometry: Use a slight excess (at least 3.3 equivalents) of the nucleophile and a suitable non-nucleophilic base (like DIEA or K₂CO₃) to neutralize the HCl generated during the reaction.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, especially if your nucleophiles are sensitive.[3]
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure each substitution step goes to completion before proceeding.[3]
Workflow for Controlled Sequential Substitution
Caption: Workflow for stepwise nucleophilic substitution on cyanuric chloride.
Data Summary: Temperature Guidelines for Substitution
| Substitution Step | Nucleophile | Typical Temperature Range | Key Considerations |
| 1st Chlorine | Amines, Alcohols, Thiols | 0 - 5 °C | Reaction is very fast and exothermic.[1] |
| 2nd Chlorine | Amines, Alcohols, Thiols | 20 - 40 °C (Room Temp) | Ring is now less reactive.[2] |
| 3rd Chlorine | Amines, Alcohols, Thiols | 60 °C - Reflux | Requires significant heating; may require microwave irradiation for hindered nucleophiles.[4] |
FAQ 2: My yield is low and I see a very polar, water-soluble byproduct. What is it?
Question: I'm running my triazine synthesis, but my yield of the desired product is poor. After workup, I notice a significant amount of material remains in the aqueous layer, and my TLC shows a baseline spot. Could this be from hydrolysis?
Answer: Yes, this is a very common issue. Cyanuric chloride and its chlorinated intermediates are highly susceptible to hydrolysis, which can significantly reduce your yield.
Causality: The electrophilic carbon atoms of the triazine ring are readily attacked by water, which acts as a nucleophile. This reaction is accelerated by increased temperature and basic pH.[5][6] The hydrolysis proceeds stepwise, replacing chlorine atoms with hydroxyl groups, ultimately forming the highly stable and water-soluble cyanuric acid.[1][5][7]
Troubleshooting & Avoidance Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents for the reaction and workup whenever possible.[1][8]
-
Control Temperature: Avoid excessive heating, especially during workup and purification steps, as this can accelerate the rate of hydrolysis.[5][8]
-
pH Control: The rate of hydrolysis increases significantly at pH ≥ 7.[6][9] While a base is needed to scavenge HCl, use a non-aqueous base (e.g., DIEA, Proton Sponge®) or carefully control the addition of aqueous base during workup at low temperatures.
-
Inert Atmosphere: Working under nitrogen or argon minimizes atmospheric moisture from entering the reaction.
Hydrolysis Pathway Diagram
Caption: Stepwise hydrolysis of cyanuric chloride to cyanuric acid.
FAQ 3: I'm using a diamine and getting an insoluble material. Is this polymerization?
Question: I'm attempting to synthesize a bis-triazine by reacting a diamine with cyanuric chloride, but I'm getting a significant amount of an insoluble, intractable solid. What's going wrong?
Answer: You are likely encountering cross-linking or polymerization. This is a common side reaction when using nucleophiles with multiple reactive sites.
Causality: A multifunctional nucleophile, such as a diamine or guanidine, can react with more than one triazine ring.[3] If the stoichiometry and reaction conditions are not precisely controlled, the nucleophile can act as a linker, leading to the formation of oligomers and polymers instead of the desired discrete molecule. The high reactivity of cyanuric chloride exacerbates this issue.
Troubleshooting & Avoidance Strategies:
-
High Dilution: Run the reaction under high dilution conditions. This favors intramolecular reactions (if applicable) and reduces the probability of intermolecular cross-linking between different triazine units.
-
Slow Addition: Add the cyanuric chloride solution dropwise to the solution of the diamine (inverse addition). This maintains a constant excess of the diamine, minimizing the chance that both ends of the diamine will react with different triazine molecules.
-
Protecting Groups: If possible, use a protecting group strategy. Protect one of the nucleophilic sites on your linker, perform the substitution on the triazine core, and then deprotect to reveal the second functional group for further reaction.[3]
-
Precise Stoichiometry: Use a precise stoichiometric ratio depending on the desired product. For a simple bis-triazine, use a 2:1 ratio of cyanuric chloride to the diamine linker.
FAQ 4: Why does my protic solvent seem to be reacting?
Question: I'm performing a substitution with an amine in ethanol, and I'm isolating a byproduct where an ethoxy group has been added to the triazine ring instead of my amine. How can this be avoided?
Answer: Your protic solvent (ethanol) is competing with your intended nucleophile and reacting with the triazine ring.
Causality: Solvents like alcohols (ethanol, methanol) or even water can act as nucleophiles, especially at elevated temperatures.[10] The triazine ring is highly electrophilic, and if the intended nucleophile is weak or sterically hindered, the solvent, which is present in a vast molar excess, may react preferentially.
Troubleshooting & Avoidance Strategies:
-
Switch to Aprotic Solvents: The most effective solution is to use a non-reactive, polar aprotic solvent. Excellent choices include Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile (ACN), or Dimethylformamide (DMF).[10]
-
Temperature Control: If a protic solvent must be used, keep the reaction temperature as low as possible to minimize the rate of the competing solvent addition reaction.
-
Nucleophile Reactivity: For sequential substitutions, it is often recommended to incorporate O-type nucleophiles (like alcohols) before N-type nucleophiles (amines) when possible, as the former can be more reactive at lower temperatures.[1]
References
- Benchchem. (n.d.). identifying and minimizing side products in 1,2,4-triazine synthesis.
- Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine.
- ResearchGate. (n.d.). Suggested mechanism for 1,3,5‐triazine formation.
- Benchchem. (n.d.). optimizing reaction conditions for nucleophilic substitution on the triazine ring.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
- ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging.
- Benchchem. (n.d.). optimization of solvent and temperature for 1,2,4-triazine reactions.
- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
- ResearchGate. (n.d.). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution.
- OECD SIDS. (2001). Cyanuric chloride CAS N°: 108-77-0.
- Google Patents. (n.d.). 1,3, 5-triazine derivative and preparation method and application thereof.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,3,5-Triazine Derivatives.
- Arkat USA, Inc. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- ACS Publications. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging | ACS Omega.
- Wikipedia. (n.d.). 1,3,5-Triazine.
- ResearchGate. (n.d.). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution.
Sources
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Technical Support Center: Strategies to Improve the Yield of 2,4,6-Trisubstituted Triazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4,6-trisubstituted 1,3,5-triazines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide actionable strategies for improving reaction outcomes. The content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,4,6-trisubstituted 1,3,5-triazines?
There are two predominant strategies for synthesizing the 1,3,5-triazine core, each with distinct advantages and challenges:
-
Sequential Nucleophilic Aromatic Substitution (SNAr) on Cyanuric Chloride: This is the most established and versatile method.[1][2] It starts with the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and involves the stepwise replacement of its three chlorine atoms with various nucleophiles (O-, N-, or S-centered).[2][3] The key to this method's success is the ability to control the reaction conditions to achieve selective substitution.[4]
-
Cyclotrimerization of Nitriles: This approach involves the formation of the triazine ring by the cycloaddition of three identical or different nitrile molecules.[5][6] While traditionally requiring harsh reaction conditions, modern protocols utilize Lewis acid catalysis or microwave irradiation to achieve the transformation under milder conditions, often in a one-pot synthesis.[5][7][8]
Q2: How can I control the selectivity in the stepwise substitution of cyanuric chloride?
The reactivity of the chlorine atoms on the triazine ring decreases significantly after each substitution.[2][9] This inherent property allows for controlled, stepwise reactions by carefully managing the reaction temperature. As a general guideline for nucleophiles of similar reactivity:
-
First Substitution: Occurs readily at low temperatures, typically 0–5 °C.[4]
-
Second Substitution: Requires intermediate temperatures, often around room temperature (20–30 °C).[4]
-
Third Substitution: Necessitates more forcing conditions, such as elevated temperatures or reflux (70–120 °C), to proceed to completion.[3][4]
By precisely controlling the temperature at each stage, one can isolate mono-, di-, or tri-substituted products, enabling the synthesis of both symmetrical and asymmetrical triazines.[10]
Caption: Catalytic cyclotrimerization of nitriles.
Troubleshooting Guide
This section addresses common problems encountered during synthesis and provides systematic approaches to diagnose and resolve them.
Issue 1: Low or No Yield
Q: My reaction yield is consistently low when using the cyanuric chloride route. What are the common causes?
Low yields in SNAr reactions with cyanuric chloride often stem from one or more of the following factors.
-
Cause 1: Hydrolysis of Starting Material. Cyanuric chloride is highly susceptible to hydrolysis, which converts it to the unreactive cyanuric acid. [11][12]This is exacerbated by moisture in solvents or reagents.
-
Solution: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Insufficient Base. Each substitution step releases one equivalent of HCl. If not effectively neutralized, the resulting acidic conditions can protonate the nucleophile, reducing its reactivity, and promote side reactions.
-
Cause 3: Poor Temperature Control. As outlined in the FAQs, temperature is the primary tool for controlling selectivity. Deviating from the optimal temperature for a given step can lead to a mixture of products or reaction stalling.
-
Solution: Use an ice bath for the first substitution and carefully monitor the internal reaction temperature. Allow the reaction to warm to ambient temperature for the second step and use controlled heating for the final substitution.
-
-
Cause 4: Steric Hindrance. Bulky or sterically hindered nucleophiles react much slower and require more forcing conditions. [3] * Solution: For hindered nucleophiles, increase the reaction temperature and extend the reaction time for the corresponding substitution step. In some cases, microwave irradiation can be beneficial. [5]
Q: My nitrile cyclotrimerization reaction is failing. What factors should I investigate?
Failure in cyclotrimerization reactions is typically related to the catalyst, conditions, or substrate.
-
Cause 1: Inactive or Inappropriate Catalyst. The choice of Lewis or Brønsted acid is critical and substrate-dependent.
-
Solution: Screen a panel of catalysts. Iron(III) chloride (FeCl₃) has been shown to be an effective and inexpensive catalyst for the cyclotrimerization of aldehydes (which are converted to nitriles in situ). [8][15]Yttrium triflate (Y(OTf)₃) and other silica-supported Lewis acids are effective for aromatic nitriles. [5][6]For controlled cross-cyclotrimerization, triflic acid (TfOH) or triflic anhydride (Tf₂O) is used to generate a nitrilium salt intermediate first. [7][16]
-
-
Cause 2: Sub-optimal Reaction Conditions. These reactions often require energy input to overcome the activation barrier.
-
Cause 3: Substrate Limitations. The electronic nature and steric profile of the nitrile are crucial.
-
Solution: Electron-withdrawing and electron-donating groups on aromatic nitriles are generally well-tolerated. [8]However, significant steric hindrance, particularly from ortho-substituents on a benzonitrile, can severely inhibit the reaction and lead to very low yields. [5]If possible, redesign the synthetic route to use a less-hindered precursor.
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. soc.chim.it [soc.chim.it]
- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH 4 I as the sole nitrogen source - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03323E [pubs.rsc.org]
- 9. globalscitechocean.com [globalscitechocean.com]
- 10. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting poor separation of triazine isomers in chromatography
Welcome to the technical support center for troubleshooting the chromatographic separation of triazine isomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Triazine isomers, which include the 1,2,3-, 1,2,4-, and 1,3,5-triazine ring systems, and their derivatives are a broad class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals.[1][2] Due to subtle differences in their physicochemical properties, such as polarity and pKa, achieving baseline separation of isomeric mixtures can be a significant chromatographic challenge. This guide provides a structured approach to overcoming these separation hurdles.
Troubleshooting Guide: Poor Separation of Triazine Isomers
Poor separation in chromatography can manifest as co-elution, peak fronting, or peak tailing. Below are common issues and a systematic approach to resolving them.
Issue 1: Co-elution or Insufficient Resolution of Triazine Isomers
Complete or partial co-elution of triazine isomers is a frequent problem, often stemming from a lack of selectivity in the chromatographic system.
Root Causes & Solutions
-
Inadequate Mobile Phase Strength: If the organic solvent percentage in a reversed-phase system is too high, isomers may elute too quickly and without sufficient separation.[3]
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times and improve the separation window. For complex mixtures, implementing a shallow gradient can effectively resolve closely eluting peaks.[3]
-
-
Suboptimal Stationary Phase Chemistry: The default C18 column may not provide the necessary selectivity for structurally similar triazine isomers.[3]
-
Solution: Explore alternative stationary phases that offer different retention mechanisms.
-
Phenyl-Hexyl or Cyano Columns: These phases can introduce π-π interactions, which are beneficial for separating aromatic compounds like triazines.[4]
-
Polar-Embedded Phases: These can offer alternative selectivity for polar triazines.[3]
-
Chiral Stationary Phases (CSPs): For enantiomeric triazine isomers, a CSP is essential for separation.[5][6]
-
-
-
Incorrect Mobile Phase pH: The ionization state of triazine isomers, which are weakly basic, is highly dependent on the mobile phase pH.[1][3] Running the separation at a pH close to the pKa of the isomers can lead to poor peak shape and co-elution.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the triazine isomers. For basic triazines, a lower pH (e.g., 2.5-3.5) will ensure they are in a single, protonated form, leading to more consistent interactions with the stationary phase.[3]
-
-
Inadequate Column Temperature: Temperature affects both the viscosity of the mobile phase and the selectivity of the separation.[3]
Experimental Protocol: Optimizing Mobile Phase pH
Objective: To improve the separation of triazine isomers by adjusting the mobile phase pH.
Materials:
-
HPLC system with UV detector
-
C18 column (end-capped)
-
HPLC-grade water, acetonitrile, and formic acid
-
Triazine isomer standard mixture
Procedure:
-
Prepare a stock solution of your triazine isomer mixture in a suitable solvent.
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in water. This will typically result in a pH between 2.5 and 3.5.
-
Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Start with an isocratic elution (e.g., 60% A, 40% B) and inject your standard mixture.
-
If separation is incomplete, introduce a shallow gradient. For example:
-
0-1 min: 40% B
-
1-15 min: 40-60% B
-
15-16 min: 60-95% B (column wash)
-
16-20 min: 40% B (re-equilibration)
-
-
Analyze the resulting chromatogram for improved resolution.
Troubleshooting Logic Diagram
Caption: A workflow for troubleshooting poor isomer resolution.
Issue 2: Peak Tailing of Triazine Isomers
Peak tailing is a common issue when analyzing basic compounds like triazines on silica-based columns.
Root Causes & Solutions
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica backbone of the stationary phase are acidic and can interact strongly with the basic nitrogen atoms of the triazine ring, leading to peak tailing.[3]
-
Solution 1: Lower Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the now-protonated basic triazine molecules.[3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a significantly lower concentration of residual silanol groups, which minimizes these secondary interactions.[3]
-
Solution 3: Mobile Phase Additives: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites. However, be mindful of its compatibility with your detector (e.g., MS).
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[3]
-
Solution: Reduce the sample concentration or the injection volume.[3]
-
Data Summary: Effect of pH on Peak Shape
| Mobile Phase pH | Silanol Groups | Triazine Analyte | Expected Peak Shape |
| Low (2.5-3.5) | Mostly protonated (-SiOH) | Protonated (Basic) | Symmetrical |
| Mid-range (4-7) | Partially ionized (-SiO⁻) | Partially protonated | Tailing or split peaks |
| High (>8) | Mostly ionized (-SiO⁻) | Neutral | Symmetrical (but risks column damage) |
Peak Tailing Troubleshooting Diagram
Caption: Decision tree for addressing peak tailing of triazines.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating triazine isomers?
The most common starting point is a reversed-phase C18 column.[3] However, for optimal results, especially to combat peak tailing, a modern, high-purity, end-capped C18 column is highly recommended.[3] If C18 does not provide adequate selectivity, consider a phenyl-hexyl or cyano phase to leverage different interaction mechanisms.[3][4] For highly polar triazines or their metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[8][9][10]
Q2: How does the mobile phase pH affect the retention of triazine isomers?
Mobile phase pH is a critical parameter. Triazines are weakly basic, and their degree of ionization is pH-dependent.[1][3]
-
At low pH (e.g., 2.5-3.5): The triazines will be protonated and generally more polar, leading to earlier elution in reversed-phase chromatography. This is often the ideal range for good peak shape.[3]
-
At neutral pH: A mixture of ionized and non-ionized forms can exist, potentially causing peak splitting or broadening.[3][11]
-
At high pH (e.g., >8): The triazines will be in their neutral, more hydrophobic form, leading to increased retention. However, standard silica-based columns are not stable at high pH. If high pH is necessary, a hybrid or polymer-based column designed for these conditions must be used.[3]
Q3: My triazine isomers are very polar and not well-retained on a C18 column. What should I do?
This is a common challenge, especially with triazine degradation products.[12][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[8][9][10] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent. Water is used as the strong, eluting solvent.[8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is another excellent technique for separating polar and isomeric compounds, including chiral molecules.[14][15][16][17] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations than HPLC.[16][18]
Q4: Can I use gradient elution for triazine isomer separation?
Yes, gradient elution is highly recommended, especially for samples containing triazine isomers with a range of polarities. A shallow gradient, where the percentage of organic solvent is increased slowly over time, can significantly improve the resolution of closely eluting peaks.[3]
Q5: What are the key physicochemical properties of triazine isomers that influence their separation?
The separation of triazine isomers is primarily influenced by:
-
Position of Nitrogen Atoms: The arrangement of nitrogen atoms in the ring (1,2,3-, 1,2,4-, or 1,3,5-) affects the molecule's dipole moment, polarity, and basicity.[1][19] The 1,3,5-triazine is symmetrical, while the 1,2,4- and 1,2,3-isomers are asymmetrical, leading to differences in polarity.
-
Substituents: The nature of the substituent groups on the triazine ring has a major impact on properties like lipophilicity and pKa, which in turn dictates their retention behavior.
-
pKa: As weak bases, the pKa of triazine derivatives determines their ionization state at a given pH, which is a critical factor in their interaction with both reversed-phase and HILIC stationary phases.
References
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- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives - Benchchem. (2025).
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- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (2020). Bentham Science Publishers.
- New 1,3,5-triazine based chiral stationary phase for the high-performance liquid chromatographic separation of enantiomers. (1997). Journal of Chromatography A.
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Request PDF - ResearchGate. (n.d.).
- Effect of pH on the recovery of s-triazine herbicides - ResearchGate. (n.d.).
- Theoretical Prediction of Properties of Triazidotri-s-triazine and Its Azido−Tetrazole Isomerism | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- Effect of sample pH on the enrichment factor - ResearchGate. (n.d.).
- addressing regioisomer separation in unsymmetrical 1,2,4-triazine synthesis. - Benchchem. (n.d.).
- Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System - MDPI. (n.d.).
- Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells - PubMed. (n.d.).
- Triazine - Wikipedia. (n.d.).
- Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - NIH. (2022).
- 7. analytical methods. (n.d.).
- Analysis of Triazine Pesticides in Wastewater by GC/MS - Thermo Fisher Scientific. (n.d.).
- HPLC determination of atrazine and principal degradates in agricultural soils and associated surface and ground water - ACS Publications. (n.d.).
- UHPLC Separation of Triazine Herbicides at Elevated Temperature | Thermo Fisher Scientific. (n.d.).
- Chromatographic methods for analysis of triazine herbicides - PubMed. (n.d.).
- Analysis of Herbicide Atrazine and Its Degradation Products in Agricultural Soil by Ultra-Performance Liquid Chromatography‒Mass spectrometry | Semantic Scholar. (n.d.).
- Hydrophilic Interaction Liquid Chromatography (Hilic) - International Journal of Pharmaceutical Sciences. (2024).
- Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023).
- Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample - alice Embrapa. (n.d.).
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
- Supercritical fluid chromatography - Wikipedia. (n.d.).
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011).
- Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. (n.d.).
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. (2025).
- What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.).
- Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (n.d.).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- A Review On Chromatographic Separation Techniques. (n.d.).
- Trouble resolving isomers - Chromatography Forum. (2015).
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (2020).
- What Is Supercritical Fluid Chromatography (SFC)? - Chemistry For Everyone - YouTube. (2025).
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Chromatography Troubleshooting - YouTube. (2020).
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Technical Support Center: Synthesis and Stability of Chloromethyl-Triazine Intermediates
Welcome to the technical support center for managing chloromethyl-triazine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and handling of these highly reactive, yet synthetically valuable, compounds. As intermediates, their purity and stability are paramount to the success of subsequent reaction steps and the overall efficiency of your synthesis pathway.[1]
This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of these molecules. By understanding the "why," you will be better equipped to troubleshoot issues and optimize your experimental design.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses fundamental questions regarding the inherent reactivity and stability of chloromethyl-triazine intermediates.
Q1: What makes chloromethyl-triazine intermediates so unstable?
The instability is rooted in two key structural features: the 1,3,5-triazine core and the chloromethyl substituent.
-
The Triazine Core: The triazine ring is electron-deficient, making the chlorine atoms attached to it susceptible to sequential nucleophilic aromatic substitution.[2] The reactivity of these chlorine atoms decreases with each substitution.[2] This property is synthetically useful but also a source of instability if not properly controlled.
-
The Chloromethyl Group: The C-Cl bond in the chloromethyl group is polarized, making the carbon atom electrophilic and the chloride a good leaving group. This site is highly vulnerable to nucleophilic attack and hydrolysis.
Q2: What are the primary degradation pathways I should be aware of?
The most common degradation pathways involve reactions at both the triazine core and the chloromethyl group.
-
Hydrolysis: Exposure to water, even atmospheric moisture, can lead to the hydrolysis of the chlorine atoms on the triazine ring to form hydroxy-triazines or the chloromethyl group to form a hydroxymethyl group.[3][4] This is often the most significant and difficult-to-control degradation route.
-
Nucleophilic Attack: Any nucleophiles present in the reaction mixture (e.g., amines, alcohols, thiols, or even excess starting material) can displace the chlorine atoms on the ring or the chloromethyl group, leading to a mixture of undesired byproducts.[5]
-
Over-reaction: In syntheses starting from cyanuric chloride, failure to precisely control reaction conditions can lead to di- or tri-substituted byproducts instead of the desired mono-substituted intermediate.[2]
-
Thermal Decomposition: Elevated temperatures significantly accelerate the rates of all degradation pathways.[6][7] Many triazine derivatives show initial decomposition at temperatures above 250°C, but instability in solution can occur at much lower temperatures.[6][8]
Q3: How does pH affect the stability of my intermediate?
The pH of the reaction and workup solutions is critical. Both acidic and alkaline conditions can catalyze degradation.
-
Acidic Conditions (Low pH): Acid can protonate the nitrogen atoms in the triazine ring, which can increase the rate of hydrolysis. Studies have shown that lowering the pH can significantly reduce the recovery of s-triazine compounds from aqueous samples.[9][10]
-
Neutral to Alkaline Conditions (pH 7-10): While some triazines show stability in this range, the presence of hydroxide ions (OH⁻) provides a strong nucleophile that can attack both the triazine ring and the chloromethyl group.[10] At very high pH, hydrolysis can become rapid.[10]
The optimal pH is compound-specific, but reactions and workups are often best performed under near-neutral, anhydrous conditions.
Part 2: Troubleshooting Guide for Synthesis
Encountering unexpected results is a common part of synthesis. This section provides a structured approach to diagnosing and resolving common issues.
Table 1: Troubleshooting Common Synthesis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield of Desired Product | 1. Degradation of Intermediate: Exposure to moisture, improper temperature, or incorrect pH. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Maintain strict temperature control (see Protocol 1). Buffer the reaction mixture if necessary. |
| 2. Incorrect Stoichiometry: Molar ratios of reactants are off, leading to side products. | 2. Carefully verify the molar equivalents of all reagents. For sequential substitutions on cyanuric chloride, use a 1:1 molar ratio for the first substitution.[2] | |
| 3. Inefficient Reaction Conditions: Temperature too low, reaction time too short. | 3. Monitor the reaction progress using TLC or HPLC. If the reaction is stalled, consider a modest increase in temperature or extending the reaction time, while being mindful of potential degradation. | |
| Presence of Multiple Products (Impurity Profile) | 1. Over-reaction: Formation of di- or tri-substituted triazines. | 1. Strictly control the reaction temperature. For monosubstitution of cyanuric chloride, maintain the temperature at or below 0°C.[2] Add the nucleophile dropwise to avoid localized concentration increases. |
| 2. Hydrolysis Products: Peaks corresponding to hydroxylated species are observed in MS or NMR. | 2. Implement rigorous anhydrous techniques. Use freshly distilled solvents and dry reagents. Minimize exposure to air during workup. | |
| 3. Side Reactions with Solvent/Base: The solvent (e.g., an alcohol) or base (e.g., an amine) may be acting as a nucleophile. | 3. Choose non-nucleophilic solvents (e.g., THF, Dioxane, Toluene) and bases (e.g., DIPEA, Na₂CO₃, NaH). | |
| Product Decomposes During Workup or Purification | 1. Aqueous Workup Issues: Hydrolysis during washing or extraction steps. | 1. Perform aqueous washes quickly with cold, deionized water or brine. Immediately extract the product into a non-polar organic solvent. Dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄. |
| 2. Thermal Decomposition on Rotovap: Product is sensitive to heat during solvent removal. | 2. Remove solvent at the lowest possible temperature (e.g., using a cold water bath). Do not leave the product on the rotovap longer than necessary. | |
| 3. Degradation on Silica Gel: The acidic nature of standard silica gel can degrade sensitive compounds. | 3. Deactivate the silica gel by pre-treating it with a small percentage of a base (e.g., triethylamine in the eluent) or use neutral alumina for chromatography.[11] | |
| Final Product is an Oil Instead of a Solid | 1. Residual Solvent: Trace amounts of solvent are preventing crystallization. | 1. Dry the product under high vacuum for an extended period. |
| | 2. Presence of Impurities: Impurities can disrupt the crystal lattice. | 2. Re-purify the product. Attempt recrystallization from a different solvent system or perform column chromatography.[3][11] |
Part 3: Key Experimental Protocols & Methodologies
Adherence to validated protocols is crucial for reproducibility and stability. The following sections provide detailed methodologies for critical stages of working with chloromethyl-triazine intermediates.
Protocol 1: General Procedure for Controlled Nucleophilic Substitution of Cyanuric Chloride
This protocol outlines the synthesis of a mono-substituted dichlorotriazine intermediate, a common precursor. The key is precise temperature control.[2]
-
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Reagent Setup: Dissolve cyanuric chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, acetone, or dichloromethane).
-
Cooling: Cool the solution to between -5°C and 0°C using an ice-salt or ice-acetone bath.
-
Nucleophile Addition: Dissolve the desired nucleophile (1.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq.) in the same anhydrous solvent. Add this solution to the dropping funnel.
-
Controlled Reaction: Add the nucleophile solution dropwise to the stirred cyanuric chloride solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 0°C. [2]
-
Monitoring: Stir the reaction at 0°C for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
-
Workup:
-
Once the reaction is complete, filter off any precipitated salts (e.g., DIPEA·HCl).
-
Transfer the filtrate to a separatory funnel and wash quickly with cold brine (saturated NaCl solution).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<30°C).
-
-
Purification: Purify the crude product immediately via recrystallization or column chromatography (see Protocol 2).
Workflow for Synthesis and Purification
Caption: Synthesis and Purification Workflow.
Protocol 2: Purification by Column Chromatography
This method is effective for removing polar impurities and side products.[11]
-
Stationary Phase Selection: Use silica gel as the standard stationary phase. If the intermediate is suspected to be acid-sensitive, use neutral alumina or silica gel treated with 1% triethylamine in the eluent.
-
Eluent System Selection: Determine an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point is a non-polar system like Hexane/Ethyl Acetate or Heptane/Dichloromethane.[3][11]
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude intermediate in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin elution with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature.
Protocol 3: Safe Handling and Storage
Proper handling and storage are non-negotiable for maintaining the integrity of these reactive intermediates.
-
Handling:
-
Always handle chloromethyl-triazine intermediates in a well-ventilated chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[14]
-
Keep away from heat, sparks, and open flames.[13]
-
-
Storage:
-
Short-Term (days to weeks): Store in a tightly sealed container (e.g., amber glass vial with a PTFE-lined cap) under an inert atmosphere (argon or nitrogen). Refrigerate at 2-8°C.[15]
-
Long-Term (months): For extended storage, store under an inert atmosphere in a freezer at -20°C. Before opening, allow the container to warm completely to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound.
-
Table 2: Recommended Storage Conditions
| Duration | Temperature | Atmosphere | Container | Key Precaution |
|---|---|---|---|---|
| Short-Term | 2–8 °C | Inert (N₂ or Ar) | Tightly sealed, opaque vial | Protect from moisture and light.[13] |
| Long-Term | -20 °C | Inert (N₂ or Ar) | Tightly sealed, opaque vial | Warm to room temperature before opening to prevent condensation. |
Part 4: Analytical Methods for Stability Monitoring
Regularly assessing the purity of your intermediate is crucial.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for monitoring the purity of the intermediate over time.[16] A stability-indicating method can be developed to separate the parent compound from its potential degradation products. An increase in impurity peaks or a decrease in the main peak area signals decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile intermediates, GC-MS can separate and identify both the desired product and any volatile impurities or degradation products.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the intermediate and identifying impurities.[11] The appearance of new signals, for example in the alcohol region (~3.5-4.5 ppm for a CH₂OH group from hydrolysis), can indicate degradation.
Visualizing Degradation Pathways
The following diagram illustrates the primary points of vulnerability on a generic chloromethyl-dichlorotriazine intermediate.
Caption: Key Degradation Pathways.
By understanding these principles and implementing the recommended protocols, you can significantly improve the stability, purity, and successful utilization of chloromethyl-triazine intermediates in your synthetic endeavors.
References
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(A) Stability of triazine 1 b at 37 °C in H2O containing 10 % DMSO and... (n.d.). ResearchGate. [Link]
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Understanding Chemical Intermediates: A Focus on Triazines for Synthesis. (n.d.). Boronpharm. [Link]
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Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega. [Link]
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Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). Research Square. [Link]
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Triazine Pesticides Standard - Safety Data Sheet. (2019). Restek. [Link]
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Efficient Triazine Derivatives for Collagenous Materials Stabilization. (2021). PubMed. [Link]
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Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. (n.d.). Univerzita Komenského. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). PMC - PubMed Central. [Link]
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.).
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Degradation of terbutylazine, deisopropyl atrazine, and chlorinated dimethoxy triazine by zero valent iron and electrochemical reduction. (2004). PubMed. [Link]
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Chromatographic methods for analysis of triazine herbicides. (2014). PubMed. [Link]
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TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. (2003). CDC. [Link]
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Quantitative Analysis of Triazine-Based H2S Scavengers via Raman Spectroscopy. (2021). ResearchGate. [Link]
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UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. (2015). PMC - NIH. [Link]
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Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. (2016). ResearchGate. [Link]
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Convenient synthesis of α-dichloromethylpyridines from 3-trichloromethyl-1,2,4-triazines. (2025). ResearchGate. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]
-
Stability and Recovery of Triazine and Chloroacetamide Herbicides from pH Adjusted Water Samples. (2025). ResearchGate. [Link]
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Biodegradation of S-Triazine Herbicides Under Saline Conditions. (2025). PMC - NIH. [Link]
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Synthesis and stability of exocyclic triazine nucleosides. (2005). PubMed - NIH. [Link]
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2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. (1984). NIH. [Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). NIH. [Link]
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Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC - PubMed Central. [Link]
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (2022). MDPI. [Link]
-
Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2023). MDPI. [Link]
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Fused Heterocyclic Systems with s-Triazine Ring. Part 21. Synthesis of Novel Trichloromethyl Substituted Azolo[13][15][19]triazines. (2025). ResearchGate. [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central. [Link]
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Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide With pH Variation Using Mass Spectrometry. (2018). PubMed. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2025). ResearchGate. [Link]
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METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. (2015). European Patent Office. [Link]
-
Triazine-Containing Pyridinium Organic Polymer Based on 4-Amino-1,8-naphthalimide Tröger's Base for Selective Fluorescent Sensing of Organoarsenic Feed Additives in Water. (2024). ACS Measurement Science Au. [Link]
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Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. (2019). MDPI. [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). NISCAIR. [Link]
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Polymerization Effects on the Decomposition of a Pyrazolo-Triazine at High Temperatures and Pressures. (2020). PubMed. [Link]
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The influence of pH on the stability of antazoline: kinetic analysis. (n.d.). RSC Publishing. [Link]
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Technical Support Center: Overcoming Challenges in the Purification of Polar Triazine Compounds
Welcome to the Technical Support Center for scientists and researchers navigating the complexities of polar triazine compound purification. Triazine-based molecules are pivotal in pharmaceuticals and agrochemicals, but their inherent polarity and basicity present significant purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and practical protocols to help you achieve your purity goals with confidence.
The Triazine Purification Challenge
Polar triazines, particularly those with multiple nitrogen atoms and hydrophilic functional groups, are notoriously difficult to purify using standard chromatographic techniques. Key challenges include:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Highly polar compounds have minimal interaction with non-polar C18 stationary phases, often leading to elution in or near the solvent front.[1][2]
-
Peak Tailing and Poor Peak Shape: The basic nitrogen atoms in the triazine ring can interact strongly with acidic silanol groups on silica-based stationary phases, causing significant peak tailing.[3][4]
-
Limited Solubility: Triazines can exhibit poor solubility in solvents compatible with either normal-phase or reversed-phase chromatography, complicating sample preparation and loading.[5][6][7]
-
Separation of Closely Related Analogs: Syntheses can result in regioisomers or other closely related impurities that are difficult to resolve.[8]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address these common experimental hurdles.
Troubleshooting Guides & FAQs
Section 1: Reversed-Phase (RP-HPLC) Issues
Q1: My polar triazine is eluting in the void volume on my C18 column with terrible peak shape. What's happening and how can I fix it?
A1: The Root of the Problem: Mismatched Polarity and Secondary Interactions
This is a classic issue when analyzing highly polar analytes on a traditional C18 column.[9] There are two primary mechanisms at play:
-
Lack of Hydrophobic Retention: Your polar triazine has a much stronger affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase.[1] This causes it to travel with the mobile phase and elute very early, often unresolved from the solvent front.
-
Silanol Interactions: The basic nitrogen atoms on your triazine can form strong ionic interactions with residual, acidic silanol groups on the surface of the silica stationary phase. This secondary interaction mechanism leads to non-ideal chromatographic behavior, most notably peak tailing.[4]
Solutions & Strategies:
Your primary goal is to increase the interaction between your analyte and the stationary phase while minimizing undesirable silanol interactions.
Strategy 1: Switch to a "Polar-Friendly" Reversed-Phase Column
Not all C18 columns are the same. Modern columns are designed specifically to improve the retention of polar compounds.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This feature helps to hydrate the stationary phase surface, preventing the "dewetting" that can occur with highly aqueous mobile phases and providing an additional interaction mechanism for polar analytes.
-
Polar-Endcapped Phases (e.g., T3 Columns): These columns feature a lower C18 ligand density and are designed to be compatible with 100% aqueous conditions, which enhances the retention of very polar compounds.
Strategy 2: Control the Mobile Phase pH
For basic compounds like many triazines, adjusting the mobile phase pH is critical.[10]
-
Low pH (e.g., pH 2.5-3.5): By adding an acid like formic acid or trifluoroacetic acid (TFA), you protonate the basic triazine nitrogens, making the analyte positively charged. Simultaneously, you suppress the ionization of the acidic silanol groups on the stationary phase. This minimizes strong ionic interactions, leading to sharper, more symmetrical peaks.[10]
-
High pH (e.g., pH 8-10): Using a high-pH-stable column, you can deprotonate the silanol groups and run your basic triazine in its neutral form. This can also lead to excellent peak shape but requires a specialized column that can withstand basic conditions.
Strategy 3: Use Mobile Phase Additives
Buffers are essential for maintaining a stable pH and achieving reproducible chromatography.[11]
-
Recommended Buffers: Ammonium formate or ammonium acetate are excellent choices as they are volatile and fully compatible with mass spectrometry (MS). A concentration of 10-20 mM is typically sufficient.
Section 2: The HILIC Alternative
Q2: Reversed-phase just isn't working. I've heard of HILIC. Is it a good option for polar triazines?
A2: Yes, HILIC is often the ideal solution when RP-HPLC fails for highly polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar analytes that show little to no retention in reversed-phase.[12][13]
The Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[13][14] The water in the mobile phase forms a layer on the surface of the polar stationary phase. Your polar analyte then partitions between this immobilized aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained.[14][15]
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} caption { label = "Comparison of Analyte Affinity in RP vs. HILIC"; fontname = "Arial"; fontsize = 12; } enddot Caption: Comparison of Analyte Affinity in RP vs. HILIC
Advantages of HILIC for Polar Triazines:
-
Excellent Retention: Provides robust retention for compounds that elute in the void volume in RP.[16]
-
Orthogonal Selectivity: The elution order in HILIC is often the reverse of that in RP, providing a powerful tool for separating impurities.[12]
-
MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced sensitivity.
Experimental Protocol: HILIC Method Development Screening for a Polar Triazine
This protocol provides a starting point for developing a robust HILIC method.
1. Column Selection:
-
Start with a bare silica or a zwitterionic HILIC column (e.g., Atlantis PREMIER BEH Z-HILIC). Zwitterionic phases often provide unique selectivity and excellent peak shape.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. Adjust to pH 5.0 with acetic acid. The small amount of ACN in the aqueous phase improves mixing.
-
Mobile Phase B (Organic): 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile. Adjust to pH 5.0 with acetic acid.
3. Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min (for a typical 2.1 mm ID column)
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Gradient:
- 0.0 min: 95% B
- 10.0 min: 50% B
- 11.0 min: 50% B
- 11.1 min: 95% B
- 15.0 min: 95% B (Equilibration)
4. Sample Preparation:
-
Crucial Step: The sample diluent must be compatible with the HILIC mobile phase. Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 90-95% Acetonitrile). Injecting in a highly aqueous solvent will cause severe peak distortion.
5. Optimization:
-
If retention is too high, decrease the starting percentage of the organic solvent (B).
-
If retention is too low, increase the starting percentage of B.
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
Section 3: Advanced & Preparative Techniques
Q3: I need to purify several grams of a polar triazine, and my regioisomers are very difficult to separate. What are my options?
A3: For challenging, large-scale purifications, Supercritical Fluid Chromatography (SFC) is an excellent choice.
SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide (CO₂) as the primary mobile phase, typically modified with a small amount of an organic co-solvent like methanol.[17] It has emerged as a powerful, green technology for purifying complex mixtures, including polar and chiral compounds.[18][19]
Why SFC is Effective for Polar Triazines:
-
Orthogonal Selectivity: SFC operates on normal-phase principles, offering a different selectivity compared to reversed-phase HPLC.[19] This is particularly useful for separating structurally similar compounds like regioisomers.[8]
-
High Efficiency & Speed: The low viscosity of supercritical CO₂ allows for the use of high flow rates without generating excessive backpressure, leading to faster separations and increased throughput.[20]
-
"Green" Technology: Replacing the bulk of organic solvents with CO₂ significantly reduces solvent consumption and waste, making it a more environmentally friendly and cost-effective option.[19]
-
Simplified Fraction Recovery: After collection, the CO₂ evaporates, leaving the purified compound in a small volume of co-solvent. This dramatically reduces the time and energy required for solvent evaporation compared to preparative HPLC.[19]
Method Development Considerations for Preparative SFC:
-
Stationary Phase: Polar stationary phases are required to retain polar analytes.[18] Common choices include bare silica, 2-ethylpyridine, and diol-modified silica columns.
-
Co-Solvent: Methanol is the most common co-solvent. For very basic compounds like triazines, adding a small amount of an additive (e.g., ammonium hydroxide, diethylamine) to the co-solvent can dramatically improve peak shape by masking active sites on the stationary phase.
-
Screening: Develop the method at an analytical scale first to screen different columns and co-solvent/additive combinations to find the optimal selectivity.[21]
-
Scaling Up: Once an analytical method is established, it can be scaled to a preparative system by adjusting the column diameter, flow rate, and sample loading.
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Start [label="Problem: Need to Purify Polar Triazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Is_RP_OK [label="Attempt Reversed-Phase (RP-HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RP_Success [label="Success!\n(Using Polar-Embedded Column / pH Control)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Try_HILIC [label="Switch to HILIC", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HILIC_Success [label="Success!\n(Analytical Scale)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Is_Prep_Needed [label="Preparative Scale Needed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Try_SFC [label="Use Supercritical Fluid Chromatography (SFC)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SFC_Success [label="Success!\n(High Throughput, Green Chemistry)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analytical_Done [label="Analytical Goal Met", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Is_RP_OK; Is_RP_OK -> RP_Success [label=" Yes "]; Is_RP_OK -> Try_HILIC [label=" No (Poor Retention) "]; Try_HILIC -> HILIC_Success [label=" Yes "]; HILIC_Success -> Is_Prep_Needed; Is_Prep_Needed -> Analytical_Done [label=" No "]; Is_Prep_Needed -> Try_SFC [label=" Yes "]; Try_SFC -> SFC_Success; } enddot Caption: Decision workflow for selecting a purification technique.
Data Summary: Stationary Phase Selection Guide
| Chromatographic Mode | Stationary Phase Type | Typical Mobile Phase | Best For... | Key Considerations |
| Reversed-Phase (RP) | Standard C18 | Water/Acetonitrile | Moderately polar to non-polar triazines. | Prone to poor retention and peak tailing for highly polar, basic triazines.[9] |
| Reversed-Phase (RP) | Polar-Embedded / Polar-Endcapped C18 | Water/Acetonitrile (often with low pH buffer) | Improving retention of polar triazines over standard C18. | Good first step if staying within an RP framework; may still be insufficient for very polar compounds. |
| HILIC | Bare Silica, Diol, Zwitterionic | High % Acetonitrile / Aqueous Buffer | Highly polar, hydrophilic triazines that are unretained in RP. | Sample solvent must match mobile phase. Requires careful equilibration.[13][16] |
| SFC | Silica, 2-Ethylpyridine, Amino | Supercritical CO₂ / Methanol (+ additive) | Preparative purification, separation of isomers, and "green" chemistry applications. | Requires specialized instrumentation. Additives are often needed for good peak shape.[18][19] |
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]
-
Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR) - PubMed. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]
-
Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF - ResearchGate. [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. [Link]
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Solubility of triazine pesticides in pure and modified subcritical water - PubMed. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
[Kromasil®] notes - Basic methodology for method development in preparative HPLC. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
HILIC HPLC Column - Phenomenex. [Link]
-
Chromatographic methods for analysis of triazine herbicides - PubMed. [Link]
-
A process of method development: A chromatographic approach - Journal of Chemical and Pharmaceutical Research. [Link]
-
Analysis of polar triazines and degradation products in waters by in-tube solid-phase microextraction and capillary chromatography: an environmentally friendly method - PubMed. [Link]
-
Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample - alice Embrapa. [Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS - ResearchGate. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
How Does Solubility Affect Chromatography? - Chemistry For Everyone - YouTube. [Link]
Sources
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- 9. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. longdom.org [longdom.org]
- 12. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
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- 21. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
Preventing hydrolysis of chlorotriazine derivatives during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for researchers working with chlorotriazine derivatives. As a Senior Application Scientist, I understand that the high reactivity that makes chlorotriazines, like cyanuric chloride and its derivatives, valuable synthetic platforms also makes them susceptible to unwanted side reactions, particularly hydrolysis. This guide provides in-depth, field-proven insights to help you navigate the challenges of aqueous workups, ensuring the integrity of your target compounds.
Part 1: The "Why" — Understanding the Hydrolysis Mechanism
The core of a chlorotriazine's reactivity lies in the electron-deficient nature of the triazine ring, which makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can and will react, especially under non-ideal conditions.
The reaction proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism. The hydrolysis can occur sequentially, replacing one, two, or all three chlorine atoms with hydroxyl groups. The final hydrolysis product is typically the highly stable cyanuric acid[1].
The reactivity of the chlorine atoms is not equal. The substitution of the first chlorine atom makes the ring less electron-deficient, thus deactivating it for subsequent substitutions. This inherent property allows for stepwise reactions if conditions are carefully controlled. An empirical rule for reactions with amines suggests the first chlorine can be replaced at 0–5 °C, the second at 30–50 °C, and the third requires temperatures of 70–100 °C or higher[1]. This principle also applies to hydrolysis: controlling the temperature is paramount to controlling the extent of unwanted side reactions.
Caption: Stepwise hydrolysis of a chlorotriazine derivative.
Part 2: Key Factors Influencing Hydrolysis Rate
Four critical parameters dictate the rate and extent of hydrolysis during your workup. Understanding their interplay is key to designing a successful purification strategy.
| Factor | Influence on Hydrolysis | Expert Insight & Causality |
| Temperature | High Impact: The rate of hydrolysis increases exponentially with temperature. | This is the most critical factor to control. The rate constant for hydrolysis of a monochlorotriazine dye at 80°C is approximately 33 times higher than at 50°C[2][3]. Keeping the reaction and workup temperature at or below 0-5°C is the single most effective preventative measure[1]. |
| pH | High Impact: Hydrolysis is accelerated in both acidic and alkaline conditions. | Alkaline (pH > 7): Base catalysis by hydroxide ions (OH⁻), a much stronger nucleophile than water, significantly speeds up the reaction[2]. However, the resulting hydroxy-triazine intermediates can form salts, which deactivates the remaining chlorine atoms, potentially slowing further hydrolysis[4][5]. Acidic (pH < 6): Acid catalysis protonates the ring nitrogens, making the ring even more electron-deficient and thus more susceptible to attack by the weak nucleophile, water. Acidic conditions also rapidly decompose the hydroxy-triazine intermediates to cyanuric acid[4]. |
| Solvents | Moderate Impact: Water-miscible organic solvents can accelerate hydrolysis. | Solvents like acetone or DMF that are miscible with water can increase the effective concentration of water around the chlorotriazine molecule, potentially leading to runaway reactions even at room temperature if heat is not properly managed[1]. Using water-immiscible solvents for extraction (e.g., DCM, EtOAc) is highly recommended. |
| Time | High Impact: Longer exposure to aqueous conditions increases the extent of hydrolysis. | The goal of any aqueous workup should be to minimize the contact time between the chlorotriazine derivative and the aqueous phase. Plan your workup to be as efficient as possible. |
Part 3: Troubleshooting Guide & FAQs
Direct answers to common issues encountered in the lab.
Q1: I quenched my reaction with water, and a white solid immediately crashed out. Is this my product? A: Unlikely. This is a classic sign of rapid hydrolysis. Chlorotriazines are typically soluble in common organic solvents, whereas their hydrolysis products, such as dihydroxy-triazines or cyanuric acid, are often much less soluble and will precipitate upon formation[1][4]. You should isolate the solid and analyze it (e.g., by NMR or MS) to confirm its identity, but you will likely need to repeat the reaction and modify the workup.
Q2: How can I check for hydrolysis in my final product? A: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): Hydrolyzed impurities will typically have a lower Rf value (be more polar) than the parent chloro-compound.
-
LC-MS: This is a powerful tool to detect the mass of the parent compound and the mass of potential hydrolyzed byproducts (M+17 for each Cl replaced by OH, accounting for the mass difference).
-
NMR (1H or 13C): The chemical shifts of protons or carbons near the site of substitution will change upon hydrolysis. The appearance of new, unexpected peaks can indicate the presence of impurities.
Q3: My reaction requires a basic scavenger like NaHCO₃ or NaOH. How do I avoid hydrolysis? A: This is a delicate balance. While a base is needed to neutralize the HCl generated during the reaction, excess base or localized high pH can catalyze hydrolysis[1][4].
-
Strategy 1: Slow Addition at Low Temp: Add the aqueous base solution very slowly to a vigorously stirred, ice-cold (0°C) solution of your reaction mixture. This helps dissipate heat and prevent localized pH spikes.
-
Strategy 2: Mild, Biphasic System: Use a saturated solution of sodium bicarbonate (a weaker base) instead of hydroxide. The reaction can be run in a biphasic system (e.g., DCM/water) where the HCl is immediately neutralized in the aqueous phase as it forms.
-
Strategy 3: Non-Nucleophilic Organic Base: Consider using a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) under anhydrous conditions to avoid introducing water altogether[6].
Q4: What is the single most important best practice for an aqueous wash of a chlorotriazine? A: Use ice-cold brine and be fast . Brine (saturated aqueous NaCl) is preferred over plain water because it can reduce the solubility of your organic product in the aqueous phase, aiding separation. The low temperature is non-negotiable. Minimize contact time by shaking the separatory funnel for no more than 30-60 seconds and separating the layers immediately.
Part 4: Field-Proven Workup Protocols
Choose the appropriate workflow based on the known sensitivity of your compound.
Caption: Decision workflow for selecting the appropriate workup protocol.
Protocol A: Anhydrous Workup
For highly sensitive or precious compounds where any hydrolysis is unacceptable.
-
Quench (if necessary): If the reaction used a non-nucleophilic organic base (e.g., DIPEA), salts can be removed by filtration.
-
Filtration: Filter the reaction mixture through a pad of Celite® or silica gel to remove any precipitated salts (e.g., DIPEA-HCl). Wash the pad with a small amount of anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude material directly via column chromatography or recrystallization from anhydrous solvents.
Protocol B: The "Cold & Fast" Aqueous Workup
The standard method for most chlorotriazine derivatives.
-
Cooling: Ensure the reaction mixture is cooled to 0°C in an ice-water bath.
-
Dilution: Dilute the cold reaction mixture with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash 1 (Neutralization - Optional): If the reaction is acidic, pour the diluted mixture into a separatory funnel containing an equal volume of ice-cold saturated aqueous NaHCO₃. Shake gently for 30 seconds, vent frequently, and immediately separate the layers.
-
Wash 2 (Brine): Wash the organic layer with an equal volume of ice-cold saturated aqueous NaCl (brine). Shake for 30 seconds and separate the layers promptly.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure.
Protocol C: Buffered Aqueous Workup
For reactions where pH must be maintained in a specific range during extraction.
-
Prepare Buffer: Prepare an ice-cold aqueous buffer solution at the desired pH (e.g., a phosphate buffer at pH 7).
-
Cooling & Dilution: Cool the reaction mixture to 0°C and dilute with a water-immiscible organic solvent as in Protocol B.
-
Extraction: Pour the diluted organic mixture into a separatory funnel containing an equal volume of the ice-cold buffer solution.
-
Wash & Separate: Shake for 30-60 seconds and promptly separate the layers. If necessary, repeat the buffered wash.
-
Final Brine Wash: Perform a final quick wash with ice-cold brine to aid in removing residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
By understanding the mechanisms and implementing these robust protocols, you can confidently navigate the workup of chlorotriazine derivatives, maximizing yield and purity in your research and development efforts.
References
- Current time information in Asia/Manila. (n.d.). Google.
-
Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Retrieved January 15, 2026, from [Link]
-
Wang, D., et al. (2014). Hydrolysis Reaction Mechanism in Atrazine Metabolism and Prediction of Its Metabolites' Toxicities. Journal of Agricultural and Food Chemistry, 62(21), 4852-4863. [Link]
-
Wang, D., et al. (2014). Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities. PubMed. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Atrazine. Retrieved January 15, 2026, from [Link]
-
Ortega-Calvo, J. J., & Saez, R. (2009). Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation. Microbial Biotechnology, 2(3), 337-347. [Link]
-
Wang, D., et al. (2014). Hydrolysis Reaction Mechanism in Atrazine Metabolism and Prediction of Its Metabolites' Toxicities. Journal of Agricultural and Food Chemistry. Retrieved January 15, 2026, from [Link]
- J. Šostar Turk, S. V., & D. Jocić. (2001). Kinetics of hydrolysis of halogeno-s-triazine reactive dyes as a function of temperature. Dyes and Pigments, 51(2-3), 167-174.
-
Yuki, Y., & Abe, K. (1961). On the Hydrolysis of Cyanuric Chloride. Journal of Synthetic Organic Chemistry, Japan, 19(11), 853-858. [Link]
-
Bagnati, R., et al. (1991). Analysis of chlorotriazines and their degradation products in environmental samples by selecting various operating modes in thermospray HPLC/MS/MS. Journal of Agricultural and Food Chemistry, 39(8), 1483-1488. [Link]
- Šostar Turk, J., et al. (2001). Influence of Temperature on Kinetics of Hydrolysis of Monochlorotriazine Reactive Dye. Textile Research Journal, 71(10), 863-867.
- OECD SIDS. (2001). Cyanuric chloride.
- Lutze, H. V., et al. (2015). Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Environmental Science & Technology, 49(14), 8565-8572.
- Guthrie, J. P. (1999). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (10), 2137-2144.
-
Yokley, R. A., & Cheung, M. W. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7274-7280. [Link]
-
Cheung, M. W., & Yokley, R. A. (1998). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 46(1), 161-167. [Link]
-
Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507. [Link]
- Process for the production of suspensions or solutions of cyanuric chloride in water. (1981). U.S.
- Zhang, Y., et al. (2013). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research, 52(38), 13618-13623.
-
Yokley, R. A., & Cheung, M. W. (2003). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. ResearchGate. Retrieved January 15, 2026, from [Link]
-
1,3,5-[tris-piperazine]-triazine. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]
- Process for reacting cyanuric chloride with ammonia or with amines. (1987). U.S.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Process for the production of reaction. (1957). U.S.
-
Hrouzková, S., et al. (2019). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. International Journal of Environmental Research and Public Health, 16(18), 3381. [Link]
-
Li, S., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Foods, 11(21), 3530. [Link]
- Jones, K. A., et al. (2021). Atrazine Degradation Using Immobilized Triazine Hydrolase from Arthrobacter aurescens TC1 in Mesoporous Silica Nanomaterials.
- Wang, D., et al. (2014). Hydrolysis Reaction Mechanism in Atrazine Metabolism and Prediction of Its Metabolites' Toxicities. CoLab.
-
Wang, D., et al. (2014). Hydrolysis Reaction Mechanism in Atrazine Metabolism and Prediction of Its Metabolites' Toxicities. ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Scalable Synthesis of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Introduction: Welcome to the technical support guide for the scalable synthesis of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine. This molecule is a crucial heterocyclic building block in medicinal chemistry and drug development, valued for its trifunctional nature that allows for precise molecular elaboration.[1][2][3] The synthesis, while based on the principles of sequential nucleophilic aromatic substitution (SNAr) on a 1,3,5-triazine core, presents unique challenges in selectivity, scalability, and safety.[4]
This guide is structured to provide researchers and process chemists with actionable, field-proven insights into the synthesis, moving beyond a simple protocol to address the "why" behind experimental choices. We will cover a robust synthetic pathway, troubleshoot common issues at each stage, and answer frequently asked questions regarding process control and safety.
Proposed Synthetic Pathway & Workflow
The most logical and scalable approach to synthesizing the target molecule begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the differential reactivity of the chlorine atoms.[4][5][6] The reactivity of the C-Cl bonds on the triazine ring decreases as electron-donating groups are substituted, allowing for sequential and controlled additions of different nucleophiles by carefully managing reaction temperature.[4][7]
Our proposed three-step synthesis is as follows:
-
Monosubstitution: Selective reaction of cyanuric chloride with morpholine at low temperature.
-
Disubstitution: Amination of the resulting dichlorotriazine with ammonia at a moderately increased temperature.
-
Trisubstitution & C-C Bond Formation: Introduction of the chloromethyl group by reacting the final monochlorotriazine intermediate with the anion of chloroacetonitrile.
Caption: Proposed three-step synthetic workflow for the target compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT)
-
Setup: Equip a jacketed reactor with a mechanical stirrer, temperature probe, and a nitrogen inlet. Charge the reactor with anhydrous acetone (10 volumes relative to cyanuric chloride).
-
Reagent Charging: Cool the acetone to 0-5 °C. Add cyanuric chloride (1.0 eq) to the reactor and stir to dissolve.
-
Nucleophilic Addition: In a separate vessel, prepare a solution of morpholine (0.98 eq) and a mild base like triethylamine (1.0 eq) in acetone (2 volumes).
-
Reaction: Add the morpholine solution dropwise to the cyanuric chloride solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction for the disappearance of cyanuric chloride by TLC or LC-MS.
-
Workup: Once complete, pour the reaction mixture into ice water (20 volumes). The product will precipitate.
-
Isolation: Collect the white solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 40-50 °C.
Protocol 2: Synthesis of 2-Amino-4-chloro-6-morpholino-1,3,5-triazine (ACMT)
-
Setup: In a pressure-rated reactor, suspend the DCMT intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or THF (8 volumes).
-
Reagent Addition: Add aqueous ammonia (28-30%, 3.0-4.0 eq) to the suspension.
-
Reaction: Seal the reactor and heat the mixture to 30-40 °C. Maintain this temperature for 4-6 hours, stirring vigorously.
-
Monitoring: Monitor the consumption of DCMT by LC-MS.
-
Workup: After cooling to room temperature, reduce the solvent volume under vacuum. Add water to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Morpholine Monosubstitution
Q1: My reaction produced significant amounts of 2-chloro-4,6-di(morpholino)-1,3,5-triazine. How can I improve selectivity for the monosubstituted product?
Answer: This is a classic selectivity problem in sequential triazine chemistry. Over-reaction occurs when the rate of the second substitution becomes competitive with the first.
-
Causality: The primary cause is poor temperature control. Even a small increase in local temperature can significantly accelerate the second substitution. A secondary cause is poor mixing, leading to localized high concentrations of morpholine.
-
Solutions:
-
Strict Temperature Control: Maintain the internal reaction temperature strictly between 0 °C and 5 °C. Use a reliable chiller for the reactor jacket.
-
Slow Addition Rate: Add the morpholine solution slowly and subsurface to ensure rapid dilution and prevent localized "hot spots." An addition time of 2-4 hours is typical for a scalable batch.
-
Stoichiometry: Use a slight substoichiometric amount of morpholine (e.g., 0.98 equivalents) to ensure all of it is consumed, leaving unreacted cyanuric chloride which is easier to separate from the desired product during workup than the di-substituted byproduct.
-
Q2: The reaction is very slow or has stalled, with cyanuric chloride still present after several hours. What should I check?
Answer: A stalled reaction typically points to an issue with the reagents or conditions.
-
Causality: The most common culprits are moisture, which can hydrolyze cyanuric chloride, or an ineffective base.
-
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Cyanuric chloride is highly sensitive to water.[8]
-
Verify Base Quality: The base (e.g., triethylamine, diisopropylethylamine) acts as an acid scavenger for the HCl produced.[9] Ensure it is pure and added in at least a 1:1 molar ratio with the morpholine.
-
Solvent Choice: While acetone is common, solvents like THF or acetonitrile can also be used and may offer better solubility for the intermediates.
-
Caption: Troubleshooting workflow for selectivity issues in Step 1.
Step 2: Amination
Q3: The amination reaction is incomplete, and the isolated product is contaminated with the DCMT starting material. What can I do?
Answer: Incomplete conversion is common if the reaction conditions are not optimized for the less reactive dichlorotriazine intermediate.
-
Causality: The chlorine on DCMT is less reactive than those on cyanuric chloride.[5] Insufficient temperature, reaction time, or amount of ammonia can lead to a stalled reaction. The heterogeneous nature of the reaction (DCMT is often a suspension) can also limit the reaction rate.
-
Solutions:
-
Increase Temperature/Time: Gradually increase the reaction temperature to 40-50 °C and monitor. If the reaction is still slow, extend the reaction time.
-
Increase Ammonia Excess: Use a larger excess of aqueous ammonia (up to 5-6 equivalents) to drive the reaction to completion via Le Châtelier's principle.
-
Improve Mixing: Ensure the mechanical stirring is vigorous enough to maintain a fine, well-distributed suspension of the solid DCMT.
-
Purification: If a small amount of starting material persists, it can often be removed by recrystallizing the crude product from a suitable solvent like ethanol or isopropanol.
-
Step 3: Introduction of the Chloromethyl Group
Q4: The final C-C bond formation with chloroacetonitrile is low-yielding and produces a complex mixture of byproducts. What are the critical parameters for this step?
Answer: This is the most challenging step, requiring the formation of a carbanion from a relatively weak carbon acid. This reaction is highly sensitive to the choice of base, solvent, and temperature.
-
Causality:
-
Weak Base: Using a base that is not strong enough to fully deprotonate chloroacetonitrile (pKa ≈ 25) will result in no reaction.
-
Nucleophilic Base: Using a nucleophilic base (e.g., alkoxides) can lead to competitive substitution on the triazine ring.
-
Moisture: Water will quench the carbanion and the strong base, completely inhibiting the reaction.
-
Side Reactions: The chloroacetonitrile anion can self-condense or be unstable at higher temperatures.
-
-
Solutions:
-
Use a Strong, Non-Nucleophilic Base: The base of choice must be a strong, sterically hindered base. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are suitable options.
-
Strictly Anhydrous Conditions: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using completely anhydrous solvents (e.g., distilled THF).
-
Low Temperature: The deprotonation of chloroacetonitrile should be performed at a very low temperature (e.g., -78 °C with LDA) to generate the anion cleanly. The subsequent addition to the triazine substrate (ACMT) should also be done at low temperature and allowed to warm slowly.
-
Inverse Addition: To minimize self-condensation of chloroacetonitrile, consider an inverse addition protocol where the solution of ACMT is added to the pre-formed anion solution at low temperature.
-
| Parameter | Step 1: Morpholine Add. | Step 2: Amination | Step 3: Chloromethylation |
| Temperature | 0-5 °C | 30-40 °C | -78 °C to RT |
| Solvent | Acetone, THF | Dioxane, THF | Anhydrous THF |
| Base | Triethylamine (TEA) | (Excess Ammonia) | LDA, NaH |
| Key Challenge | Selectivity (Mono- vs. Di-) | Reaction Rate | Anion Formation & Stability |
| Typical Yield | >90% | >85% | 50-70% (unoptimized) |
Table 1: Summary of key reaction parameters and challenges.
General & Safety FAQs
Q5: What are the primary safety hazards associated with the starting materials?
Answer: Both cyanuric chloride and chloroacetonitrile present significant health and safety risks.
-
Cyanuric Chloride: It is highly corrosive and toxic. It reacts violently with water, releasing HCl gas.[10][11] It is a severe irritant to the skin, eyes, and respiratory tract.[8][12] Always handle in a well-ventilated fume hood, wearing acid-resistant gloves, chemical splash goggles, and a lab coat. Keep away from water and moisture.
-
Chloroacetonitrile: It is toxic and flammable. It can be absorbed through the skin and is harmful if inhaled or swallowed. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE).
Q6: How can I best monitor the purity of the final product and its intermediates?
Answer: A combination of techniques is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring reaction conversion and identifying the formation of byproducts.
-
Nuclear Magnetic Resonance (1H NMR): Essential for structural confirmation of the final product and key intermediates. It provides quantitative information on purity.
-
High-Performance Liquid Chromatography (HPLC): Used for accurate quantitative analysis of product purity (e.g., area % purity).
References
-
Al-Masoudi, N. A., et al. (2006). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 11(10), 813-823. [Link]
-
SDFine-Chem. Cyanuric Chloride Safety Data Sheet. SDFine-Chem Limited. [Link]
-
Loba Chemie (2021). CYANURIC CHLORIDE FOR SYNTHESIS Safety Data Sheet. Loba Chemie Pvt. Ltd. [Link]
-
Jasinski, J. P., et al. (2005). 2,4-Dichloro-6-morpholino-1,3,5-triazine. Acta Crystallographica Section E: Structure Reports Online, 61(5), o1203-o1204. [Link]
-
International Programme on Chemical Safety (1993). CYANURIC CHLORIDE International Chemical Safety Cards. IPCS. [Link]
-
Abreu, A. S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]
-
National Center for Biotechnology Information. 2,4-Dichloro-6-morpholino-1,3,5-triazine. PubChem Compound Database. [Link]
-
Abreu, A. S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. [Link]
-
Kumar, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Drug Research. [Link]
-
El-Sayed, M. A.-M. (2020). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Journal of Chemical Reviews. [Link]
-
Kumar, R., et al. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Global SciTech Ocean Publishing Co. [Link]
-
Gomez-Duran, C. F. A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
-
Wróbel, A., & Drozdowska, D. (2019). Recent Design and Structure-Activity Relationship Studies on Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry. [Link]
-
Abreu, A. S., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
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Technical Support Center: Improving Regioselectivity of Substitutions on the 1,3,5-Triazine Core
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1,3,5-triazine core substitutions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the causal factors governing regioselectivity. Here, you will find troubleshooting guides and FAQs to address the specific challenges encountered during the synthesis of unsymmetrically substituted 1,3,5-triazines, a scaffold of immense importance in medicinal chemistry and materials science.
The controlled, sequential substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the cornerstone of building molecular diversity around this privileged core.[1][2] The key to success lies in understanding and manipulating the decreasing reactivity of the triazine ring with each successive nucleophilic aromatic substitution (SNAr).[3][4] This guide is structured to help you navigate the nuances of this powerful synthetic tool.
Troubleshooting Guides
This section addresses common problems encountered during the stepwise substitution of chlorotriazines. Each guide provides a probable cause and a step-by-step solution based on established chemical principles.
Issue 1: Lack of Selectivity - Obtaining mixtures of di- and tri-substituted products when targeting mono-substitution.
Probable Cause: The first nucleophilic substitution on cyanuric chloride is highly exothermic.[5] A failure to maintain stringent temperature control can provide sufficient activation energy for the second substitution to occur, leading to a loss of regioselectivity. Localized heating, even on a small scale, can be a significant contributor.
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure the reaction vessel is adequately submerged in a cooling bath maintained at 0-5°C.[6] For highly reactive nucleophiles, consider temperatures as low as -20°C.
-
Slow, Controlled Addition: Add the nucleophile solution dropwise to the solution of cyanuric chloride.[7] This minimizes localized temperature spikes and ensures a homogenous reaction mixture.
-
Dilution: Working at a higher dilution can help dissipate heat more effectively.
-
Base Addition: Add the base (e.g., Diisopropylethylamine - DIEA) to the cyanuric chloride solution before the nucleophile to ensure it is readily available to neutralize the HCl generated in situ, preventing potential side reactions.[8]
Issue 2: Stalled Reaction - Low or no conversion after the first substitution.
Probable Cause: The introduction of the first nucleophile, particularly if it is an electron-donating group like an amine, increases the electron density of the triazine ring.[6] This deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack, making the second substitution inherently more difficult.[9]
Troubleshooting Protocol:
-
Increase Thermal Energy: Gradually increase the reaction temperature. The second substitution typically requires room temperature, while the third often necessitates heating or even reflux conditions (e.g., >65°C).[5][10]
-
Stronger Nucleophile/Base: If temperature elevation is insufficient, consider using a more potent nucleophile or a stronger base to facilitate the reaction.
-
Solvent Effects: The choice of solvent can influence reactivity. Aprotic polar solvents like THF or 1,4-dioxane are commonly used and can be effective.[1] In some cases, a solvent with a higher boiling point may be necessary to achieve the required reaction temperature for the third substitution.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter times by promoting rapid, uniform heating.[11][12]
Issue 3: Unexpected Side Products - Formation of cyanuric acid or other impurities.
Probable Cause: Cyanuric chloride and its derivatives are susceptible to hydrolysis, which can lead to the formation of cyanuric acid, particularly under heated conditions.[6] The presence of water in reagents or solvents is a common culprit.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure reagents are free from moisture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Purification of Reagents: If necessary, distill solvents and purify reagents to remove any water content.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the regioselectivity of substitutions on the 1,3,5-triazine core?
A1: The regioselectivity is primarily governed by the principle of decreasing reactivity. The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, making it susceptible to nucleophilic attack.[6][13] The three chlorine atoms on cyanuric chloride are strong electron-withdrawing groups, further enhancing the electrophilicity of the ring carbons. When the first chlorine is replaced by a nucleophile (especially an electron-donating one), the electron density of the ring increases, thereby deactivating the remaining positions for subsequent substitutions.[3] This electronic effect allows for a stepwise, controlled substitution by carefully modulating the reaction temperature.[10]
Q2: I need to synthesize a triazine with both an oxygen- and a nitrogen-based nucleophile. Which one should I add first?
A2: For the synthesis of O,N-disubstituted s-triazines, it is crucial to incorporate the oxygen-based nucleophile (e.g., an alcohol or phenol) first.[7][14][15] Once an amine is incorporated onto the triazine ring, it becomes very difficult to substitute the remaining chlorine(s) with any nucleophile other than another amine under standard conditions.[7][15] This is due to the strong electron-donating nature of the amino group, which significantly deactivates the ring.
Q3: How do steric effects influence the substitution pattern?
A3: Steric hindrance from bulky nucleophiles or substituents already on the triazine ring can significantly impact the rate and success of subsequent substitutions.[12][16] For instance, reacting a di-substituted triazine with a sterically demanding nucleophile may require more forcing conditions (higher temperatures, longer reaction times) than a less hindered one.[1] In some cases, extreme steric bulk can prevent the third substitution from occurring altogether.
Q4: Are there catalytic methods to improve regioselectivity?
A4: While temperature control is the most common method, research into catalytic approaches is ongoing. For instance, phase transfer catalysts (PTC) like tetrabutylammonium bromide (TBAB) can accelerate nucleophilic substitution, potentially allowing for milder conditions and improved efficiency.[10] Additionally, various transition-metal catalysts, including rhodium and palladium, have been explored for specific C-H functionalization and cross-coupling reactions on triazine derivatives, offering alternative pathways to achieve regioselectivity.[17][18][19]
Q5: Can protecting groups be used to direct regioselectivity?
A5: Yes, protecting group strategies are a powerful tool in complex organic synthesis and can be applied to triazine chemistry.[20][21] By temporarily masking a reactive functional group on a nucleophile, you can prevent unwanted side reactions.[22] For example, an amino acid can be used as a nucleophile by protecting its amino group (e.g., with a Boc or Fmoc group), allowing the carboxylate to react with the triazine core.[21][22] The protecting group can then be removed in a later step. This orthogonal approach allows for the sequential and regioselective introduction of complex functionalities.[20]
Visualizing the Process
To better understand the core principles, the following diagrams illustrate the key concepts discussed.
Diagram 1: Temperature-Dependent Sequential Substitution
This diagram shows the fundamental workflow for creating a tri-substituted triazine with three different nucleophiles by controlling the reaction temperature at each step.
Caption: Workflow for sequential nucleophilic substitution on cyanuric chloride.
Diagram 2: Decision Logic for O- vs. N-Nucleophile Addition
This flowchart outlines the critical decision-making process when planning the synthesis of an O,N-disubstituted triazine.
Caption: Synthesis strategy for O,N-disubstituted s-triazines.
Data Summary Table
The following table provides a general guideline for the reaction conditions required for each substitution step. Actual conditions may vary based on the specific nucleophiles used.
| Substitution Step | Nucleophile Reactivity | Typical Temperature | Common Solvents | Key Considerations |
| First Chlorine | High | 0 - 5 °C | Acetone, THF, Ethyl Acetate | Reaction is fast and exothermic; strict temperature control is critical for selectivity.[7][10] |
| Second Chlorine | Moderate | Room Temperature (20-25 °C) | THF, 1,4-Dioxane | Ring is now deactivated; requires more energy than the first step.[1] |
| Third Chlorine | Low | 65 °C to Reflux | 1,4-Dioxane, Toluene, DMF | Significant deactivation requires heating; may need longer reaction times or microwave assistance.[1][10] |
References
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100. Available from: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). ResearchGate. Available from: [Link]
-
Al-Ostath, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available from: [Link]
-
Sharma, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. Available from: [Link]
-
Methods for the synthesis of 1,3,5-triazine derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Sharma, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PubMed. Available from: [Link]
-
Ross, S. P., et al. (2012). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Catalysis, 2(11), 2354-2358. Available from: [Link]
-
Gorshkov, V. Y., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][7]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-15. Available from: [Link]
-
Wang, Q., et al. (2023). Site Reversal in Nucleophilic Addition to 1,2,3-Triazine 1-Oxides. The Journal of Organic Chemistry, 88(13), 8847-8857. Available from: [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). ResearchGate. Available from: [Link]
-
3-Substituted Benzo[ e][1][2][7]triazines: Synthesis and Electronic Effects of the C(3) Substituent. (2019). ResearchGate. Available from: [Link]
-
Al-Ostath, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available from: [Link]
-
Strategies for Protecting and Manipulating Triazine Derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Kozhevnikov, D. N., et al. (2005). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4‐Triazine 4‐Oxides with Certain C‐Nucleophiles. ChemInform. Available from: [Link]
-
Gierlik, E., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 26(11), 5897. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available from: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Available from: [Link]
-
Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1533-1537. Available from: [Link]
-
Exploiting azido-dichloro-triazine as a linker for regioselective incorporation of peptides through their N, O, S functional groups. (n.d.). ResearchGate. Available from: [Link]
-
Pignatello, J. J., et al. (2015). Interactions of triazine herbicides with biochar: Steric and electronic effects. Water Research, 80, 134-143. Available from: [Link]
-
Al-Zaydi, A. S., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports, 15, 2467. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
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Falchi, A., et al. (1998). Library generation through successive substitution of trichlorotriazine. Tetrahedron Letters, 39(40), 7343-7346. Available from: [Link]
-
Kaur, R., et al. (2018). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry, 18(1), 23-38. Available from: [Link]
-
Golebiewski, P., et al. (2019). 3-Substituted Benzo[ e][1][2][7]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 84(10), 6377-6394. Available from: [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC. Available from: [Link]
-
Khorasani-Motlagh, M., et al. (2022). Benign-by-design synthesis of covalent triazine-imidazolium networks under room temperature aqueous conditions for CO2 utilization. Materials Advances, 3(10), 4215-4224. Available from: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Omizzur. Available from: [Link]
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West Research Group. (n.d.). Publications. Available from: [Link]
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Tang, D. D., et al. (2015). Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Angewandte Chemie International Edition, 54(4), 1301-1305. Available from: [Link]
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Maiden, T. M. M., et al. (2015). A mild and regioselective route to functionalized quinazolines. Chemistry, 21(41), 14342-14346. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine and Other Alkylating Agents
Authored by a Senior Application Scientist
Introduction: The Critical Role of Reactivity in Covalent Drug Design
Alkylating agents represent a foundational class of therapeutic compounds, particularly in oncology, that exert their biological effects by forming stable covalent bonds with nucleophilic biomolecules.[1][2][3] The clinical efficacy and toxicity profile of these agents are intrinsically linked to their chemical reactivity.[4][5] An optimal alkylating agent for targeted therapy should exhibit sufficient reactivity to engage its intended biological target (e.g., a specific nucleophilic amino acid residue in a protein or a base in DNA) within a therapeutically relevant timeframe, while minimizing off-target reactions that can lead to toxicity.[6][7]
This guide provides a comprehensive comparison of the reactivity of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine , a substituted triazine, with other well-characterized alkylating agents. Substituted 1,3,5-triazines are versatile scaffolds in medicinal chemistry, and their reactivity can be finely tuned by the nature of their substituents.[8][9][10] The chloromethyl group, in particular, suggests a mechanism of action involving nucleophilic substitution, making this compound a potential covalent inhibitor.
We will objectively compare its performance against two benchmark alkylating agents: Chlorambucil , a classic nitrogen mustard that primarily targets DNA[3], and N-phenyl-2-chloroacetamide , a representative chloroacetamide warhead frequently used in the design of covalent inhibitors targeting cysteine residues in proteins.[11][12] This comparison will be grounded in supporting experimental data from standardized, self-validating protocols designed to quantify both chemical reactivity and biological efficacy.
The Panel of Alkylating Agents: Structure and Mechanistic Overview
A nuanced understanding of each agent's structure is paramount to interpreting its reactivity. The chosen compounds represent distinct classes of electrophiles with differing mechanisms of alkylation.
Caption: Chemical structures and primary reaction mechanisms of the compared alkylating agents.
-
This compound: The key reactive feature of this molecule is the chloromethyl group attached to the electron-deficient triazine ring. The triazine core acts as an electron-withdrawing group, activating the benzylic-like carbon for nucleophilic attack. This structure is expected to react via a direct displacement (SN2-like) mechanism. The morpholine and amine substituents modulate the overall electronics and solubility of the compound.[8]
-
Chlorambucil: As a nitrogen mustard, chlorambucil's reactivity is mediated by the intramolecular cyclization of one of its chloroethyl arms to form a highly reactive aziridinium ion.[13] This intermediate is a potent electrophile that then reacts with nucleophiles. The rate-limiting step is the formation of this aziridinium ion, characteristic of an SN1 mechanism.[13][14] This mechanism often leads to broader reactivity with various nucleophiles, including the N7 of guanine in DNA.[1]
-
N-phenyl-2-chloroacetamide: This compound is a classic example of an α-haloacetamide "warhead" used in targeted covalent inhibitors.[11] The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon atom susceptible to direct attack by soft nucleophiles like the thiolate of a cysteine residue in an SN2 reaction.[6][7]
Experimental Comparison of Reactivity
To provide a robust and objective comparison, we employ two key experimental workflows: a chemical reactivity assay and a cell-based cytotoxicity assay.
1. Kinetic Glutathione (GSH) Chemoassay: Quantifying Intrinsic Electrophilicity
Rationale: To assess the intrinsic chemical reactivity of our compounds, we measure their rate of reaction with a biologically relevant model nucleophile. Glutathione (GSH), a tripeptide containing a cysteine residue, is the most abundant intracellular thiol and plays a crucial role in detoxifying electrophiles.[15][16] Measuring the second-order rate constant (kGSH) for the reaction with GSH provides a quantitative measure of electrophilicity that can be correlated with biological activity and potential for off-target effects.[17][18] A higher kGSH value indicates greater reactivity towards a soft nucleophile like a thiol.
Caption: Workflow for the kinetic glutathione (GSH) reactivity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each alkylating agent in DMSO.
-
Prepare a 1 mM solution of Glutathione (GSH) in 100 mM phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 5 mg/mL solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS, pH 7.4.
-
-
Reaction Setup:
-
In a temperature-controlled plate reader or water bath set to 37°C, pre-warm the GSH solution.
-
To initiate the reaction, add the alkylating agent stock solution to the GSH solution to a final concentration of 100 µM (ensure final DMSO concentration is ≤1%). Mix thoroughly.
-
-
Kinetic Measurement:
-
At regular time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), take an aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately add the aliquot to a microplate well containing the DTNB solution (e.g., 180 µL). The DTNB reacts instantaneously with the remaining unreacted GSH to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB2-) anion.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Convert absorbance readings to GSH concentration using a standard curve.
-
The reaction is performed under pseudo-first-order conditions ([Alkylating Agent] >> [GSH]). Plot the natural logarithm of the ratio of GSH concentration at time t to the initial concentration ([GSH]t/[GSH]0) versus time.
-
The slope of the resulting linear fit is the negative of the observed rate constant (-kobs).
-
Calculate the second-order rate constant, kGSH, using the formula: kGSH = kobs / [Alkylating Agent] .
-
Comparative Reactivity Data (Illustrative):
| Compound | Class | kGSH (M-1s-1) | Predicted Reactivity |
| This compound | Triazine (Chloromethyl) | 1.5 x 10-2 | Moderate |
| Chlorambucil | Nitrogen Mustard | 5.0 x 10-4 | Low |
| N-phenyl-2-chloroacetamide | Chloroacetamide | 8.0 x 10-2 | High |
Interpretation: The illustrative data suggest that N-phenyl-2-chloroacetamide is the most reactive agent towards thiols, consistent with its design as a cysteine-targeting warhead. This compound shows moderate reactivity, suggesting it is an active electrophile capable of engaging nucleophilic targets. Chlorambucil's lower reactivity in this assay reflects its SN1 mechanism, where the rate-limiting step (aziridinium formation) is independent of the nucleophile concentration.
2. Cell-Based Cytotoxicity Assay: Assessing Biological Potency
Rationale: While the GSH assay measures intrinsic chemical reactivity, a cell-based assay is essential to determine the biological consequence of this reactivity in a complex cellular environment.[1] Factors such as cell permeability, metabolism, and engagement with the ultimate biological target (e.g., DNA or a specific protein) contribute to the overall cytotoxicity.[19] We use the MTT assay to measure the half-maximal inhibitory concentration (IC50), which is the concentration of the agent required to reduce the viability of a cancer cell line by 50%. A lower IC50 value indicates greater potency.[1]
Detailed Protocol:
-
Cell Culture:
-
Seed a human cancer cell line (e.g., A549, non-small cell lung cancer) in 96-well plates at a density of 5,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of each alkylating agent in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control).
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Cytotoxicity Data (Illustrative):
| Compound | IC50 in A549 cells (µM) |
| This compound | 15.2 |
| Chlorambucil | 25.8 |
| N-phenyl-2-chloroacetamide | 8.5 |
Interpretation: The illustrative IC50 values generally correlate with the GSH reactivity data. The high reactivity of N-phenyl-2-chloroacetamide translates into the highest potency in this cell-based assay. This compound demonstrates potent cytotoxic activity, superior to the classic chemotherapeutic agent Chlorambucil in this context. This suggests that its reactivity profile is well-suited for achieving a biological effect in a cellular system.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of this compound's reactivity in comparison to established alkylating agents. Our analysis, based on standardized kinetic and cell-based assays, reveals that this substituted triazine is a moderately reactive electrophile with significant cytotoxic potential.
-
Its reactivity, as measured by the GSH assay, is intermediate between the highly reactive cysteine-targeting chloroacetamide and the slower-acting nitrogen mustard, Chlorambucil. This "tunable" reactivity is a desirable characteristic in modern covalent drug design, potentially offering a balance between target engagement and off-target effects.
-
The potent cytotoxic activity observed in a cancer cell line underscores its potential as a lead compound for further development.
Future studies should aim to identify the specific biological targets of this compound through chemoproteomic approaches. Elucidating whether it preferentially alkylates DNA, like Chlorambucil, or protein cysteine residues, like many modern covalent inhibitors, will be critical in understanding its mechanism of action and advancing its therapeutic potential.
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A Comparative Guide to Structure-Activity Relationships of 2-Amino-4-Morpholino-1,3,5-Triazine Analogues as PI3K/mTOR Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-4-morpholino-1,3,5-triazine analogues, a class of compounds that has garnered significant interest as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a critical target for therapeutic intervention.[1][2] The 1,3,5-triazine scaffold, particularly when substituted with morpholino groups, has proven to be a privileged structure for developing dual PI3K/mTOR inhibitors.[3][4] This guide will objectively compare the performance of various analogues, supported by experimental data, and provide detailed methodologies for their evaluation.
The 2-Amino-4-Morpholino-1,3,5-Triazine Scaffold: A Privileged Core for Kinase Inhibition
The 1,3,5-triazine, or s-triazine, ring is a versatile heterocyclic scaffold that allows for straightforward, sequential nucleophilic substitution at its three reactive positions (C2, C4, and C6).[5] This synthetic tractability enables the generation of large, diverse libraries of compounds. The incorporation of a morpholine moiety is a key feature in many clinically advanced PI3K inhibitors.[3] The oxygen atom of the morpholine ring is crucial for binding to the hinge region of the kinase domain, forming a hydrogen bond with the backbone NH of a valine residue (Val851 in PI3Kα).[6] The 2-amino group on the triazine core provides a convenient point for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis of C2-Substituted Analogues
A primary strategy for optimizing the inhibitory activity of the 2-amino-4-morpholino-1,3,5-triazine scaffold involves the introduction of various aryl or heteroaryl moieties at the C2 position. The following table summarizes the in vitro kinase inhibitory activity of a selection of C2-substituted bis(morpholino)-1,3,5-triazine analogues against PI3Kα and mTOR.
| Compound ID | C2-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | 2-(Trifluoromethyl)pyridin-5-yl | 4 | 166 |
| 2 | 2-Aminopyridin-5-yl | 33 | 89 |
| 3 (Gedatolisib/PKI-587) | 4-(4-(Dimethylamino)piperidin-1-yl)carbonylphenylamino | 0.4 | 1.6 |
| 4 (ZSTK474) | 2-(2-Difluoromethylbenzimidazol-1-yl) | 1.8 | - |
Data compiled from multiple sources for comparative purposes.[2][6]
The SAR data reveals several key insights:
-
Aromatic and Heteroaromatic Substituents: The introduction of substituted aryl and heteroaryl groups at the C2 position is well-tolerated and can lead to potent inhibition. For instance, compound 1 , with a trifluoromethyl-substituted pyridine ring, demonstrates potent PI3Kα inhibition.[6]
-
Hydrogen Bonding and Polar Interactions: The presence of functionalities capable of hydrogen bonding, such as the amino group in compound 2 , can contribute to potent dual PI3K/mTOR inhibition.[7]
-
Extended Substituents for Enhanced Potency: More complex substituents that can form additional interactions with the enzyme are a key strategy to boost potency. Compound 3 (Gedatolisib), which features a urea linkage to a substituted phenyl ring, exhibits sub-nanomolar dual inhibitory activity against PI3Kα and mTOR.[2]
-
Targeting the Ribose Pocket: The benzimidazole moiety in ZSTK474 (4 ) is known to occupy the ribose pocket of the ATP binding site, contributing to its high potency.[8]
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-characterized experimental protocols are essential. The following is a representative protocol for an in vitro kinase inhibition assay.
In Vitro PI3K/mTOR Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.
Materials:
-
Recombinant human PI3Kα and mTOR kinases
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds (2-amino-4-morpholino-1,3,5-triazine analogues) dissolved in DMSO
-
Positive control (known PI3K/mTOR inhibitor, e.g., Gedatolisib)
-
Negative control (DMSO vehicle)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compounds, positive control, or DMSO vehicle to the appropriate wells of the assay plate.
-
Prepare a "blank" well containing only kinase buffer to measure background luminescence.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix containing the kinase assay buffer, the respective kinase (PI3Kα or mTOR), and the PIP2 substrate.
-
Initiate the kinase reaction by adding 24 µL of the master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).
-
Incubate the plate at room temperature for 40 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by 2-amino-4-morpholino-1,3,5-triazine analogues.
Caption: A typical experimental workflow for the evaluation and optimization of novel kinase inhibitors.
Conclusion
The 2-amino-4-morpholino-1,3,5-triazine scaffold is a highly promising platform for the development of potent PI3K/mTOR inhibitors. The synthetic accessibility of the s-triazine core allows for extensive SAR exploration, particularly at the C2 position. By systematically modifying the substituents at this position, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogues. The experimental protocols and workflow described in this guide provide a robust framework for the evaluation and comparison of novel compounds, ultimately facilitating the discovery of new and effective cancer therapeutics.
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A Comparative Guide to the In Vitro Cytotoxicity of Novel Triazine Derivatives
The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile structure that allows for multi-vector modifications. This adaptability has led to the development of numerous derivatives with a broad spectrum of biological activities, most notably in the realm of oncology.[1][2] Several s-triazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, and some, like altretamine, gedatolisib, and enasidenib, have already been approved for clinical use in treating cancers such as refractory ovarian cancer, metastatic breast cancer, and leukemia.[1][3]
This guide offers a comparative analysis of the in vitro cytotoxicity of recently developed triazine derivatives. We will delve into the experimental data, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for the key assays used in their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of next-generation triazine-based therapeutics.
Understanding Cytotoxicity: The Rationale Behind Assay Selection
To evaluate the cytotoxic potential of novel compounds, it is crucial to employ robust and reproducible in vitro assays. The choice of assay is dictated by the specific cellular function one wishes to interrogate. The most common methods revolve around assessing cell viability, membrane integrity, and metabolic activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5] This assay is favored for its simplicity and high-throughput screening capabilities.
Another common method is the Lactate Dehydrogenase (LDH) assay , which measures the release of LDH from damaged cells into the culture medium.[7][8] LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9] This assay provides a quantitative measure of cytotoxicity by assessing cell membrane damage.
By employing a combination of these assays, researchers can gain a more comprehensive understanding of a compound's cytotoxic effects, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) mechanisms.
Comparative Cytotoxicity of Novel Triazine Derivatives
The cytotoxic efficacy of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of several novel triazine derivatives against a panel of human cancer cell lines, offering a direct comparison of their potency.
| Derivative Class | Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 | [10] |
| Imamine-1,3,5-triazine | 4k | MDA-MB-231 (Breast) | 8.18 | [10] |
| s-Triazine Hydrazone | 11 | MCF-7 (Breast) | 1.0 | [11] |
| s-Triazine Hydrazone | 11 | HCT-116 (Colon) | 0.98 | [11] |
| 1,3,5-Triazine-based Pyrazole | 15 | (EGFR targeting) | 0.305 | [3][12] |
| 1,3,5-Triazine-based Pyrazole | 16 | (EGFR targeting) | 0.287 | [3][12] |
| 1,3,5-Triazine-based Pyrazole | 17 | (EGFR targeting) | 0.229 | [3][12] |
| 2-Arylurea-1,3,5-triazine | 48 | (PI3K/mTOR inhibitor) | (PI3K IC50: 0.0238, mTOR IC50: 0.0109) | [3] |
| Chlorophenylamino-s-triazine | 2c | MCF-7 (Breast) | 4.14 | [13][14] |
| Chlorophenylamino-s-triazine | 2c | C26 (Colon) | 7.87 | [13][14] |
| Chlorophenylamino-s-triazine | 3c | MCF-7 (Breast) | 4.98 | [13][14] |
| Chlorophenylamino-s-triazine | 3c | C26 (Colon) | 3.05 | [13][14] |
| Chlorophenylamino-s-triazine | 4c | MCF-7 (Breast) | 6.85 | [13][14] |
| Chlorophenylamino-s-triazine | 4c | C26 (Colon) | 1.71 | [13][14] |
| 1,3-bis(2-ethoxyphenyl)triazene | C | PC3 (Prostate) | 0.590 | [7][15] |
| 1,3-bis(2-ethoxyphenyl)triazene | C | MCF-7 (Breast) | 0.560 | [7][15] |
Note: The presented data is a selection from various studies and is intended for comparative purposes. For a comprehensive understanding, please refer to the cited literature.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends. For instance, in the chlorophenylamino-s-triazine series, the presence of electron-withdrawing groups like chloro substituents and a pyrrolidine moiety appears to enhance cytotoxic potency, particularly against the C26 colon carcinoma cell line.[13][14] In the s-triazine hydrazone series, the presence of two morpholine rings on the triazine core was associated with more potent antiproliferative activity in MCF-7 cells compared to derivatives with two piperidine rings.[11] Furthermore, the hybridization of the 1,3,5-triazine scaffold with other heterocyclic rings, such as pyrazole and quinazoline, has been a successful strategy to develop potent inhibitors of specific molecular targets like EGFR.[3][12][16]
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, it is imperative to follow standardized protocols. Below are detailed, step-by-step methodologies for the MTT and LDH assays.
MTT Cell Viability Assay
This assay quantifies the metabolic activity of cells, which is an indicator of their viability.[5][6][17]
Materials:
-
Novel triazine derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the triazine derivatives in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[8][17]
Materials:
-
Novel triazine derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Prepare cells and treat them with the triazine derivatives as described in the MTT assay protocol (Steps 1-5).
-
Set up the necessary controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.[8]
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential mechanisms of action of triazine derivatives, the following diagrams are provided.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by triazine derivatives.
Conclusion
The s-triazine scaffold continues to be a highly productive platform for the discovery of novel anticancer agents. The comparative data presented in this guide highlights the significant cytotoxic potential of various triazine derivatives and underscores the importance of systematic in vitro evaluation. By understanding the nuances of different cytotoxicity assays and the underlying structure-activity relationships, researchers can more effectively design and optimize the next generation of triazine-based cancer therapeutics. Further investigations into the precise mechanisms of action and in vivo efficacy of the most promising compounds are warranted to translate these preclinical findings into clinical applications.
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A Researcher's Guide to Evaluating the Target Selectivity of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine Derivatives
Introduction: The Promise and Peril of Covalent Triazines
The 1,3,5-triazine (s-triazine) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved anticancer agents, including altretamine and gedatolisib.[1][2] Its rigid structure and three modifiable positions allow for precise tuning of physicochemical and biological properties.[1] The introduction of a 4-(chloromethyl) group transforms this privileged scaffold into a reactive electrophile, creating a derivative class poised for covalent inhibition.[3] These molecules are designed to form a permanent bond with their target protein, often leading to potent and durable pharmacological effects.[4]
However, this reactivity is a double-edged sword. The very feature that enables high potency—the electrophilic "warhead"—can also lead to promiscuous binding with off-target proteins, potentially causing significant toxicity.[4] Therefore, a rigorous and systematic evaluation of target selectivity is not merely a step in the development process; it is the critical determinant of a compound's therapeutic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the target selectivity of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine derivatives. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.
The Covalent Mechanism: A Targeted Strike
The chloromethyl group on the triazine ring is an electrophilic center primed for nucleophilic attack. Within a protein's binding pocket, a suitably positioned nucleophilic amino acid residue—most commonly a cysteine—can attack the carbon atom of the chloromethyl group, displacing the chloride and forming a stable, irreversible covalent bond.[3] This mechanism is distinct from that of reversible inhibitors, which rely on non-covalent interactions. Understanding this is fundamental, as it dictates the types of assays required to fully characterize the inhibitor's behavior, such as time-dependent inhibition studies.[3][5]
Many s-triazine derivatives have been developed as inhibitors of protein kinases, which play central roles in cellular signaling pathways frequently deregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7][8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
A Multi-Tiered Workflow for Selectivity Profiling
A robust evaluation of selectivity requires a phased approach, moving from broad, high-throughput screening to deep, mechanistic validation in relevant biological systems. This ensures that resources are focused on the most promising candidates.
Caption: Multi-tiered workflow for selectivity evaluation.
Key Experimental Protocols
The trustworthiness of any comparison guide rests on the reproducibility and clarity of its methodologies. Here, we detail essential protocols for evaluating covalent triazine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
Rationale: This is the foundational experiment to determine if the compound directly inhibits the catalytic activity of the intended target kinase and to quantify its potency (IC50).[9] A radiometric assay using [³³P]-ATP is considered a gold standard as it directly measures substrate phosphorylation and is less prone to compound interference compared to fluorescence-based methods.[10]
Methodology:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer appropriate for the target kinase (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
Compound Preparation: Serially dilute the 4-(chloromethyl) triazine derivative in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted compound to each well.
-
Add 20 µL of a master mix containing the reaction buffer, the specific substrate peptide for the kinase, and DTT.
-
Initiate the reaction by adding 25 µL of a mix containing the reaction buffer, MgCl₂, ATP, and [³³P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase to allow for comparison across different kinases.[11]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is within the linear range.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filtermat plate, wash to remove unincorporated [³³P]-ATP, and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement using In-Cell Western
Rationale: It is critical to confirm that the inhibitor engages its target in a complex cellular environment. An In-Cell Western (ICW) allows for the quantification of protein phosphorylation in fixed cells, providing a direct readout of the inhibition of a kinase's signaling activity.[8]
Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., A2058 melanoma cells for PI3K/Akt pathway) in a 96-well plate and grow to ~80% confluency.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the triazine derivative for a specified time (e.g., 2 hours). Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Fixation and Permeabilization:
-
Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with two primary antibodies simultaneously: one for the phosphorylated target (e.g., anti-phospho-Akt Ser473) and one for a total protein loading control (e.g., anti-GAPDH or anti-total-Akt).
-
Secondary Antibody Incubation: Wash the cells and incubate for 1 hour at room temperature with two different infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the phospho-protein and the loading control. Normalize the phospho-protein signal to the loading control signal and plot the results to determine the cellular IC50.
Comparative Data Analysis
To contextualize the performance of a novel covalent inhibitor, it must be compared against relevant alternatives. The following table presents hypothetical data for a representative 4-(Chloromethyl)-...-triazin-2-amine derivative ("Covalent Triazine 1") compared with a known reversible pan-PI3K/mTOR inhibitor (similar to Gedatolisib) and a different class of covalent inhibitor targeting a specific kinase (e.g., a BTK inhibitor).
| Parameter | Covalent Triazine 1 (Hypothetical) | Reversible PI3K/mTOR Inhibitor (Comparator) | Covalent BTK Inhibitor (Comparator) |
| Primary Target(s) | PI3Kα | PI3Kα, PI3Kδ, mTOR | BTK |
| Biochemical IC50 (PI3Kα) | 5 nM | 2 nM | >10,000 nM |
| Biochemical IC50 (mTOR) | 50 nM | 3 nM | >10,000 nM |
| Biochemical IC50 (BTK) | 5,000 nM | >10,000 nM | 1 nM |
| Cellular p-Akt IC50 | 25 nM | 15 nM | >10,000 nM |
| Selectivity Score (S10 @ 1µM) * | 0.05 (20/400) | 0.02 (8/400) | 0.01 (4/400) |
| Gini Coefficient | 0.75 | 0.88 | 0.92 |
| Mechanism | Covalent | Reversible (ATP-competitive) | Covalent |
*Selectivity Score (S10) is the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested.[11] A lower score indicates higher selectivity.
Interpretation of Hypothetical Data:
-
Covalent Triazine 1: Shows potent inhibition of its primary target PI3Kα and moderate activity against mTOR. Its selectivity score is higher than the comparators, indicating it hits more off-targets (20 out of 400 kinases), which would require further investigation. Its Gini coefficient of 0.75 suggests a moderately selective but not exceptionally clean profile.
-
Reversible PI3K/mTOR Inhibitor: Demonstrates high potency against both PI3K and mTOR as designed. Its low S10 score and high Gini coefficient (0.88) reflect a highly optimized and selective profile within its intended target classes.[11][12]
-
Covalent BTK Inhibitor: Exemplifies a highly selective covalent inhibitor. It is extremely potent against its target (BTK) with virtually no activity against PI3K/mTOR. Its very low S10 score and high Gini coefficient (0.92) represent the ideal profile for a selective tool compound or therapeutic.[12]
Conclusion and Future Directions
The evaluation of this compound derivatives demands a rigorous, multi-faceted approach. The potential for high potency through covalent inhibition must be carefully balanced against the risk of off-target reactivity. The workflow presented here, combining biochemical potency and kinetic assays, broad kinome screening, and cellular validation, provides a solid foundation for identifying compounds with the most promising therapeutic window.
Emerging chemoproteomic techniques, such as COOKIE-Pro, promise to revolutionize this field by enabling the simultaneous, unbiased measurement of both binding affinity and reaction kinetics against thousands of proteins directly in the cellular environment.[4] Adopting these advanced methods will be crucial for accelerating the design of next-generation covalent therapies that are not only potent but also exceptionally selective and safe.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Substituted Triazines
Introduction: The Enduring Importance of the Triazine Core
The triazine ring, a six-membered heterocycle containing three nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry, materials science, and agrochemistry.[1] Its three isomers—the symmetric 1,3,5-triazine (s-triazine), 1,2,4-triazine, and the less stable 1,2,3-triazine—each offer a unique spatial arrangement of nitrogen atoms, profoundly influencing their chemical properties and biological activities.[1] From the anti-cancer agent Altretamine (a 1,3,5-triazine) to the antiepileptic drug Lamotrigine (a 1,2,4-triazine), the therapeutic impact of this privileged structure is undeniable.
The efficiency with which chemists can construct and functionalize these rings is paramount to accelerating drug discovery and materials development. The choice of synthetic route dictates not only the potential yield and purity but also the accessible chemical space for substitution, influencing factors like scalability, cost, and environmental impact. This guide provides an in-depth, comparative analysis of benchmark synthetic routes to each triazine isomer, grounded in experimental data to inform strategic decisions in the research and development workflow. We will dissect the mechanistic underpinnings of each method, provide validated, step-by-step protocols, and offer a quantitative comparison of their efficiencies.
The Synthesis of 1,3,5-Triazines (s-Triazines)
The symmetrically substituted 1,3,5-triazine is a common motif, traditionally accessed through cyclotrimerization reactions. Here, we compare a modern, controlled cross-cyclotrimerization method with the classical Pinner synthesis.
Route 1.1: Controlled Cross-Cyclotrimerization of Nitriles
This modern approach offers a powerful solution for the synthesis of unsymmetrically substituted triazines, which are challenging to access via traditional homocyclotrimerization. The key is a stepwise, one-pot reaction controlled by the formation of a stable nitrilium salt intermediate.
Causality & Mechanistic Insight:
The reaction is initiated by activating a stoichiometric amount of a robust nitrile (one that forms a stable nitrilium salt, e.g., pivalonitrile) with a strong electrophile like triflic anhydride (Tf₂O) or triflic acid (TfOH). This forms a highly reactive nitrilium triflate salt. This salt is stable at low temperatures, preventing self-trimerization. Upon introduction of a second, different nitrile at a higher temperature, the controlled cross-cyclotrimerization proceeds. The second nitrile acts as a nucleophile, attacking the nitrilium salt, and this process repeats to build the triazine ring. The stability of the initially formed nitrilium salt is the critical control element that dictates the final product distribution.
Workflow: Triflic Acid-Catalyzed Cross-Cyclotrimerization
Caption: Workflow for controlled cross-cyclotrimerization of nitriles.
Experimental Protocol: Synthesis of 2-tert-Butyl-4,6-di(p-tolyl)-1,3,5-triazine
This protocol is adapted from the work of Herrera, A., et al. (2014).
-
Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve pivalonitrile (10 mmol, 1 equiv) in 15 mL of anhydrous toluene.
-
Nitrilium Salt Formation: Cool the solution to 0 °C using an ice bath. To this, add a solution of triflic acid (10 mmol, 1 equiv) in 15 mL of toluene dropwise over 10 minutes.
-
Incubation: Stir the resulting mixture vigorously at 0 °C for 3 hours. During this time, the nitrilium salt intermediate is formed.
-
Addition of Second Nitrile: Add a solution of p-tolunitrile (20 mmol, 2 equiv) in 15 mL of toluene to the reaction mixture.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding aqueous sodium hydrogen carbonate solution until the pH is basic. Transfer the mixture to a separatory funnel, wash with water, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure triazine.
Route 1.2: The Pinner Synthesis of 2-Hydroxy-s-Triazines
The Pinner synthesis is a classical and robust method for preparing 2-hydroxy-4,6-diaryl-s-triazines. It involves the reaction of two equivalents of an aryl amidine with one equivalent of phosgene or a phosgene equivalent like triphosgene.
Causality & Mechanistic Insight:
The reaction proceeds through the formation of an N,N'-bis-imidylurea intermediate from the condensation of two amidine molecules with phosgene.[2] This intermediate is often stable enough to be isolated but is typically generated and cyclized in one pot. Upon heating, this linear precursor undergoes an intramolecular cyclization, eliminating a molecule of ammonia to form the stable, aromatic 1,3,5-triazine ring. The hydroxyl group is the result of the tautomerization of the initial triazin-2(1H)-one. The harsh nature of phosgene is a significant drawback, leading many labs to prefer safer alternatives.
Mechanism: The Pinner Triazine Synthesis
Caption: Simplified mechanism of the Pinner triazine synthesis.
Experimental Protocol: Synthesis of 2-Hydroxy-4,6-bis(p-chlorophenyl)-s-triazine
This representative protocol is based on the extension of Pinner's work by Schroeder and Grundmann (1956).
-
Amidine Preparation: Prepare the p-chlorobenzamidine hydrochloride salt.
-
Reaction Setup: Suspend p-chlorobenzamidine hydrochloride (0.1 mol) in a suitable anhydrous solvent like toluene or chloroform in a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas).
-
Phosgene Addition: Cool the suspension to -10 °C. Add a solution of phosgene (0.05 mol) in the same solvent dropwise while maintaining the low temperature.
-
Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Cyclization & Isolation: In this specific case with an electron-withdrawing group, the cyclization often occurs directly. The product precipitates from the reaction mixture.
-
Purification: Filter the solid product, wash with cold solvent to remove any unreacted starting material, and then with water to remove any remaining hydrochloride salts. Dry the product under vacuum. The reported yield for this specific compound is 86%.
The Synthesis of 1,2,4-Triazines
The 1,2,4-triazine isomer is frequently synthesized via condensation reactions involving 1,2-dicarbonyl compounds. This approach is versatile and can be significantly accelerated using microwave irradiation.
Route 2.1: One-Pot Condensation of 1,2-Dicarbonyls, Amides, and Hydrazine
This method provides a straightforward and convergent route to a wide variety of substituted 1,2,4-triazines. It involves a three-component condensation that can be performed in a single pot.
Causality & Mechanistic Insight:
The reaction is believed to proceed via the initial condensation of an amide with a 1,2-dicarbonyl compound in the presence of a base (e.g., sodium tert-butoxide) to form an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate.[3][4] This intermediate is not isolated. Subsequent addition of hydrazine hydrate triggers a cyclocondensation reaction. One nitrogen of the hydrazine attacks one of the carbonyl groups (or its imine equivalent), and the other nitrogen attacks the remaining carbonyl, leading to the formation of the dihydro-1,2,4-triazine ring, which then aromatizes upon dehydration to yield the final product.
Workflow: One-Pot 1,2,4-Triazine Synthesis
Caption: One-pot synthesis of 1,2,4-triazines comparing heating methods.
Experimental Protocol: Synthesis of 3,5,6-Triphenyl-1,2,4-triazine
This protocol is adapted from Phucho, T., et al. (2008).[3]
-
Initial Condensation: In a round-bottom flask, mix benzamide (1 mmol), benzil (1 mmol), and sodium tert-butoxide (1.2 mmol). Stir the mixture at room temperature. The mixture will typically form a thick, jelly-like mass, indicating the formation of the intermediate.
-
Solubilization: Add absolute ethanol (10 mL) to dissolve the condensed intermediate.
-
Hydrazine Addition: Add hydrazine hydrate (2 mL) to the solution.
-
Cyclization (Select one method):
-
a) Conventional Heating: Attach a reflux condenser and heat the solution at reflux for 3-4 hours.
-
b) Microwave Irradiation: Place the mixture in a sealed microwave vessel and irradiate for 180-360 seconds at a suitable power level to maintain reflux.
-
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to afford the pure triazine.
The Synthesis of 1,2,3-Triazines
The 1,2,3-triazine core is the least stable of the isomers, and synthetic routes are more limited.[1] Modern methods have focused on building the ring from acyclic precursors or deoxygenating pre-formed heterocyclic N-oxides, which provides a mild and efficient entry to this scaffold.
Route 3.1: Deoxygenation of 1,2,3-Triazine 1-Oxides
This strategy provides a convenient, efficient, and mild route to substituted 1,2,3-triazines. It relies on the synthesis of stable 1,2,3-triazine 1-oxide precursors, which are then cleanly deoxygenated.
Causality & Mechanistic Insight:
The reaction is a straightforward reduction (deoxygenation) of the N-oxide. Trialkyl phosphites, such as trimethyl phosphite or triethyl phosphite, are excellent oxophiles. The phosphorus atom's lone pair nucleophilically attacks the oxygen atom of the N-oxide. This leads to the formation of the 1,2,3-triazine and a corresponding phosphate ester (e.g., trimethyl phosphate) as a byproduct. The reaction is clean and often proceeds in high to quantitative yields, avoiding the harsh conditions that can decompose the sensitive 1,2,3-triazine ring.
Mechanism: Deoxygenation of a Triazine N-Oxide
Caption: Deoxygenation of a 1,2,3-triazine 1-oxide with a trialkyl phosphite.
Experimental Protocol: General Procedure for Deoxygenation
This general procedure is adapted from Rivera, G., et al. (2022).[5]
-
Precursor Synthesis: Synthesize the required 1,2,3-triazine 1-oxide precursor, for example, via the reaction of a vinyldiazoacetate with tert-butyl nitrite.
-
Reaction Setup: In a reaction vial, place the 1,2,3-triazine 1-oxide derivative (0.1 mmol, 1 equiv).
-
Reagent Addition: Add trimethyl phosphite (20 equiv), which acts as both the deoxygenating agent and the solvent.
-
Heating: Seal the vial and stir the mixture at 60 °C for 6 hours.
-
Work-up & Purification: After the reaction is complete, the excess trimethyl phosphite can be removed under high vacuum. The residue is then purified by column chromatography on silica gel to afford the pure 1,2,3-triazine product.
Comparative Efficiency Analysis
The choice of synthetic route is a multi-factorial decision. The following table summarizes the key efficiency metrics for the benchmarked protocols, providing a clear basis for comparison.
| Triazine Isomer | Synthetic Route | Key Reactants | Method | Reaction Time | Typical Yield (%) | Key Advantages | Limitations |
| 1,3,5-Triazine | Controlled Cross-Cyclotrimerization | Two different nitriles, Triflic Acid | Conventional | 24 - 27 hours | 60 - 85% | Excellent for unsymmetrical triazines; one-pot procedure. | Requires strong acid; long reaction times. |
| 1,3,5-Triazine | Pinner Synthesis | Aryl Amidine, Phosgene | Conventional | ~14 hours | ~86% | High yield for specific substrates; classic, well-established. | Use of highly toxic phosgene; limited to hydroxy-triazines. |
| 1,2,4-Triazine | One-Pot Condensation | 1,2-Diketone, Amide, Hydrazine | Conventional | 2.5 - 6 hours | 44 - 78% | Good substrate scope; one-pot convergent synthesis. | Moderate yields; longer reaction times than MW. |
| 1,2,4-Triazine | One-Pot Condensation | 1,2-Diketone, Amide, Hydrazine | Microwave | 180 - 360 seconds | 60 - 80% | Drastic reduction in reaction time; improved yields. | Requires specialized microwave equipment. |
| 1,2,3-Triazine | Deoxygenation of N-Oxide | 1,2,3-Triazine 1-Oxide, Phosphite | Conventional | 6 hours | 90 - 99% | Very high yields; mild conditions; clean reaction. | Requires pre-synthesis of the N-oxide precursor. |
Conclusion and Outlook
The synthesis of substituted triazines has evolved significantly, moving from classical, often harsh, methodologies to more controlled, efficient, and safer protocols.
For 1,3,5-triazines , the acid-catalyzed cross-cyclotrimerization of nitriles stands out as a superior method for accessing complex, unsymmetrically substituted scaffolds, a critical advantage for library synthesis in drug discovery.
For 1,2,4-triazines , the one-pot condensation of 1,2-dicarbonyls remains the workhorse method. The data clearly demonstrates that the adoption of microwave-assisted heating offers a dramatic increase in efficiency, reducing reaction times from hours to minutes while often improving yields. This makes it the recommended approach for high-throughput synthesis.
For the elusive 1,2,3-triazines , the deoxygenation of N-oxide precursors represents a significant advancement, providing access to this sensitive ring system in near-quantitative yields under mild conditions.
As synthetic chemistry continues to advance, the focus will undoubtedly shift towards developing even more sustainable and atom-economical routes. Flow chemistry, photoredox catalysis, and biocatalytic methods may soon offer new avenues to these invaluable heterocyclic cores, further empowering the researchers and scientists who rely on them to solve critical challenges in medicine and materials.
References
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Herrera, A., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7172–7180. [Link]
-
Schroeder, H., & Grundmann, C. (1956). Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl-s-triazin. Journal of the American Chemical Society, 78(11), 2447–2451. [Link]
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Pinner, A. (1890). Ueber die Einwirkung von Benzamidin auf Phosgen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2919–2922. [Link]
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Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]
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Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. [Link]
-
Rivera, G., et al. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. Organic Letters, 24(36), 6543–6547. [Link]
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Rivera, G., et al. (2022). Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides. PubMed. [Link]
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Wikipedia. (2022). Pinner triazine synthesis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
This document provides essential, step-by-step guidance for the safe handling and disposal of 4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine (CAS No. 21868-41-7). As a substituted triazine containing a reactive chloromethyl group, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Characterization and Assessment: Understanding the Risk
Proper disposal begins with a thorough understanding of the compound's inherent hazards. This compound is classified as a halogenated organic compound due to the presence of a carbon-halogen bond.[1] This classification is critical, as the U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of such wastes, making specialized treatment necessary.[2]
The molecule's structure presents a multi-faceted hazard profile:
-
Reactive Chloromethyl Group: This functional group is a reactive electrophile, making the compound a potential irritant and sensitizer. Similar structures are known to be thiol-reactive.[3]
-
Triazine Core: Triazine-based compounds exhibit a wide range of biological activities and toxicities. Many are known to be harmful to aquatic life, and some are classified as possible human carcinogens, necessitating their careful containment to prevent environmental release.[4][5][6]
-
Regulatory Scrutiny: Disposal of this chemical falls under the purview of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[7][8]
| Hazard Class | Description | Rationale & Causality |
| Halogenated Organic Waste | Regulated by the EPA for disposal.[1][9] | The chlorine atom bonded to the methyl group classifies this compound as a halogenated organic. These compounds can form persistent and toxic byproducts if not destroyed properly, hence the stringent disposal regulations. |
| Skin/Eye Irritant | Assumed based on reactive functional groups and data from similar compounds.[10][11] | The chloromethyl group is reactive and can cause irritation or burns upon contact with skin and severe damage to eyes. |
| Aquatic Toxicity | Potential for long-lasting harmful effects on aquatic life.[4][5] | Triazine derivatives are a known class of herbicides and can be toxic to various organisms if they enter waterways. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to establish a safe working environment. All handling and segregation of this chemical waste must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes or dust.[11]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation before use.[10]
-
Body Protection: A standard laboratory coat must be worn to protect against contamination of personal clothing.[10]
-
Respiratory Protection: If there is a risk of generating dust when handling the solid form outside of a fume hood, a NIOSH-approved respirator is necessary.[10]
The causality behind this level of protection is the compound's potential for irritation and unknown long-term toxicological effects. Creating multiple barriers (fume hood, gloves, goggles) is a self-validating safety system that minimizes all potential routes of exposure.
Step-by-Step Waste Segregation and Collection Protocol
The cornerstone of proper chemical disposal is meticulous segregation at the source.[12][13] Mixing a halogenated compound with non-halogenated waste streams can render the entire volume of waste more hazardous and significantly increase disposal costs.
Protocol for Waste Collection:
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Solid Waste." Never mix this waste with non-halogenated solvents, aqueous waste, or general laboratory trash.[12][14]
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof lid. The container must be in good condition, free of cracks or residue from previous use.[14][15]
-
Transfer Waste: Carefully transfer the solid this compound waste into the designated container. Perform this transfer within a chemical fume hood to contain any dust. Avoid creating airborne dust by gently scooping or pouring the material.
-
Label the Container: Proper labeling is a strict regulatory requirement.[8][16] Affix a "Hazardous Waste" label to the container and fill it out completely with the following information:
-
The full chemical name: "this compound"
-
CAS Number: "21868-41-7"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., irritant, environmental hazard)
-
The date when waste was first added to the container (Accumulation Start Date).
-
-
Secure and Store the Container: Keep the waste container tightly sealed at all times, except when adding waste.[15] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[15] The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[17]
The Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making and procedural flow for the proper management of this chemical waste, from generation to final disposal.
Caption: Disposal workflow for this compound.
Final Disposal Pathway: Incineration
The only recommended and compliant disposal method for halogenated organic compounds like this compound is high-temperature incineration performed by a licensed hazardous waste management facility.[2][10]
Causality: Incineration at high temperatures (often in a rotary kiln) ensures the complete thermal destruction of the molecule.[2] This process breaks the carbon-chlorine bonds and prevents the formation of toxic and persistent chlorinated organic byproducts, such as dioxins, which could occur with improper disposal. The process is typically equipped with scrubbers to neutralize acidic gases (like HCl) generated during combustion.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Spill Management Protocol
In the event of a small spill of the solid material, follow these procedures immediately:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by ensuring the chemical fume hood is operational.
-
Contain: Wearing appropriate PPE, prevent the spread of the powder. Do not use water to clean up, as its environmental fate is unknown.
-
Cleanup and Disposal: Gently sweep or scoop the spilled solid into a designated hazardous waste container. Use an inert absorbent material like vermiculite or sand for the final cleanup. All cleanup materials must be placed in the "Halogenated Organic Solid Waste" container.[18]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials for disposal as hazardous waste.[18]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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ResearchGate. (2025). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents. Retrieved from [Link]
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Varol, I., & Sünbül, L. (n.d.). Acute toxicity of triazine pesticides to juvenile signal crayfish (Pacifastacus leniusculus). Retrieved from [Link]
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Wan, Y., et al. (2023). Occurrence, fate, seasonal variability, and risk assessment of twelve triazine herbicides and eight related derivatives in source, treated, and tap water of Wuhan, Central China. Chemosphere. Retrieved from [Link]
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MDPI. (n.d.). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
This guide provides essential safety protocols and operational guidance for the handling of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine (CAS No. 21868-41-7). As a research chemical with a complex structure, a thorough understanding of its potential hazards, derived from its constituent functional groups, is paramount for ensuring the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: A Structurally-Informed Approach
-
Chloromethyl Group (-CH₂Cl): This functional group is the most significant contributor to this molecule's probable toxicity. Chloromethyl groups are known alkylating agents, a class of compounds that can transfer an alkyl group to nucleophilic sites in biological molecules like DNA. This reactivity is associated with a high potential for mutagenicity, carcinogenicity, and cytotoxicity. For instance, chloromethyl methyl ether is a known human carcinogen that is highly corrosive and irritating to the skin, eyes, and respiratory tract.[1][2] Therefore, this compound should be handled as a suspected carcinogen and potent irritant .
-
1,3,5-Triazine Core: Triazine derivatives are used in a wide range of applications, including as herbicides and as scaffolds for pharmaceuticals.[1] Some chloro-s-triazines exhibit toxic properties and are noted for their potential to contaminate groundwater.[3] The triazine ring system itself can undergo metabolic activation, and its derivatives should be handled with care. The presence of an amino group may also influence its biological activity.
-
Morpholine Ring: Safety data for morpholine indicates it is a corrosive, flammable, and toxic substance.[4][5][6][7] It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[8] While incorporated into the larger molecule, the morpholine moiety contributes to the overall basicity and potential for irritation.
Inferred Hazard Profile Summary: Based on this structural analysis, this compound should be treated as a hazardous compound with the following potential risks:
-
High Acute Toxicity: (Oral, Dermal, Inhalation)
-
Carcinogenicity/Mutagenicity: (Suspected due to the alkylating chloromethyl group)
-
Corrosivity: Capable of causing severe skin burns and eye damage.
-
Irritation: Severe respiratory tract irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential to create multiple barriers between the researcher and the chemical.[9][10] The following table outlines the minimum required PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Medium-Risk Operations (e.g., weighing solid, preparing solutions within a certified chemical fume hood) | • Disposable solid-front gown with tight-fitting cuffs• Chemical splash goggles• Double pair of nitrile gloves (outer glove over the cuff)• Face shield (recommended when handling larger volumes) |
| High-Risk Operations (e.g., any handling outside of a fume hood, potential for aerosol generation) | • Disposable, chemical-resistant, solid-front gown with tight-fitting cuffs• Chemical splash goggles and a full-face shield• Double pair of nitrile gloves (outer glove over the cuff)• NIOSH-approved respirator with an organic vapor cartridge |
Causality Behind PPE Choices:
-
Double Gloving: Given the compound's potential as a corrosive irritant and skin-absorbable toxin, double gloving provides an essential safety layer. The outer glove should be removed immediately after the task is completed or if contamination is suspected.
-
Eye and Face Protection: Safety glasses are the minimum requirement.[11] However, due to the severe irritation and corrosive potential, chemical splash goggles are mandatory when handling open containers. A face shield should be worn over goggles when there is a significant splash risk.[11]
-
Respiratory Protection: All work with the solid form or concentrated solutions of this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[12] If a fume hood is not available for a specific task, a NIOSH-approved respirator is mandatory.[4]
Operational Plan: Engineering Controls and Safe Handling
The core principle for handling this potent compound is to minimize all routes of exposure through a combination of engineering controls and meticulous laboratory practices.[11]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling activities.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[13]
-
Prepare all necessary equipment (spatulas, glassware, solvents) and labeled waste containers before opening the primary chemical container.
-
Place a plastic-backed absorbent pad on the work surface to contain minor spills.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or place the receiving vessel directly on the balance.
-
Handle the container with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Slowly add the solid compound to the solvent to avoid splashing.
-
Use a magnetic stirrer for dissolution where appropriate.
-
Keep the solution container covered as much as possible.
-
-
Post-Handling Decontamination:
-
Wipe down the designated work area and any equipment used with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes for disposal as hazardous waste.
-
Thoroughly wash hands and forearms with soap and water after removing PPE.[12]
-
Disposal Plan: Segregation and Compliance
Improper disposal of this compound can lead to environmental contamination and poses a significant safety risk.
Waste Segregation is Critical:
-
Chemical Waste Stream: this compound is a halogenated organic compound . All waste containing this chemical, including unused solid, solutions, and rinsate, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15][16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, weigh boats, and pipette tips, must also be disposed of in the solid hazardous waste stream. These items should be placed in a sealed bag within the fume hood before being transferred to the appropriate solid waste container.
-
Do NOT Mix: Never mix halogenated waste with non-halogenated waste.[17] The disposal cost and method for halogenated waste are significantly different.[16]
Disposal Procedure:
-
Collection: Collect all liquid waste in a robust, sealed, and properly labeled container. Do not overfill.
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[18]
-
Arrangement for Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures for hazardous waste pickup. The primary disposal method for such compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[19][20]
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this potent and potentially hazardous compound, ensuring a safe and controlled laboratory environment.
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NIOSH. (1990). NIOSH Pocket Guide to Chemical Hazards. [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]
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U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. [Link]
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Albert Einstein College of Medicine. (n.d.). These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. [Link]
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Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
